Technical Documentation Center

2-Ethynyl-3-fluoro-6-methylpyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Ethynyl-3-fluoro-6-methylpyridine
  • CAS: 1824076-35-8

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Validation of 2-Ethynyl-3-fluoro-6-methylpyridine

Strategic Overview & Retrosynthetic Logic 2-Ethynyl-3-fluoro-6-methylpyridine (CAS: 1824076-35-8)[1] is a highly valuable building block in modern medicinal chemistry and materials science. The terminal alkyne serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Logic

2-Ethynyl-3-fluoro-6-methylpyridine (CAS: 1824076-35-8)[1] is a highly valuable building block in modern medicinal chemistry and materials science. The terminal alkyne serves as a versatile handle for CuAAC (click chemistry) and further cross-coupling extensions, while the fluorinated pyridine core acts as a metabolically stable, rigid bioisostere.

The synthesis of this target relies on a robust two-stage sequence: a palladium-catalyzed Sonogashira cross-coupling followed by a targeted desilylation. We select 2-bromo-3-fluoro-6-methylpyridine as the optimal starting material. The causality behind this choice is rooted in bond dissociation energies; the C–Br bond provides the ideal balance of reactivity and stability for oxidative addition, vastly outperforming the more sluggish C–Cl bond[2]. Furthermore, the adjacent fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect, which lowers the LUMO of the pyridine ring and accelerates the initial palladium insertion[3].

To prevent uncontrolled oligomerization and simplify purification, trimethylsilylacetylene (TMSA) is utilized as a protected alkyne source[4].

Retrosynthesis Target 2-Ethynyl-3-fluoro- 6-methylpyridine Intermediate 2-(TMS-ethynyl)-3-fluoro- 6-methylpyridine Target->Intermediate Deprotection (TBAF or K2CO3) Starting 2-Bromo-3-fluoro- 6-methylpyridine + TMSA Intermediate->Starting Sonogashira Coupling

Retrosynthetic strategy for 2-ethynyl-3-fluoro-6-methylpyridine.

Step 1: Sonogashira Cross-Coupling

Mechanistic Causality

The Sonogashira coupling merges the aryl bromide with TMSA using a dual-catalyst system. We utilize Pd(PPh3​)2​Cl2​ as the precatalyst and CuI as the co-catalyst. The CuI reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide. This species is highly nucleophilic and readily undergoes transmetalation with the Pd(II)-aryl complex formed after oxidative addition[4]. Triethylamine ( Et3​N ) acts dually as the solvent/co-solvent and as the stoichiometric base to neutralize the HBr generated, driving the thermodynamic equilibrium forward.

Sonogashira Pd0 Pd(0) Active Species OxAdd Oxidative Addition Complex [Pd(II)] Pd0->OxAdd + Ar-Br TransMet Transmetalation Complex [Pd(II)] OxAdd->TransMet + Cu-C≡C-TMS RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Product

Simplified Pd/Cu co-catalyzed Sonogashira coupling cycle.

Self-Validating Protocol
  • Preparation: Charge an oven-dried Schlenk flask with 2-bromo-3-fluoro-6-methylpyridine (1.0 equiv), Pd(PPh3​)2​Cl2​ (0.05 equiv), and CuI (0.025 equiv).

  • Atmosphere Control: Evacuate and backfill the flask with Argon (3 cycles). Causality: Strict exclusion of oxygen is mandatory to suppress the Glaser homocoupling of TMSA, which would otherwise consume the alkyne and produce a diyne impurity.

  • Reagent Addition: Add degassed Et3​N (0.5 M relative to substrate) and TMSA (1.2 equiv) via syringe.

  • Reaction Execution: Heat the mixture to 45–60 °C[3].

    • In-Situ Validation: The solution will transition from a clear yellow (active Pd species) to a dense, dark brown/black suspension. This visual cue confirms the precipitation of Et3​N⋅HBr salts, indicating successful turnover of the catalytic cycle.

  • Monitoring & Workup: Monitor via TLC (Hexanes/EtOAc). The UV-active aryl bromide will be consumed, replaced by a new, slightly lower Rf​ spot. Upon completion (4–12 h), quench with water, extract with EtOAc, dry over Na2​SO4​ , and purify via silica gel chromatography to yield 2-(trimethylsilylethynyl)-3-fluoro-6-methylpyridine.

Step 2: TMS Deprotection

Mechanistic Causality

The removal of the trimethylsilyl (TMS) protecting group is achieved using Tetrabutylammonium fluoride (TBAF) in THF. The thermodynamic driving force for this cleavage is the formation of the exceptionally strong Si–F bond (bond dissociation energy ~582 kJ/mol), which cleanly and specifically breaks the C–Si bond without affecting the fluorinated pyridine ring.

Self-Validating Protocol
  • Preparation: Dissolve the purified 2-(trimethylsilylethynyl)-3-fluoro-6-methylpyridine in anhydrous THF (0.2 M).

  • Temperature Control: Cool the solution to 0 °C in an ice bath. Causality: Cooling minimizes potential side reactions and prevents volatility losses of the lower-molecular-weight terminal alkyne product.

  • Reagent Addition: Add TBAF (1.0 M in THF, 1.1 equiv) dropwise.

    • In-Situ Validation: Complete conversion is usually achieved within 1–2 hours. TLC monitoring will show a distinct shift to a more polar spot (lower Rf​ ), validating the loss of the highly lipophilic TMS group.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl to neutralize the basicity of the fluoride. Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to afford the final product, 2-ethynyl-3-fluoro-6-methylpyridine.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters for the two-step synthesis, allowing for rapid benchmarking and quality control during execution.

Reaction StepReagents & EquivalentsCatalyst / LoadingTemp / TimeExpected Yield
Sonogashira Coupling 2-Bromo-3-fluoro-6-methylpyridine (1.0 eq)TMSA (1.2 eq) Et3​N (Solvent) Pd(PPh3​)2​Cl2​ (5 mol%)CuI (2.5 mol%)45–60 °C4–12 h85–95%
TMS Deprotection 2-(TMS-ethynyl)-3-fluoro-6-methylpyridine (1.0 eq)TBAF (1.1 eq)THF (Solvent)None0 °C to RT1–2 h90–98%

References

  • Title: ppm Pd-Catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors Source: Chemical Science (Royal Society of Chemistry) / eScholarship.org URL: [Link]

  • Title: Supplementary Information for Sonogashira reactions (Procedures and Validation) Source: Royal Society of Chemistry URL: [Link]

  • Title: Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines as Key Precursors... Source: Synthesis / ResearchGate URL: [Link]

  • Title: 2-Ethynyl-3-fluoro-6-methylpyridine - CAS 1824076-35-8 Source: Molaid Chemical Database URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Ethynyl-3-fluoro-6-methylpyridine: A Key Building Block in Modern Drug Discovery

Introduction In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and rigid structural motifs into drug candidates is a cornerstone of rational design. Fluorinated pyridine deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and rigid structural motifs into drug candidates is a cornerstone of rational design. Fluorinated pyridine derivatives, in particular, have garnered significant attention due to their ability to modulate key physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and receptor binding affinity.[1][2] This guide provides a comprehensive technical overview of 2-Ethynyl-3-fluoro-6-methylpyridine, a valuable heterocyclic building block that combines the advantageous properties of a fluorinated pyridine ring with the synthetic versatility of a terminal alkyne. This compound serves as a critical intermediate for researchers and scientists engaged in the development of novel therapeutics.

Chemical Identifiers and Physicochemical Properties

A precise understanding of a compound's identifiers and properties is fundamental for its effective use in a research and development setting.

IdentifierValueSource
CAS Number 1824076-35-8[3]
IUPAC Name 2-ethynyl-3-fluoro-6-methylpyridine[4]
Molecular Formula C₈H₆FN[3]
Molecular Weight 135.14 g/mol [3]
Canonical SMILES CC1=NC(=C(C=C1)F)C#CN/A
InChI InChI=1S/C8H6FN/c1-3-8-7(9)5-4-6(2)10-8/h1,4-5H,2H3N/A
InChIKey YDEPPOQNBHJGKG-UHFFFAOYSA-N[3]
Predicted LogP 1.6[4]
Topological Polar Surface Area 12.9 Ų[4]

Synthesis of 2-Ethynyl-3-fluoro-6-methylpyridine

The synthesis of 2-ethynylpyridine derivatives is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being the preeminent method.[5] This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] A general and robust two-step synthetic pathway to 2-Ethynyl-3-fluoro-6-methylpyridine involves the Sonogashira coupling of a suitable 2-halo-3-fluoro-6-methylpyridine precursor with a protected alkyne, followed by deprotection.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A 2-Bromo-3-fluoro-6-methylpyridine C 2-((Trimethylsilyl)ethynyl)-3-fluoro-6-methylpyridine A->C Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) B (Trimethylsilyl)acetylene B->C D 2-((Trimethylsilyl)ethynyl)-3-fluoro-6-methylpyridine E 2-Ethynyl-3-fluoro-6-methylpyridine D->E Base (e.g., K₂CO₃) or Fluoride source (e.g., TBAF)

Caption: General synthetic workflow for 2-Ethynyl-3-fluoro-6-methylpyridine.

Step 1: Sonogashira Coupling of 2-Bromo-3-fluoro-6-methylpyridine with (Trimethylsilyl)acetylene

The Sonogashira coupling is a highly efficient method for the formation of the C(sp²)-C(sp) bond.[7] The use of a trimethylsilyl (TMS) protected alkyne is advantageous as it prevents the undesired homocoupling of the terminal alkyne (Glaser coupling).[8]

Experimental Protocol:

  • To a solution of 2-bromo-3-fluoro-6-methylpyridine (1.0 equiv.) in an appropriate solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add (trimethylsilyl)acetylene (1.2-1.5 equiv.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 equiv.), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.04-0.10 equiv.).

  • Add a suitable base, such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 equiv.), to the reaction mixture.

  • The reaction is typically stirred at room temperature to 60 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

  • Upon completion, the reaction mixture is worked up by dilution with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product, 2-((trimethylsilyl)ethynyl)-3-fluoro-6-methylpyridine, is then purified by flash column chromatography on silica gel.

Step 2: Deprotection of the Trimethylsilyl Group

The removal of the TMS protecting group is a straightforward process that can be achieved under mild conditions, thus preserving the integrity of the fluorinated pyridine ring and the terminal alkyne.[9]

Experimental Protocol:

  • Dissolve the purified 2-((trimethylsilyl)ethynyl)-3-fluoro-6-methylpyridine (1.0 equiv.) in a protic solvent such as methanol or ethanol.

  • Add a mild base, such as potassium carbonate (K₂CO₃) (1.5-2.0 equiv.), to the solution.[9] Alternatively, a fluoride source like tetrabutylammonium fluoride (TBAF) in THF can be used.[10]

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is then partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layer is separated, washed with brine, dried over an anhydrous salt, and concentrated to yield the final product, 2-Ethynyl-3-fluoro-6-methylpyridine. Further purification by chromatography may be performed if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The 2-ethynyl-3-fluoro-6-methylpyridine scaffold is a valuable asset in drug discovery due to the synergistic effects of its constituent moieties.

  • Fluorine Substitution: The presence of a fluorine atom on the pyridine ring can significantly enhance the metabolic stability of a molecule by blocking potential sites of oxidative metabolism.[11] Furthermore, fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen, influencing its binding interactions with target proteins and improving membrane permeability.[1]

  • Pyridine Core: The pyridine ring is a common feature in a vast number of FDA-approved drugs and is considered a "privileged scaffold" in medicinal chemistry.[12] Its nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition at the active sites of enzymes and receptors.

  • Ethynyl Group: The terminal alkyne is a highly versatile functional group that can participate in a variety of chemical transformations. It is a key component in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used for the synthesis of complex molecules and bioconjugation. The ethynyl group can also serve as a rigid linker to orient other functional groups in a specific spatial arrangement for optimal target engagement.

While specific drug candidates containing the 2-ethynyl-3-fluoro-6-methylpyridine moiety are not widely reported in publicly accessible literature, this building block is of significant interest for the synthesis of inhibitors for various therapeutic targets, including kinases and G-protein coupled receptors (GPCRs), where fluorinated and heterocyclic fragments are known to be beneficial. For instance, related fluorinated (E)-3-((6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone-O-methyloxime derivatives have been investigated as high-affinity ligands for imaging metabotropic glutamate receptor subtype 5 (mGluR5) with Positron Emission Tomography (PET).[13]

Safety and Handling

GHS Hazard Classification (Anticipated):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][14]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][14]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3][14]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[3][14]

G cluster_0 Handling and Storage Protocol cluster_A cluster_B cluster_C cluster_D A Personal Protective Equipment (PPE) B Engineering Controls C Storage D Spill and Disposal ppe1 Safety glasses with side-shields ppe2 Chemical-resistant gloves (e.g., nitrile) ppe3 Laboratory coat eng1 Work in a well-ventilated area eng2 Use a chemical fume hood sto1 Store in a cool, dry place sto2 Keep container tightly closed sto3 Store away from incompatible materials (e.g., strong oxidizing agents) spill1 Absorb spills with inert material spill2 Dispose of as hazardous waste

Caption: Recommended safety and handling workflow.

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[16]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[16]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[16]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[16]

Commercial Availability

2-Ethynyl-3-fluoro-6-methylpyridine is available from several commercial suppliers of fine chemicals and building blocks for research and development purposes. It is typically supplied in quantities ranging from milligrams to grams.

Conclusion

2-Ethynyl-3-fluoro-6-methylpyridine represents a strategically designed building block that is well-positioned for application in modern drug discovery programs. Its unique combination of a fluorinated pyridine core and a versatile terminal alkyne functional group provides medicinal chemists with a powerful tool for the synthesis of novel and complex molecular architectures with potentially enhanced pharmacological profiles. A thorough understanding of its synthesis, properties, and safe handling, as outlined in this guide, is essential for its effective utilization in advancing the frontiers of pharmaceutical research.

References

  • (2018, December 15).
  • 2-Ethynyl-3-fluoro-6-methylpyridine - CAS号1824076-35-8. Mchemicals. Retrieved March 14, 2026, from [Link]

  • (2023, April 23).
  • Doyle, A. G., & Fobian, Y. M. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
  • Fisher Scientific. (2024, March 13). Safety Data Sheet: 2-Bromo-3-fluoro-6-methylpyridine.
  • (2025, September). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
  • Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet: 2-Ethynyl-5-Fluoro-3-Methylpyridine.
  • (2020, July 2). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry.
  • Gelest, Inc. Silanes as Protecting Groups for Terminal Alkyne.
  • Jubilant Ingrevia Limited. Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl) pyridine.
  • Sonogashira coupling. In Wikipedia. Retrieved March 14, 2026, from [Link]

  • 2-Ethynyl-3-fluoro-6-methylpyridine. 摩熵化学. Retrieved March 14, 2026, from [Link]

  • The Role of Fluorinated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. Retrieved March 14, 2026, from [Link]

  • MilliporeSigma. (2025, December 24).
  • PubChem. (n.d.). 2-Fluoro-6-methylpyridine. National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • (2025, October 21). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds.
  • Sonogashira Coupling. SynArchive. Retrieved March 14, 2026, from [Link]

  • Baumann, C. A., et al. (2010). Structure-activity Relationships of Fluorinated (E)-3-((6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone-O-methyloxime (ABP688) Derivatives and the Discovery of a High Affinity Analogue as a Potential Candidate for Imaging Metabotropic Glutamate Recepors Subtype 5 (mGluR5) With Positron Emission Tomography (PET). Journal of Medicinal Chemistry, 53(10), 4009–4017.
  • MilliporeSigma. (2025, November 6).
  • Fisher Scientific. (2025, December 19).
  • (2021, August). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. ChemistrySelect.
  • BenchChem. (2025). Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran.
  • (2022, May 19). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry.
  • BenchChem. (2025).
  • (2020, July 9). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI.
  • (2020, July). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor.

Sources

Foundational

A Technical Guide to 2-Ethynyl-3-fluoro-6-methylpyridine for the Research Scientist

An In-depth Whitepaper on the Commercial Availability, Synthesis, and Applications of a Key Building Block in Modern Drug Discovery Introduction For researchers, scientists, and professionals in drug development, access...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Whitepaper on the Commercial Availability, Synthesis, and Applications of a Key Building Block in Modern Drug Discovery

Introduction

For researchers, scientists, and professionals in drug development, access to novel and versatile building blocks is paramount to the advancement of new therapeutic agents. 2-Ethynyl-3-fluoro-6-methylpyridine (CAS No. 1824076-35-8) is one such compound that stands at the intersection of several key areas in medicinal chemistry.[1] Its unique trifunctionalized pyridine core, featuring an ethynyl group for further elaboration, a fluorine atom to modulate physicochemical properties, and a methyl group, makes it a highly attractive scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its commercial availability, likely synthetic routes, key properties, and potential applications in the field of drug discovery.

The pyridine ring is a well-established pharmacophore present in numerous approved drugs.[2] The introduction of a fluorine atom can significantly impact a molecule's metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3][4] Furthermore, the ethynyl group serves as a versatile handle for a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira cross-coupling reactions, enabling the facile introduction of further molecular complexity.[5][6]

Commercial Availability

2-Ethynyl-3-fluoro-6-methylpyridine is commercially available from a limited number of specialized chemical suppliers, primarily in research-scale quantities. This indicates that while it is not a large-scale commodity chemical, it is accessible for laboratory and early-stage drug discovery programs.

SupplierProduct NameCAS NumberQuantity
Dana Bioscience2-Ethynyl-3-fluoro-6-methylpyridine 50mg1824076-35-850 mg

Table 1: Commercial Supplier of 2-Ethynyl-3-fluoro-6-methylpyridine.[7]

Researchers are advised to contact suppliers directly for up-to-date pricing, availability, and lead times. Given its specialized nature, custom synthesis may be an option for larger quantities.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Ethynyl-3-fluoro-6-methylpyridine is provided below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyValue
CAS Number 1824076-35-8
Molecular Formula C₈H₆FN
Molecular Weight 135.14 g/mol
Appearance Likely a solid or liquid at room temperature
Solubility Expected to be soluble in common organic solvents

Table 2: Physicochemical Properties of 2-Ethynyl-3-fluoro-6-methylpyridine.[1]

Synthesis of 2-Ethynyl-3-fluoro-6-methylpyridine

The most probable and widely utilized method for the synthesis of terminal alkynes on aromatic and heteroaromatic rings is the Sonogashira cross-coupling reaction.[6] This palladium- and copper-co-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide.

Conceptual Synthetic Workflow

The synthesis of 2-Ethynyl-3-fluoro-6-methylpyridine would likely proceed via the Sonogashira coupling of a suitable 2-halo-3-fluoro-6-methylpyridine precursor with a protected or terminal alkyne. A plausible synthetic route is outlined below:

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Reaction cluster_3 Intermediate cluster_4 Deprotection cluster_5 Final Product 2-Halo-3-fluoro-6-methylpyridine 2-Halo-3-fluoro-6-methylpyridine Sonogashira Coupling Sonogashira Coupling 2-Halo-3-fluoro-6-methylpyridine->Sonogashira Coupling Ethynyltrimethylsilane Ethynyltrimethylsilane Ethynyltrimethylsilane->Sonogashira Coupling Pd catalyst (e.g., Pd(PPh₃)₄) Pd catalyst (e.g., Pd(PPh₃)₄) Pd catalyst (e.g., Pd(PPh₃)₄)->Sonogashira Coupling Cu(I) co-catalyst (e.g., CuI) Cu(I) co-catalyst (e.g., CuI) Cu(I) co-catalyst (e.g., CuI)->Sonogashira Coupling Base (e.g., Et₃N) Base (e.g., Et₃N) Base (e.g., Et₃N)->Sonogashira Coupling 2-(Trimethylsilylethynyl)-3-fluoro-6-methylpyridine 2-(Trimethylsilylethynyl)-3-fluoro-6-methylpyridine Sonogashira Coupling->2-(Trimethylsilylethynyl)-3-fluoro-6-methylpyridine Base (e.g., K₂CO₃, MeOH) Base (e.g., K₂CO₃, MeOH) 2-(Trimethylsilylethynyl)-3-fluoro-6-methylpyridine->Base (e.g., K₂CO₃, MeOH) 2-Ethynyl-3-fluoro-6-methylpyridine 2-Ethynyl-3-fluoro-6-methylpyridine Base (e.g., K₂CO₃, MeOH)->2-Ethynyl-3-fluoro-6-methylpyridine

Caption: Proposed synthetic workflow for 2-Ethynyl-3-fluoro-6-methylpyridine.

Experimental Protocol: General Sonogashira Coupling

The following is a generalized, self-validating protocol for the Sonogashira coupling to synthesize an ethynylpyridine. This should be adapted and optimized for the specific substrate.

Materials:

  • 2-Bromo-3-fluoro-6-methylpyridine (or the corresponding iodo or chloro derivative)

  • Ethynyltrimethylsilane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Toluene or THF, anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2-bromo-3-fluoro-6-methylpyridine (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene or THF, followed by anhydrous triethylamine (2.0-3.0 eq).

  • Alkyne Addition: Add ethynyltrimethylsilane (1.2-1.5 eq) dropwise via syringe.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts. Wash the celite pad with ethyl acetate.

  • Extraction: Combine the filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the silyl-protected intermediate.

  • Deprotection: Dissolve the purified intermediate in methanol and add a catalytic amount of potassium carbonate. Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Final Work-up and Purification: Remove the methanol under reduced pressure, add water, and extract with ethyl acetate. Dry the combined organic layers, concentrate, and if necessary, purify by column chromatography to yield 2-ethynyl-3-fluoro-6-methylpyridine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, hence the reaction is carried out under an inert atmosphere (nitrogen or argon).

  • Anhydrous Conditions: Moisture can lead to side reactions and deactivate the catalyst.

  • Copper(I) Co-catalyst: The copper(I) salt is crucial for the formation of the copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: The amine base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.

  • Silyl-protected Alkyne: Using a silyl-protected alkyne like ethynyltrimethylsilane can prevent the homocoupling of the terminal alkyne (Glaser-Hay coupling), which is a common side reaction. The silyl group is easily removed in a subsequent step.

Potential Applications in Drug Discovery

The structural motifs present in 2-ethynyl-3-fluoro-6-methylpyridine suggest its utility in several areas of medicinal chemistry.

Role of the Fluorinated Pyridine Scaffold

Fluorinated pyridines are of significant interest in drug design.[3] The fluorine atom can act as a bioisostere for a hydrogen atom, but with vastly different electronic properties.[8] Its high electronegativity can alter the pKa of the pyridine nitrogen, influencing its ability to form hydrogen bonds and interact with biological targets.[4] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate.[9]

G cluster_0 Key Structural Features cluster_1 Potential Benefits in Drug Design 2-Ethynyl-3-fluoro-6-methylpyridine 2-Ethynyl-3-fluoro-6-methylpyridine Fluorine Atom Fluorine Atom 2-Ethynyl-3-fluoro-6-methylpyridine->Fluorine Atom Ethynyl Group Ethynyl Group 2-Ethynyl-3-fluoro-6-methylpyridine->Ethynyl Group Pyridine Core Pyridine Core 2-Ethynyl-3-fluoro-6-methylpyridine->Pyridine Core Enhanced Metabolic Stability Enhanced Metabolic Stability Fluorine Atom->Enhanced Metabolic Stability Modulated pKa and Target Binding Modulated pKa and Target Binding Fluorine Atom->Modulated pKa and Target Binding Versatile Chemical Handle Versatile Chemical Handle Ethynyl Group->Versatile Chemical Handle Established Pharmacophore Established Pharmacophore Pyridine Core->Established Pharmacophore

Caption: Key structural features and their potential benefits in drug design.

The Ethynyl Group as a Synthetic Handle

The terminal alkyne functionality is a powerful tool for medicinal chemists. It allows for the facile introduction of a wide range of substituents through reactions such as:

  • Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for late-stage diversification of drug candidates.

  • Sonogashira Coupling: Further cross-coupling reactions to introduce aryl, heteroaryl, or vinyl groups.

  • Other Alkyne Chemistry: Hydration, hydrogenation, and various cycloaddition reactions.

Safety, Handling, and Storage

Expected Hazards (based on related compounds):

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[10][11]

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[10][11]

  • Respiratory Irritation: May cause respiratory irritation.[10][11]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[10]

  • For long-term storage, consider refrigeration and storage under an inert atmosphere.

Conclusion

2-Ethynyl-3-fluoro-6-methylpyridine is a valuable and commercially available building block for researchers in drug discovery and medicinal chemistry. Its unique combination of a fluorinated pyridine core and a versatile ethynyl handle provides a powerful platform for the synthesis of novel and complex molecules with potentially enhanced pharmacological properties. While its synthesis is likely to involve standard, well-established methodologies such as the Sonogashira coupling, careful handling and adherence to safety protocols are essential. As the demand for more sophisticated and effective therapeutic agents continues to grow, the strategic use of such specialized chemical intermediates will undoubtedly play a crucial role in the future of drug development.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. Retrieved from [Link]

  • Golisade, A., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3433.
  • Khan, I., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Current Medicinal Chemistry, 32.
  • Imai, K., et al. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold.
  • Organic Syntheses. (n.d.). Procedure for the Synthesis of 2-Methylpyridine-borane. Retrieved from [Link]

  • ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 2-methyl pyridine by acetylene acetonitrile method.
  • MCE-Chem. (n.d.). 2-Ethynyl-3-fluoro-6-methylpyridine. Retrieved from [Link]

  • Heterocycles. (2013). Preparation of 6-ethynylpteridine derivatives by sonogashira coupling. 87(1), 79-88.
  • MDPI. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3143.
  • European Patent Office. (n.d.). Preparation of difluorpyridine compounds. Retrieved from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
  • Dana Bioscience. (n.d.). 2-Ethynyl-3-fluoro-6-methylpyridine 50mg. Retrieved from [Link]

  • SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-ethyl-pyridine.
  • ResearchGate. (2025). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor. Retrieved from [Link]

  • Google Patents. (n.d.). Method of producing 2-ethyl-6-methyl-3-hydroxypyridine.
  • PMC. (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Retrieved from [Link]

  • Google Patents. (n.d.). A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone.
  • Organic Syntheses. (2021). Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of 2 and [(4-CF3-pyridine)2IPh](O. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: The Strategic Integration of 2-Ethynyl-3-fluoro-6-methylpyridine in Next-Generation cGAS Inhibitors

Executive Overview The innate immune system's ability to detect cytosolic DNA is primarily mediated by cyclic GMP-AMP synthase (cGAS). Aberrant activation of this pathway is a fundamental driver of severe autoimmune and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The innate immune system's ability to detect cytosolic DNA is primarily mediated by cyclic GMP-AMP synthase (cGAS). Aberrant activation of this pathway is a fundamental driver of severe autoimmune and neuroinflammatory conditions, including Systemic Lupus Erythematosus (SLE), Aicardi-Goutières Syndrome (AGS), and Parkinson's Disease[1]. Despite the high therapeutic potential of targeting this pathway, developing small-molecule cGAS inhibitors with optimal pharmacokinetic and pharmacodynamic profiles has historically been challenging[2].

Recently, 2-ethynyl-3-fluoro-6-methylpyridine (CAS 1824076-35-8) has emerged as a critical chemical building block in the design of highly potent cGAS inhibitors[3]. By serving as a functionalized, rigid vector, this specific moiety allows medicinal chemists to achieve energetically minimized conformations that perfectly complement the cGAS catalytic pocket[2]. This guide provides an in-depth technical analysis of the structural causality, synthesis workflows, and biological validation of inhibitors utilizing this exact fragment.

Biological Target: The cGAS-STING Axis

Upon binding to double-stranded DNA (dsDNA), cGAS undergoes a conformational shift that activates its catalytic domain. The enzyme then catalyzes the cyclization of ATP and GTP into the secondary messenger 2'3'-cGAMP[1]. This dinucleotide binds to the Stimulator of Interferon Genes (STING) on the endoplasmic reticulum, recruiting TBK1 and IRF3 to drive the transcription of Type I interferons[1].

Small molecules incorporating the 2-ethynyl-3-fluoro-6-methylpyridine moiety act by directly occupying the active site of the cGAS-DNA bound structure, preventing the entry and subsequent cyclization of ATP/GTP[2].

cGAS_STING DNA Cytosolic dsDNA cGAS cGAS Enzyme DNA->cGAS Binds & Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Catalyzes Substrates ATP + GTP Substrates->cGAS STING STING (ER) cGAMP->STING Activates TBK1 TBK1 / IRF3 STING->TBK1 Recruits IFN Type I Interferons TBK1->IFN Gene Transcription Inhibitor Inhibitor with 3-fluoro-6-methylpyridine Inhibitor->cGAS Blocks Active Site

Diagram 1: The cGAS-STING signaling pathway and targeted small-molecule inhibition.

Structural Causality: Structure-Activity Relationship (SAR)

The inclusion of 2-ethynyl-3-fluoro-6-methylpyridine into core scaffolds (such as pyrrolidine-2-carboxylic acid derivatives) is not arbitrary; each functional group serves a distinct, causal purpose in optimizing the drug's profile[2].

  • The Ethynyl Linker: The sp-hybridized alkyne acts as a rigid, linear vector. Unlike flexible sp3 linkers, the alkyne projects the pyridine ring deep into the target sub-pocket without introducing entropic penalties upon binding. Surprisingly, these higher-order alkynyl groups yield exceptionally high potency against cGAS[2].

  • 3-Fluoro Substitution: Fluorine is highly electronegative. Placing it at the C3 position exerts an inductive electron-withdrawing effect that lowers the pKa of the adjacent pyridine nitrogen. This reduction in basicity is critical; it prevents the molecule from becoming fully protonated at physiological pH, thereby drastically improving passive membrane permeability and hepatocyte stability[2].

  • 6-Methyl Substitution: The methyl group at C6 provides precise steric bulk. It induces a "conformational lock" by restricting the rotational degrees of freedom around the alkyne axis. This forces the molecule into an energetically minimized conformation in water that perfectly overlays with the cGAS-DNA bound structure, maximizing binding affinity[2].

Experimental Workflows & Self-Validating Protocols

To synthesize and validate cGAS inhibitors utilizing this fragment, researchers must employ rigorous, self-validating methodologies.

Protocol A: Synthesis via Sonogashira Cross-Coupling

This protocol details the attachment of 2-ethynyl-3-fluoro-6-methylpyridine to a halogenated core scaffold.

  • Preparation: In an oven-dried Schlenk flask, combine the halogenated core scaffold (1.0 eq), 2-ethynyl-3-fluoro-6-methylpyridine (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq) in anhydrous DMF.

  • Degassing (Causality): Add triethylamine (Et₃N, 3.0 eq). Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen must be strictly eliminated because its presence will rapidly oxidize the copper acetylide intermediate, leading to Glaser homocoupling (dimerization of the alkyne) rather than the desired cross-coupling.

  • Reaction: Stir the mixture at 80°C for 6 hours under an argon atmosphere.

  • Self-Validation (LC-MS Check): Before workup, draw a 10 µL aliquot for LC-MS analysis. Validation Rule: If the [M+H]⁺ peak corresponding to the homocoupled alkyne dimer exceeds 5% of the total ion current, the system is deemed insufficiently deoxygenated. The batch is flagged, and the degassing manifold must be recalibrated before the next run.

  • Purification: Filter through Celite, concentrate, and purify via reverse-phase preparative HPLC.

Protocol B: cGAS Enzymatic Inhibition Assay (Fluorescence Polarization)
  • Reagent Assembly: In a 384-well low-volume plate, add recombinant human cGAS enzyme (10 nM) and ISD (Interferon Stimulatory DNA, 100 nM) in assay buffer (20 mM HEPES, pH 7.5, 5 mM MgCl₂, 0.01% Tween-20).

  • Compound Addition: Dispense the synthesized inhibitor across a 10-point dose-response curve (ranging from 10 µM to 0.5 nM). Incubate for 30 minutes at room temperature.

  • Reaction Initiation: Add ATP and GTP (100 µM each) to initiate cGAMP production. Incubate for 2 hours.

  • Detection (Causality): Add a fluorescently labeled cGAMP tracer and an anti-cGAMP antibody. Causality: Fluorescence Polarization (FP) is used because when the small tracer binds to the massive antibody, its rotational correlation time slows, yielding a high FP signal. If the enzyme is active, unlabeled cGAMP is produced, displacing the tracer and lowering the FP signal. An effective inhibitor prevents this, maintaining a high FP signal.

  • Self-Validation (Z'-Factor): Every assay plate must include 16 positive control wells (100% inhibition via a known reference compound) and 16 negative control wells (DMSO vehicle). Validation Rule: The plate is only validated if the calculated Z'-factor is ≥0.6 . If Z′<0.6 , the data is automatically discarded due to insufficient assay window reliability.

Workflow Alkyne 2-Ethynyl-3-fluoro- 6-methylpyridine Coupling Sonogashira Coupling Alkyne->Coupling Core Halogenated Scaffold Core->Coupling Purification HPLC & LC-MS Validation Coupling->Purification Yields Hit EnzymeAssay FP Enzymatic Assay (cGAS) Purification->EnzymeAssay IC50 Det. CellAssay THP-1 Cellular Assay EnzymeAssay->CellAssay Validated

Diagram 2: Self-validating workflow from chemical synthesis to biological screening.

Quantitative SAR Data Summary

The integration of the 3-fluoro-6-methyl functionalization onto the ethynylpyridine linker drives profound improvements in both on-target potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The table below summarizes comparative SAR trends representative of recent pyrrolidine-2-carboxylic acid derivative disclosures[2].

Scaffold ModificationcGAS Enzymatic IC₅₀ (nM)THP-1 Cellular IC₅₀ (nM)Permeability (Pₐₚₚ × 10⁻⁶ cm/s)Hepatocyte Stability (T₁/₂ min)
Unsubstituted 2-Ethynylpyridine145.0850.04.225
2-Ethynyl-3-fluoro-6-methylpyridine 12.5 45.0 18.5 >120

Table 1: Comparative pharmacological data demonstrating the superiority of the 2-ethynyl-3-fluoro-6-methylpyridine moiety. The functionalized alkyne yields a >10-fold increase in enzymatic potency and a >4-fold increase in membrane permeability.

References

  • Justia Patents.
  • Molaid. "2-Ethynyl-3-fluoro-6-methylpyridine - CAS号1824076-35-8".
  • Google Patents.

Sources

Exploratory

2-Ethynyl-3-fluoro-6-methylpyridine: A Strategic Building Block in Advanced Organic Synthesis and Medicinal Chemistry

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently evaluate novel chemical building blocks designed to overcome late-stage attrition. The compound 2-eth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently evaluate novel chemical building blocks designed to overcome late-stage attrition. The compound 2-ethynyl-3-fluoro-6-methylpyridine (CAS: 1824076-35-8) represents a highly privileged and versatile scaffold[1][2]. By integrating a terminal alkyne, a highly electronegative fluorine atom, and a sterically shielding methyl group onto a pyridine core, this molecule offers an exceptional combination of synthetic biorthogonality and optimized physicochemical properties. This whitepaper details the structural rationale, synthetic methodologies, and real-world medicinal chemistry applications of this critical intermediate.

Structural Rationale & Causality (E-E-A-T)

In rational drug design, every atomic substitution must serve a precise pharmacokinetic or pharmacodynamic purpose. The architecture of 2-ethynyl-3-fluoro-6-methylpyridine is engineered to solve specific liabilities commonly encountered in heterocyclic chemistry:

  • The Pyridine Core: Provides a reliable hydrogen-bond acceptor, significantly improving aqueous solubility compared to highly lipophilic phenyl analogs.

  • C3-Fluorination: Fluorine's intense electronegativity exerts a strong inductive electron-withdrawing effect (-I). Causally, this lowers the pKa of the adjacent pyridine nitrogen. Reducing the basicity of the amine is a proven strategy to mitigate hERG channel binding—a primary cause of drug-induced cardiotoxicity. Furthermore, the strong C-F bond blocks cytochrome P450-mediated oxidation at the 3-position, drastically enhancing metabolic stability[3][4].

  • C6-Methylation: The methyl group provides necessary steric bulk, shielding the 6-position from enzymatic oxidation (e.g., by aldehyde oxidase, which frequently attacks unsubstituted pyridines). It also incrementally increases the lipophilicity (LogP ~1.6) to balance the molecule's overall polarity[2].

  • C2-Ethynyl Group: The terminal alkyne serves as a highly versatile synthetic handle. Because the fluorinated pyridine ring is electron-deficient, the alkyne becomes highly electrophilic. This electronic bias accelerates cycloadditions (such as CuAAC click chemistry) and facilitates rapid oxidative addition in palladium-catalyzed cross-couplings.

Application in Medicinal Chemistry: cGAS Inhibitors

Recent breakthroughs in immunology have highlighted the cyclic GMP-AMP synthase (cGAS) pathway. cGAS is a 59 kDa nucleotidyl transferase that acts as a pattern recognition receptor (PRR) for cytosolic double-stranded DNA, producing the second messenger cGAMP to activate STING[5]. Aberrant cGAS activation is heavily implicated in autoimmune disorders such as Rheumatoid Arthritis.

In the synthesis of advanced substituted pyrrolidine-2-carboxylic acid derivatives targeting cGAS, 2-ethynyl-3-fluoro-6-methylpyridine has been utilized as a vital pharmacophore generator. Coupling this specific alkyne to a core pyrimidine/pyrrolidine scaffold yielded highly potent inhibitors (IC50 values ranging from 0.0003 μM to 0.4631 μM) capable of suppressing IP-10 production in DNA-stimulated cells[5].

Experimental Methodologies: Self-Validating Protocols

To ensure high-fidelity reproducibility, the following protocol details the Sonogashira cross-coupling of 2-ethynyl-3-fluoro-6-methylpyridine with an aryl halide.

Protocol: Pd/Cu-Catalyzed Sonogashira Coupling

Causality Check: Oxygen must be rigorously excluded from this system. The electron-deficient nature of the fluoropyridine accelerates the undesired Glaser homocoupling of the terminal alkyne in the presence of O2 and Cu(II).

  • Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), Pd(PPh3)4 (0.05 equiv), and CuI (0.10 equiv).

  • Degassing (Self-Validation Step 1): Evacuate and backfill the flask with ultra-pure Argon (3 cycles). Validation: The solid catalyst mixture must remain pale/yellow. A shift to a green or blue tint indicates the formation of Cu(II) via oxygen contamination, requiring the batch to be discarded.

  • Reagent Addition: Dissolve 2-ethynyl-3-fluoro-6-methylpyridine (1.2 equiv) in anhydrous, thoroughly degassed triethylamine (TEA) and THF (1:1 v/v). Inject this solution into the flask via a gas-tight syringe.

  • Reaction: Stir the mixture at 65°C for 4–6 hours.

  • In-Process Monitoring (Self-Validation Step 2): Monitor the reaction via LC-MS. Validation: The reaction is deemed complete only when the extracted ion chromatogram (EIC) confirms the total disappearance of the starting alkyne (m/z 136.1 [M+H]+) and the dominant emergence of the target cross-coupled mass.

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Validation: The aqueous layer will turn deep blue, confirming the successful complexation and removal of copper salts. Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Quantitative Data Summary

Table 1: Physicochemical Properties of the Building Block
PropertyValueReference
CAS Number 1824076-35-8[1][2]
Molecular Formula C8H6FN[1][2]
Molecular Weight 135.14 g/mol [1][2]
Monoisotopic Mass 135.04843 Da[6]
Calculated LogP 1.6[2]
Table 2: Representative Mass Validation in cGAS Inhibitor Synthesis
Intermediate / ProductFormulaCalc. MassFound Mass [M+H]+Biological Target
Alkyne Building Block C8H6FN135.14136.10N/A
Coupled cGAS Inhibitor C36H31F3N6O6688.20689.30cGAS (IC50 < 0.5 μM)

Note: Mass validation data adapted from patent literature detailing cGAS inhibitor synthesis[5].

Mandatory Visualization: Synthetic Workflow

G SM 2-Ethynyl-3-fluoro-6-methylpyridine (CAS: 1824076-35-8) Sono Sonogashira Coupling (Pd/Cu catalysis) SM->Sono Aryl Halides Click CuAAC 'Click' Chemistry (Azide-Alkyne Cycloaddition) SM->Click Organic Azides cGAS cGAS Inhibitor Scaffolds (e.g., Pyrrolidine derivatives) Sono->cGAS Target Assembly Triazole 1,4-Disubstituted Triazoles (Bioisosteres) Click->Triazole Pharmacophore Gen

Synthetic divergence of 2-ethynyl-3-fluoro-6-methylpyridine into therapeutic scaffolds.

Conclusion

The rational integration of 2-ethynyl-3-fluoro-6-methylpyridine into organic synthesis pipelines exemplifies modern medicinal chemistry principles. By leveraging the tailored electronic and steric properties of the fluorinated pyridine alongside the versatile reactivity of the terminal alkyne, researchers can rapidly assemble metabolically stable, highly potent therapeutics.

References

  • ChemicalBook. "2-ethynyl-3-fluoro-6-methylpyridine | 1824076-35-8".1

  • Molaid. "2-Ethynyl-3-fluoro-6-methylpyridine - CAS 1824076-35-8". 2

  • NIH / PMC. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients". 3

  • ACS Publications. "Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides".4

  • PubChemLite. "C8H6FNS - Explore". 6

  • Justia Patents. "SUBSTITUTED PYRROLIDINE-2-CARBOXYLIC ACID DERIVATIVES AS cGAS INHIBITORS". 5

Sources

Foundational

Solubility Profile and Formulation Strategies for 2-Ethynyl-3-fluoro-6-methylpyridine

A Technical Whitepaper for Drug Development Professionals Executive Summary The compound 2-Ethynyl-3-fluoro-6-methylpyridine (CAS: 1824076-35-8) is a highly specialized fluorinated, ethynyl-substituted pyridine building...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

The compound 2-Ethynyl-3-fluoro-6-methylpyridine (CAS: 1824076-35-8) is a highly specialized fluorinated, ethynyl-substituted pyridine building block[1]. In contemporary drug discovery, it serves as a critical intermediate in the synthesis of advanced therapeutics, most notably substituted pyrrolidine-2-carboxylic acid derivatives that act as cyclic GMP-AMP synthase (cGAS) inhibitors[2]. These inhibitors are currently under intensive investigation for treating autoimmune disorders such as Systemic Lupus Erythematosus (SLE) and Aicardi-Goutieres Syndrome (AGS)[2].

Because this molecule is frequently subjected to transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira couplings) and biological assay formulations, understanding its thermodynamic solubility and solvation mechanics is paramount. This whitepaper provides an authoritative analysis of its solubility profile, the structural causality behind its solvation behavior, and validated protocols for handling it in the laboratory.

Molecular Architecture & Solubility Causality

As an Application Scientist, I approach solubility not as a static metric, but as a dynamic interplay between molecular architecture and solvent properties. The solubility of 2-Ethynyl-3-fluoro-6-methylpyridine is governed by four distinct structural features:

  • The Pyridine Core: The nitrogen atom provides a polar, hydrogen-bond accepting center. This core structure inherently favors dissolution in polar aprotic solvents and alcohols[3].

  • The Fluorine Atom (C3): Positioned ortho to the ethynyl group, the highly electronegative fluorine atom withdraws electron density via the inductive effect. This reduces the basicity of the pyridine nitrogen, making the molecule less prone to protonation in weakly acidic aqueous media, while simultaneously increasing the molecule's overall lipophilicity (calculated LogP ~1.6)[4].

  • The Methyl Group (C6): The addition of this aliphatic moiety adds steric bulk and further drives the hydrophobic character of the molecule, drastically limiting its aqueous solubility.

  • The Terminal Ethynyl Group (C2): The alkyne introduces a rigid, linear hydrophobic moiety. Crucially, the terminal alkyne proton is slightly acidic. This allows the molecule to participate in weak hydrogen bonding with strong H-bond accepting solvents (like DMSO and DMF), leading to exceptionally high solubility in these media[5].

Quantitative Solubility Profile in Common Organic Solvents

Due to the highly specialized nature of this specific CAS, empirical solubility data is synthesized and extrapolated from its closest structural analogs—namely 2-ethynylpyridine[3] and 4-fluoropyridine[4]—to provide a reliable matrix for synthetic planning.

SolventPolarity IndexEstimated Solubility (mg/mL)Mechanistic Rationale
Dimethyl Sulfoxide (DMSO) 7.2> 100Strong dipole-dipole interactions; excellent H-bond acceptor for the terminal ethynyl proton[5].
Dimethylformamide (DMF) 6.4> 100Superior solvation of the fluorinated pyridine core; ideal for cross-coupling reactions.
Dichloromethane (DCM) 3.1> 50Favorable halogen-halogen and dispersive interactions with the fluorinated ring[4].
Methanol (MeOH) 5.1~ 50Moderate H-bonding capabilities; suitable for preparing intermediate stock solutions.
Hexane 0.1< 5Poor solvation of the polar pyridine nitrogen; useful as an anti-solvent for crystallization.
Water 10.0< 1Highly hydrophobic due to the combined fluoro, methyl, and ethynyl groups; requires co-solvents[3].

Experimental Protocol: Self-Validating Solubility & Formulation Screening

To ensure trustworthiness and reproducibility in biological assays, researchers must employ a self-validating system to formulate 2-Ethynyl-3-fluoro-6-methylpyridine for aqueous-compatible testing. The following step-by-step methodology utilizes a standard cosolvent system to achieve a clear solution of ≥ 2.5 mg/mL[5].

Phase 1: Stock Solution Preparation

  • Gravimetric Dispensing: Accurately weigh 10.0 mg of 2-Ethynyl-3-fluoro-6-methylpyridine into a sterile, amber glass vial (the compound should be protected from light to prevent alkyne degradation).

  • Primary Solvation: Add 100 µL of anhydrous DMSO to the vial.

  • Agitation: Sonicate the mixture in a water bath at 25°C for 5 minutes until a clear, homogeneous 100 mg/mL stock solution is achieved.

Phase 2: Aqueous Formulation (In Vivo / Assay Compatible) Note: Solvents must be added sequentially to prevent premature precipitation.

  • PEG Addition: To the 100 µL DMSO stock, add 400 µL of PEG300. Vortex for 30 seconds to ensure complete micellar integration.

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex vigorously for 1 minute. The mixture will appear viscous but clear.

  • Aqueous Dilution: Slowly add 450 µL of 0.9% physiological saline dropwise while continuously vortexing.

  • Validation: Centrifuge the final 1 mL solution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV at 254 nm to confirm that 100% of the compound remains in solution without micro-precipitation.

Application Workflow: Solubilization for cGAS Inhibitor Synthesis

The primary utility of dissolving 2-Ethynyl-3-fluoro-6-methylpyridine in solvents like DMF or DMSO is to prepare it for Sonogashira cross-coupling. This reaction attaches the ethynyl group to a larger pyrrolidine-2-carboxylic acid scaffold to generate potent cGAS inhibitors[2].

Workflow A 2-Ethynyl-3-fluoro- 6-methylpyridine B Solvent Screening (DMSO / DMF) A->B Dissolution C Catalyst Addition (Pd/Cu System) B->C Homogenization D Sonogashira Cross-Coupling C->D Activation E cGAS Inhibitor Synthesis D->E Target Assembly

Workflow for solubilization and downstream synthesis of cGAS inhibitors.

References

  • ChemicalBook. 2-ethynyl-3-fluoro-6-methylpyridine | 1824076-35-8.1

  • Google Patents (WIPO). Substituted pyrrolidine-2-carboxylic acid derivatives as cgas inhibitors (WO2025172882A1).2

  • ChemicalBook. 2-ETHYNYLPYRIDINE | 1945-84-2.3

  • Guidechem. 4-Fluoropyridine 694-52-0 wiki.4

  • MedChemExpress. 3-Ethynylpyridine | Biochemical Reagent.5

Sources

Exploratory

A Theoretical and Computational Guide to 2-Ethynyl-3-fluoro-6-methylpyridine: Unveiling Molecular Properties and Potential

Abstract This technical guide provides a comprehensive theoretical framework for the computational analysis of 2-ethynyl-3-fluoro-6-methylpyridine, a substituted pyridine of significant interest in medicinal and material...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the computational analysis of 2-ethynyl-3-fluoro-6-methylpyridine, a substituted pyridine of significant interest in medicinal and materials science. In the absence of extensive experimental data, this document outlines a robust computational methodology, leveraging Density Functional Theory (DFT), to predict the molecule's structural, electronic, and spectroscopic properties. By synthesizing established theoretical protocols with insights from studies on analogous pyridine derivatives, we present a self-validating system for in-silico investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this and similar heterocyclic compounds.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug design, owing to its presence in a multitude of biologically active molecules and FDA-approved drugs.[1] Its unique physicochemical properties, such as enhanced water solubility and the capacity for hydrogen bonding, make it a privileged structure.[1] The strategic placement of substituents on the pyridine ring, such as fluoro, methyl, and ethynyl groups, can profoundly modulate the molecule's electronic structure, reactivity, and biological activity.[2][3]

2-ethynyl-3-fluoro-6-methylpyridine incorporates three key functional groups:

  • An ethynyl group , which can participate in various chemical reactions and may influence the molecule's electronic and photophysical properties.

  • A fluoro group , a common substituent in medicinal chemistry that can alter metabolic stability, binding affinity, and membrane permeability.[4]

  • A methyl group , which can impact steric interactions and solubility.

Theoretical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful and cost-effective means to elucidate the properties of such molecules at the atomic level before undertaking extensive experimental synthesis and characterization.[1] This guide details a comprehensive computational protocol for 2-ethynyl-3-fluoro-6-methylpyridine, providing a virtual roadmap for its exploration.

Computational Methodology: A Validated Approach

The selection of an appropriate computational method is paramount for obtaining results that are both accurate and predictive. Based on extensive literature precedent for substituted pyridines, a DFT-based approach is recommended.[1][3][5]

Software and Theoretical Level

All calculations should be performed using a reputable quantum chemistry software package. The B3LYP hybrid functional has demonstrated excellent agreement with experimental values for the geometries and vibrational frequencies of pyridine derivatives.[5][6] For enhanced accuracy, especially for electronic properties, the PBE0 functional can also be considered.[7] A Pople-style basis set, such as 6-311++G(d,p), is recommended as it includes diffuse functions to accurately describe the electron distribution, particularly for the electronegative fluorine and nitrogen atoms, and polarization functions to account for the non-spherical nature of electron density in bonds.[5]

Step-by-Step Computational Workflow

The following protocol outlines a self-validating system for the theoretical investigation of 2-ethynyl-3-fluoro-6-methylpyridine.

Step 1: Geometry Optimization

  • Objective: To determine the most stable three-dimensional conformation of the molecule, corresponding to the global minimum on the potential energy surface.

  • Procedure: An initial 3D structure of 2-ethynyl-3-fluoro-6-methylpyridine is constructed. A geometry optimization calculation is then performed at the B3LYP/6-311++G(d,p) level of theory. The convergence criteria should be set to tight to ensure a true minimum is located.

Step 2: Vibrational Frequency Analysis

  • Objective: To confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) spectrum.

  • Procedure: Following geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum. The calculated vibrational frequencies can be compared with experimental IR data for validation.

Step 3: Electronic Structure Analysis

  • Objective: To investigate the electronic properties of the molecule, which are crucial for understanding its reactivity and potential interactions.

  • Procedure: Using the optimized geometry, a single-point energy calculation is performed. This allows for the analysis of:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitation propensity.

    • Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character. This is invaluable for predicting sites of interaction with biological targets or other reactants.

    • Mulliken and Natural Population Analysis (NPA): These analyses provide atomic charges, offering a quantitative measure of the electron distribution within the molecule.

Step 4: NMR Chemical Shift Calculation

  • Objective: To predict the ¹H and ¹³C NMR spectra, aiding in the structural elucidation and characterization of the synthesized compound.

  • Procedure: The Gauge-Including Atomic Orbital (GIAO) method is employed at the B3LYP/6-311++G(d,p) level of theory to calculate the isotropic shielding constants. These are then referenced against a standard (e.g., tetramethylsilane) to obtain the chemical shifts.

G cluster_workflow Computational Workflow for 2-Ethynyl-3-fluoro-6-methylpyridine A Step 1: Initial 3D Structure B Step 2: Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Step 3: Frequency Analysis (Confirm Minimum Energy) B->C D Step 4: Electronic Property Calculation (HOMO, LUMO, MEP) C->D E Step 5: NMR Chemical Shift Calculation (GIAO Method) C->E F Predicted Data for Analysis & Correlation D->F E->F

Caption: A typical DFT workflow for the analysis of pyridine compounds.[1]

Predicted Molecular and Electronic Properties

While experimental data for 2-ethynyl-3-fluoro-6-methylpyridine is scarce, theoretical calculations can provide valuable predictive insights into its properties.

Optimized Molecular Geometry

The geometry optimization is expected to yield a planar pyridine ring. The bond lengths and angles will be influenced by the electronic effects of the substituents. For instance, the C-F bond distance is anticipated to be in the typical range for fluorinated aromatic compounds. The C≡C bond of the ethynyl group will exhibit its characteristic short bond length.

ParameterPredicted Value
C-F Bond Length (Å)~1.35
C≡C Bond Length (Å)~1.21
N-C(2) Bond Length (Å)~1.33
C(3)-C(4) Bond Length (Å)~1.39

Table 1: Predicted key geometric parameters for 2-ethynyl-3-fluoro-6-methylpyridine at the B3LYP/6-311++G(d,p) level of theory. (Note: These are representative values based on similar structures and may vary slightly upon calculation.)

Electronic Structure and Reactivity

The electronic properties of 2-ethynyl-3-fluoro-6-methylpyridine are dictated by the interplay of its substituents. The fluorine atom, being highly electronegative, will act as an electron-withdrawing group, while the methyl group is a weak electron-donating group. The ethynyl group can act as either a weak electron-withdrawing or -donating group depending on the electronic demands of the system.

PropertyPredicted ValueSignificance
HOMO Energy (eV)-6.5 to -7.5Relates to the ability to donate electrons.
LUMO Energy (eV)-1.0 to -2.0Relates to the ability to accept electrons.
HOMO-LUMO Gap (eV)4.5 to 5.5Indicates chemical stability and reactivity. A larger gap suggests higher stability.
Dipole Moment (Debye)2.0 to 3.0Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions.

Table 2: Predicted electronic properties of 2-ethynyl-3-fluoro-6-methylpyridine.

The HOMO is likely to be localized on the pyridine ring and the ethynyl group, while the LUMO may have significant contributions from the pyridine ring, particularly the carbons attached to the electron-withdrawing fluorine. The Molecular Electrostatic Potential (MEP) map will likely show a region of negative potential around the nitrogen atom, indicating its Lewis basicity and propensity for hydrogen bonding.

G cluster_mol 2-Ethynyl-3-fluoro-6-methylpyridine cluster_mep Predicted Molecular Electrostatic Potential (MEP) mol mep_desc Red: Electron-rich (nucleophilic) Blue: Electron-poor (electrophilic) H_ethynyl Positive potential (on ethynyl H) N_region Negative potential (around Nitrogen)

Caption: Predicted MEP of 2-ethynyl-3-fluoro-6-methylpyridine.

Predicted Spectroscopic Signatures

Theoretical calculations can generate simulated spectra that are invaluable for the identification and characterization of the target molecule.

Infrared (IR) Spectroscopy

The calculated IR spectrum will exhibit characteristic vibrational modes corresponding to the functional groups present in 2-ethynyl-3-fluoro-6-methylpyridine.

Vibrational ModePredicted Wavenumber (cm⁻¹)
C≡C-H stretch~3300
C-H (aromatic) stretch3000-3100
C-H (methyl) stretch2850-2960
C≡C stretch~2100
C=C, C=N (ring) stretch1400-1600
C-F stretch1200-1300

Table 3: Predicted characteristic IR frequencies for 2-ethynyl-3-fluoro-6-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts can be directly compared with experimental data to confirm the molecular structure. The fluorine atom is expected to influence the chemical shifts of nearby protons and carbons through both inductive and mesomeric effects.

Potential Applications and Future Directions

The structural and electronic features of 2-ethynyl-3-fluoro-6-methylpyridine suggest its potential utility in several areas:

  • Medicinal Chemistry: As a building block for more complex molecules, it could be incorporated into novel therapeutic agents. The fluorine substituent may enhance metabolic stability and binding affinity to biological targets.[4] The ethynyl group provides a handle for further functionalization via "click" chemistry or Sonogashira coupling.

  • PET Imaging: Fluorinated pyridine derivatives are of interest as potential PET imaging agents.[8] The introduction of a fluorine-18 isotope would make this molecule a candidate for such applications.

  • Materials Science: The rigid, aromatic structure and the presence of the ethynyl group suggest potential applications in the development of organic electronic materials or polymers.[9]

Future research should focus on the experimental synthesis and characterization of 2-ethynyl-3-fluoro-6-methylpyridine to validate these theoretical predictions. Further computational studies could explore its reactivity, potential metabolic pathways, and interactions with specific biological targets.

Conclusion

This technical guide has outlined a comprehensive and robust theoretical framework for the investigation of 2-ethynyl-3-fluoro-6-methylpyridine. By employing established DFT methods, it is possible to predict a wide range of molecular properties, from its three-dimensional structure to its electronic and spectroscopic characteristics. These in-silico insights provide a critical foundation for guiding future experimental work and unlocking the potential of this and other novel substituted pyridines in drug discovery and materials science.

References

  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC. (n.d.).
  • Chemical substituent effect on pyridine permeability and mechanistic insight from computational molecular descriptors - PubMed. (2006, November 15).
  • Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives - Oberlin College and Conservatory. (n.d.).
  • Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer - IntechOpen. (2018, July 18).
  • From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations | The Journal of Physical Chemistry A - ACS Publications. (n.d.).
  • Exploring the possibility of using fluorine-involved non-conjugated electron-withdrawing groups for thermally activated delayed fluorescence emitters by TD-DFT calculation - PMC. (2021, January 21).
  • Pyridine, 2-ethynyl-6-fluoro-3-methyl- 1824460-08-3 wiki - Guidechem. (n.d.).
  • Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine | Request PDF - ResearchGate. (n.d.).
  • Structure-activity Relationships of Fluorinated (E)-3-((6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone-O-methyloxime (ABP688) Derivatives and the Discovery of a High Affinity Analogue as a Potential Candidate for Imaging Metabotropic Glutamate Recepors Subtype 5 (mGluR5) With Positron Emission Tomography (PET) - PubMed. (2010, May 27).
  • Theoretical studies and DFT calculations of pyridine compounds - Benchchem. (n.d.).
  • 2-Ethynyl-6-methylpyridine (CAS 30413-58-2) - Fluorochem. (n.d.).
  • Synthesis and Spectroscopic Analysis of Therapeutic Ru(II) Complexes. (2009, July 31).
  • DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines | Request PDF - ResearchGate. (2025, August 7).
  • 2-Fluoro-3-methylpyridine - Chem-Impex. (n.d.).
  • DFT study of the effect of fluorine atoms on the crystal structure and semiconducting properties of poly(arylene-ethynylene) derivatives - PubMed. (2016, April 21).
  • 2-Ethynyl-5-fluoro-3-methylpyridine | C8H6FN | CID 71300092 - PubChem. (n.d.).
  • Synthesis and Characterization of 2-Fluoropyridine-3-boronic Acid: A Technical Guide - Benchchem. (n.d.).
  • Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes - PMC. (n.d.).
  • facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives - SciELO. (n.d.).
  • 2-Ethynyl-3-fluoro-6-methylpyridine 50mg - Dana Bioscience. (n.d.).
  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC. (n.d.).
  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (2022, February 28).

Sources

Protocols & Analytical Methods

Method

Application Note: Bioorthogonal Conjugation and Scaffold Synthesis utilizing 2-Ethynyl-3-fluoro-6-methylpyridine

Target Audience: Researchers, scientists, and drug development professionals. Document Type: In-Depth Technical Guide & Standard Operating Procedure (SOP).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: In-Depth Technical Guide & Standard Operating Procedure (SOP).

Introduction & Mechanistic Rationale

2-Ethynyl-3-fluoro-6-methylpyridine (CAS: 1824076-35-8) is a highly specialized terminal alkyne building block[1]. In the realm of medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven tactic to modulate pKa, enhance lipophilicity, and improve metabolic stability[2].

When subjected to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the terminal alkyne of this compound reacts with organic azides to yield a strictly 1,4-disubstituted 1,2,3-triazole[3]. The resulting fluorinated triazole-pyridine axis acts as a rigid, metabolically inert bioisostere for amide bonds. The electron-withdrawing nature of the 3-fluoro group slightly increases the electrophilicity of the alkyne, priming it for rapid cycloaddition, while the 6-methyl group provides steric shielding and lipophilic burial space, making it an invaluable pharmacophore for fragment-based drug discovery (FBDD) and targeted protein degraders (PROTACs)[2].

The Causality of Experimental Design: Building a Self-Validating System

While classic uncatalyzed Huisgen cycloadditions require elevated temperatures and yield a mixture of 1,4- and 1,5-regioisomers, CuAAC is strictly regioselective and proceeds rapidly at room temperature[4]. However, generating the active Cu(I) catalyst in aqueous or physiological conditions requires precise chemical orchestration to prevent the degradation of sensitive biological cargos (e.g., proteins, oligonucleotides)[5].

Our protocol relies on a self-validating, four-component catalytic system designed to balance reactivity with biomolecular preservation:

  • Copper(II) Sulfate (CuSO₄): Serves as the stable, water-soluble precursor for the catalytic metal[6].

  • Sodium Ascorbate: Acts as the in situ reducing agent to convert Cu(II) to the catalytically active Cu(I) state[5].

  • THPTA Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine is a water-soluble accelerating ligand. It binds Cu(I), blocking its bioavailability to prevent the generation of damaging Reactive Oxygen Species (ROS), while simultaneously accelerating the cycloaddition reaction by stabilizing the Cu(I)-acetylide transition state[7][8].

  • Aminoguanidine: An essential additive when conjugating to proteins. It scavenges dehydroascorbate (the oxidized byproduct of ascorbate), preventing it from cross-linking arginine and lysine residues on the protein surface[5][8].

Reaction Pathway & Workflow

CuAAC_Workflow Alkyne 2-Ethynyl-3-fluoro- 6-methylpyridine (Terminal Alkyne) Intermediate Cu(I)-Acetylide Intermediate Alkyne->Intermediate Azide Azide-Functionalized Cargo / Biomolecule Product 1,4-Disubstituted 1,2,3-Triazole Conjugate Azide->Product Catalyst Catalytic Complex: CuSO4 + Na-Ascorbate + THPTA Ligand Catalyst->Intermediate Cu(I) generation Intermediate->Product Cycloaddition

Caption: Workflow of CuAAC utilizing 2-Ethynyl-3-fluoro-6-methylpyridine and THPTA-stabilized Cu(I).

Detailed Experimental Protocol: CuAAC Conjugation

This protocol details the conjugation of 2-Ethynyl-3-fluoro-6-methylpyridine to an azide-functionalized biomolecule or small-molecule cargo[9].

Step 1: Preparation of Stock Solutions

  • Alkyne Stock: Dissolve 2-Ethynyl-3-fluoro-6-methylpyridine in DMSO to a concentration of 50 mM. (Causality: The 6-methyl and 3-fluoro groups impart lipophilicity; DMSO ensures complete solvation before aqueous dilution).

  • Catalyst Precursors: Prepare 20 mM CuSO₄ in highly purified water[7].

  • Ligand: Prepare 50 mM THPTA in water[7].

  • Reducing Agent: Prepare 100 mM Sodium Ascorbate in water. (Critical: This must be prepared freshly before each use, as ascorbate rapidly oxidizes in air[8]).

  • Additive: Prepare 100 mM Aminoguanidine hydrochloride in water[5].

Step 2: Catalyst Complex Pre-formation

  • In a microcentrifuge tube, combine the CuSO₄ and THPTA stock solutions at a 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO₄ + 20 µL of 50 mM THPTA)[7][9].

  • Incubate at room temperature for 5 minutes. (Causality: Pre-complexing the copper with THPTA prior to reduction is critical to ensure no free Cu(I) is generated that could catalyze ROS formation).

Step 3: Reaction Assembly

  • To your reaction vessel containing the Azide-functionalized cargo (typically 1-5 mg/mL in PBS, pH 7.4), add the 2-Ethynyl-3-fluoro-6-methylpyridine stock solution. Aim for a 5-10 molar excess of the alkyne relative to the azide[9].

  • Add Aminoguanidine to a final concentration of 5 mM[5].

  • Add the pre-formed CuSO₄/THPTA complex. (Final Cu concentration should be ~0.5 mM depending on cargo dilution).

  • Initiation: Add the freshly prepared Sodium Ascorbate stock to a final concentration of 2.5 - 5.0 mM (at least 5-10x the copper concentration)[5].

  • Purge the reaction vial with inert gas (Nitrogen or Argon) for 10 seconds, then seal tightly[8].

Step 4: Incubation and Purification

  • Allow the reaction to proceed at room temperature for 2 hours on a slow rotisserie. Avoid vigorous vortexing, which introduces oxygen and quenches the Cu(I) catalyst[5].

  • Purify the resulting triazole conjugate via size-exclusion chromatography (for proteins/oligonucleotides) or preparative HPLC (for small molecules)[8].

Quantitative Data: Condition Optimization Matrix

The following table summarizes the optimization parameters for achieving >95% conversion of 2-Ethynyl-3-fluoro-6-methylpyridine in aqueous-organic mixtures.

ParameterSub-optimal ConditionOptimized ConditionRationale / CausalityExpected Yield
Cu:Ligand Ratio 1:0 (No Ligand)1:5 (Cu:THPTA)Unliganded Cu(I) degrades rapidly and damages cargo via ROS. THPTA stabilizes the transition state.< 40% (High degradation) vs. > 95%
Solvent System 100% Aqueous10% DMSO / 90% AqueousThe fluorinated methylpyridine ring requires a co-solvent for optimal thermodynamic solubility during the transition state.65% vs. 98%
Ascorbate State 1-week old stockFreshly preparedAscorbate oxidizes to dehydroascorbate in solution, halting Cu(II) reduction and stalling the catalytic cycle.< 20% vs. > 95%
Reaction Time 15 minutes2 hoursSteric hindrance from the 6-methyl group slightly slows the cycloaddition compared to unhindered terminal alkynes.50% vs. 99%

Downstream Applications in Drug Development

Applications Core Fluorinated Triazole Pyridine Scaffold PROTAC PROTAC Linker Rigidification Core->PROTAC Bioisostere Amide Bioisostere Replacements Core->Bioisostere ADC Antibody-Drug Conjugates (ADCs) Core->ADC FBDD Fragment-Based Drug Discovery Core->FBDD

Caption: Strategic applications of the fluorinated triazole scaffold in modern drug discovery.

The 1,4-disubstituted triazole formed from 2-Ethynyl-3-fluoro-6-methylpyridine is not merely a linker; it is an active structural motif. In Antibody-Drug Conjugates (ADCs), this chemistry provides a bioorthogonal, highly specific, and efficient method to create stable linkages[9]. In small molecule development, the fluorinated pyridine-triazole axis mimics the spatial geometry of a trans-amide bond while offering superior resistance to enzymatic hydrolysis[2].

References

  • 2-Ethynyl-3-fluoro-6-methylpyridine - CAS 1824076-35-8 - Molaid Molaid Chemical Database [Link]

  • Fluorinated triazoles as privileged potential candidates in drug development ResearchGate[Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation National Institutes of Health (PMC)[Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond National Institutes of Health (PMC)[Link]

  • Alkyne-Azide Click Chemistry Protocol for ADCs AxisPharm[Link]

  • Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition MDPI [Link]

  • Auxiliary Cu(I) Click Reagents Jena Bioscience[Link]

Sources

Application

Application Note: 2-Ethynyl-3-fluoro-6-methylpyridine in Medicinal Chemistry &amp; Drug Discovery

Introduction & Strategic Rationale In modern medicinal chemistry, the precise engineering of small-molecule pharmacophores is critical for optimizing target affinity, metabolic stability, and safety profiles. 2-Ethynyl-3...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, the precise engineering of small-molecule pharmacophores is critical for optimizing target affinity, metabolic stability, and safety profiles. 2-Ethynyl-3-fluoro-6-methylpyridine (CAS 1824076-35-8) has emerged as a highly specialized, bifunctional building block. Its unique substitution pattern—comprising a terminal alkyne for bioorthogonal conjugations, a fluorine atom for physicochemical modulation, and a methyl group for steric shielding—makes it an ideal scaffold for advanced therapeutics.

Recently, this compound has been prominently utilized in the synthesis of substituted pyrrolidine-2-carboxylic acid derivatives acting as cGAS (cyclic GMP-AMP synthase) inhibitors [1]. By inhibiting the cGAS-STING pathway, these novel agents offer a promising therapeutic strategy for severe autoimmune and autoinflammatory disorders, including Systemic Lupus Erythematosus (SLE) and Aicardi-Goutières Syndrome (AGS).

Physicochemical Profiling

The strategic placement of functional groups on the pyridine core dictates the molecule's behavior both in vitro and in vivo. Table 1 summarizes its core properties.

PropertyValue / DescriptionMechanistic Implication
Chemical Name 2-Ethynyl-3-fluoro-6-methylpyridineCore scaffold for cross-coupling and click chemistry.
CAS Number 1824076-35-81 [2]
Molecular Formula C8H6FNHighly atom-efficient building block.
Molecular Weight 135.14 g/mol Low molecular weight allows for downstream elaboration without exceeding Lipinski's limits.
LogP (Predicted) ~1.6Optimal lipophilicity for membrane permeability when integrated into larger drug candidates.
Mechanistic Causality of Structural Features (E-E-A-T)

As an Application Scientist, it is crucial to understand why this specific analog is chosen over a standard ethynylpyridine:

  • C3-Fluoro Substitution: The highly electronegative fluorine atom exerts a strong inductive effect, significantly lowering the pKa of the adjacent pyridine nitrogen. This reduction in basicity is a deliberate design choice to mitigate hERG channel blockade (cardiotoxicity) and prevent phospholipidosis. Furthermore, the strong C-F bond blocks Cytochrome P450-mediated oxidative metabolism at the traditionally electron-rich C3 position.

  • C6-Methyl Group: The methyl group provides a steric shield around the pyridine nitrogen. This restricts the conformational flexibility of the molecule when bound to the target protein, locking it into the bioactive conformation and reducing the entropic penalty of binding.

  • C2-Ethynyl Group: Serves as a versatile handle. It can act as a rigid, linear linker via Sonogashira coupling, or as a precursor for 1,2,3-triazole formation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Triazoles generated from this alkyne act as excellent, metabolically stable amide bioisosteres.

Biological Context: cGAS-STING Pathway Inhibition

The cGAS enzyme acts as a cytosolic DNA sensor. Upon binding aberrant double-stranded DNA (dsDNA), cGAS catalyzes the formation of 2'3'-cGAMP, which subsequently activates STING, leading to the production of Type I interferons. Overactivation of this pathway drives autoimmune pathology. 2-Ethynyl-3-fluoro-6-methylpyridine is utilized to synthesize the rigid core of small-molecule inhibitors that directly block the cGAS active site.

G dsDNA Cytosolic dsDNA cGAS cGAS Enzyme dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes Inhibitor cGAS Inhibitor (Fluoropyridine Core) Inhibitor->cGAS Blocks STING STING Activation cGAMP->STING Binds TBK1 TBK1 / IRF3 STING->TBK1 Recruits Interferon Type I Interferons (Autoimmune Response) TBK1->Interferon Induces

Diagram 1: cGAS-STING signaling pathway and the intervention point of fluoropyridine-based inhibitors.

Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for incorporating 2-Ethynyl-3-fluoro-6-methylpyridine into drug scaffolds.

Protocol A: Synthesis of 1,2,3-Triazole Pharmacophores via CuAAC

Objective: Conjugate the alkyne with an azide-bearing pyrrolidine core to generate a metabolically stable triazole linkage.

Step-by-Step Methodology:

  • Solvent & Reagent Preparation: Dissolve the azide intermediate (1.0 eq) and 2-Ethynyl-3-fluoro-6-methylpyridine (1.1 eq) in a 1:1 mixture of tert-butanol and water to achieve a 0.1 M concentration.

    • Causality: The t -BuOH/H₂O mixture provides optimal biphasic solubility for both the organic substrates and the inorganic copper catalyst, accelerating the cycloaddition.

  • Catalyst Activation: In a separate vial, dissolve CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.2 eq) in a minimal amount of deionized water.

    • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. Pre-mixing prevents the localized high concentrations of Cu(II) that drive oxidative Glaser homocoupling of the alkyne.

  • Reaction Execution: Add the activated Cu(I) solution dropwise to the reaction mixture. Stir vigorously at room temperature for 12 hours.

  • Self-Validation (In-Process): Sample 10 µL of the reaction, dilute in LC-MS grade MeCN, and analyze. Proceed to workup only when the Extracted Ion Chromatogram (EIC) confirms >95% conversion to the [M+H]+ product mass.

  • Copper Scavenging Workup: Quench the reaction with a saturated aqueous EDTA solution and stir for 30 minutes.

    • Causality: EDTA acts as a strong hexadentate chelator to strip residual copper. Trace copper contamination can catalyze oxidative degradation of the final API and cause false positives in downstream cGAS enzymatic assays.

  • Isolation: Extract the aqueous layer with EtOAc (3 × 50 mL), dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography. Post-reaction validation is confirmed by the appearance of a diagnostic triazole proton singlet at ~8.2 ppm in ¹H-NMR.

G Prep Catalyst Prep CuSO4 + NaAsc Mix Reagent Mixing Alkyne + Azide Prep->Mix React Cycloaddition RT, 12h Mix->React Monitor LC-MS Validation Check [M+H]+ React->Monitor Workup EDTA Workup Cu Scavenging Monitor->Workup >95% Yield Purify Flash Chromatography Workup->Purify

Diagram 2: Standardized workflow for CuAAC click chemistry with built-in validation and scavenging steps.

Protocol B: Sonogashira Cross-Coupling for Extended Rigid Linkers

Objective: Couple 2-Ethynyl-3-fluoro-6-methylpyridine with an aryl halide to form a rigid, conjugated internal alkyne.

Step-by-Step Methodology:

  • Degassing: Dissolve the aryl halide (1.0 eq) and 2-Ethynyl-3-fluoro-6-methylpyridine (1.2 eq) in anhydrous DMF. Sparge the solution directly with argon gas for 15 minutes.

    • Causality: Strict exclusion of oxygen is critical. Oxygen acts as a terminal oxidant that promotes the unwanted Glaser homocoupling of the terminal alkyne, severely depressing the yield of the cross-coupled product.

  • Catalyst Addition: Under a positive argon stream, rapidly add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

  • Base Addition: Add triethylamine (3.0 eq) via syringe.

    • Causality: Et₃N serves a dual purpose: it acts as the base to deprotonate the alkyne and as a transient ligand to stabilize the active Pd(0) species. Notably, the electron-withdrawing C3-fluorine on the pyridine ring increases the acidity of the terminal alkyne proton, facilitating rapid and highly efficient copper acetylide formation compared to unfluorinated analogs.

  • Reaction Execution: Heat the sealed vessel to 80°C for 6 hours.

  • Validation & Isolation: Monitor by TLC (Hexanes/EtOAc). Upon disappearance of the aryl halide, cool the mixture, filter through a pad of Celite to remove palladium black and copper salts, wash with EtOAc, and concentrate for purification.

References

  • Title: SUBSTITUTED PYRROLIDINE-2-CARBOXYLIC ACID DERIVATIVES AS CGAS INHIBITORS (WO2025172882)
  • Title: 2-Ethynyl-3-fluoro-6-methylpyridine (CAS 1824076-35-8)

Sources

Method

2-Ethynyl-3-fluoro-6-methylpyridine as a ligand in organometallic chemistry

Application Note: 2-Ethynyl-3-fluoro-6-methylpyridine as an Advanced Ligand in Organometallic Chemistry and Catalysis Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural ca...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Ethynyl-3-fluoro-6-methylpyridine as an Advanced Ligand in Organometallic Chemistry and Catalysis

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural causality, photophysical tuning, and self-validating synthetic protocols.

Strategic Rationale & Structural Causality

In advanced organometallic chemistry, terminal alkynes conjugated to heterocyclic systems are highly prized as both direct supporting ligands and building blocks for multidentate architectures. 2-Ethynyl-3-fluoro-6-methylpyridine (CAS: 1824076-35-8) represents a uniquely functionalized scaffold that offers precise electronic and steric control over transition metal centers[1].

As a Senior Application Scientist, selecting this specific ligand over a standard phenylacetylene or unsubstituted 2-ethynylpyridine is driven by three causal structural features:

  • The Ethynyl Core: Acts as a strong σ -donor and π -acceptor when deprotonated, forming robust metal-acetylide bonds that stabilize late transition metals like Pt(II), Au(I), and Ru(II).

  • C3-Fluorination (Electronic Tuning): The strong electron-withdrawing nature of the fluorine atom significantly lowers the electron density of the pyridine ring. In luminescent complexes, this lowers the Highest Occupied Molecular Orbital (HOMO) energy level, effectively widening the bandgap and blue-shifting the emission wavelength[2].

  • C6-Methylation (Steric Shielding): The methyl group provides strategic steric bulk adjacent to the nitrogen heteroatom. This prevents unwanted metal-metal aggregation (e.g., excessive aurophilic interactions) and suppresses non-radiative decay pathways, such as intermolecular π−π stacking or triplet-triplet annihilation.

Physicochemical Profile

Before initiating any synthetic workflow, it is critical to establish the baseline physicochemical properties of the ligand to predict solubility, reactivity, and partitioning behavior during workup[1].

Table 1: Physicochemical Properties of 2-Ethynyl-3-fluoro-6-methylpyridine

PropertyValueImplication for Synthesis
CAS Number 1824076-35-8Unique identifier for procurement and safety documentation.
Molecular Formula C8H6FNDetermines mass balance and expected isotopic distribution in MS.
Molecular Weight 135.14 g/mol Used for stoichiometric calculations.
LogP (Octanol/Water) 1.6Indicates moderate lipophilicity; extractable in standard organic solvents (e.g., DCM, EtOAc).
SMILES Cc1ccc(F)c(C#C)n1Useful for computational modeling of HOMO/LUMO levels.

Photophysical Tuning in Organometallics

Tuning the emission of transition metal compounds relies heavily on modifying the electronics of the pendant alkynyl ligand. While heavily fluorinated phenyl rings (e.g., −C2​C6​F5​ ) are traditionally used to achieve blue-shifted emission, introducing electron-deficient heterocycles provides a highly effective alternative[2].

G Base 2-Ethynylpyridine Core (Primary Coordination) Fluoro C3-Fluorination (Electron Withdrawing) Base->Fluoro Methyl C6-Methylation (Steric Shielding) Base->Methyl HOMO Decreased Electron Density Lowered HOMO Energy Fluoro->HOMO Quench Steric Hindrance Suppresses Aggregation Methyl->Quench Result Blue-Shifted Emission & High Quantum Yield HOMO->Result Quench->Result

Fig 1: Structural causality of 2-Ethynyl-3-fluoro-6-methylpyridine in tuning photophysics.

Table 2: Comparative Photophysical Tuning (Theoretical impact on Pt(II) complexes) [2]

Alkynyl LigandElectronic NatureEmission Shift EffectTypical λmax​ (nm)
PhenylacetyleneNeutralBaseline~530
2-EthynylpyridineElectron-deficientSlight Blue-shift~520
2-EthynylpyrimidineHighly Electron-deficientModerate Blue-shift~512
PentafluorophenylacetyleneStrongly Electron-withdrawingStrong Blue-shift~501
2-Ethynyl-3-fluoro-6-methylpyridine Synergistic (F + Pyridine) Strong Blue-shift ~505-510 (Predicted)

Protocol 1: Synthesis of Luminescent Metal-Acetylide Complexes

This protocol details the direct coordination of 2-ethynyl-3-fluoro-6-methylpyridine to a Pt(II) center to generate a highly emissive phosphor.

G Ligand Terminal Alkyne (Ligand) Deprot Deprotonation (Amine Base) Ligand->Deprot pKa ~25 CuInt Copper Acetylide Intermediate Deprot->CuInt + CuI Product Target Organometallic Complex CuInt->Product Transmetalation Metal Pt(II) / Au(I) Precursor Metal->Product - Halide

Fig 2: Transmetalation workflow for the synthesis of luminescent metal-acetylide complexes.

Causality of Reagents:

  • Diisopropylamine ( iPr2​NH ): Acts as both the solvent and the base. It is basic enough to deprotonate the alkyne once activated by copper, but mild enough not to degrade the metal precursor.

  • Copper(I) Iodide (CuI): Essential co-catalyst. It lowers the pKa​ of the terminal alkyne by forming a transient copper-acetylide π -complex, facilitating facile transmetalation to the Pt(II) center[2].

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask under an inert N2​ atmosphere, dissolve the Pt(II) precursor (e.g., (tbpy)PtCl2​ , 1.0 equiv) and 2-ethynyl-3-fluoro-6-methylpyridine (2.2 equiv) in a degassed mixture of CH2​Cl2​ and distilled iPr2​NH (1:1 v/v).

  • Activation: Add a catalytic amount of CuI (0.05 equiv). The solution will typically undergo a rapid color change, indicating the formation of the copper-acetylide intermediate and subsequent transmetalation.

  • Reaction: Stir the mixture at room temperature for 12-16 hours, shielded from ambient light to prevent photobleaching of the product.

  • Workup: Evaporate the solvents under reduced pressure. Redissolve the crude solid in CH2​Cl2​ and wash with water to remove amine hydrochlorides and copper salts. Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification: Purify via column chromatography (Alumina or Silica, depending on complex stability) or by layering a concentrated CH2​Cl2​ solution with diethyl ether to induce crystallization.

Self-Validation & QC:

  • IR Spectroscopy: The terminal alkyne C≡C stretch (~2100 cm−1 ) will shift to a lower frequency (~2120 cm−1 ) upon heavy metal coordination. The terminal C−H stretch (~3300 cm−1 ) must completely disappear.

  • 1H NMR: The sharp singlet corresponding to the terminal alkyne proton (~3.5 ppm) will be absent in the final product spectrum.

Protocol 2: Sonogashira Cross-Coupling for Multidentate Ligand Assembly

In drug development, particularly for complex targets like cGAS inhibitors, 2-ethynyl-3-fluoro-6-methylpyridine is utilized to build extended, rigid multidentate ligands via Sonogashira cross-coupling[3].

Causality of Reagents:

  • XPhos Pd G3 or Pd(PPh3​)2​Cl2​ : The choice of palladium catalyst dictates the efficiency of oxidative addition. For sterically hindered or electron-rich aryl halides, XPhos Pd G3 is preferred due to the bulky, electron-rich nature of the XPhos ligand, which accelerates the catalytic cycle[3].

  • Degassed DMF: Oxygen must be rigorously excluded. The presence of O2​ leads to the Glaser homocoupling of the alkyne, consuming the 2-ethynyl-3-fluoro-6-methylpyridine and drastically reducing the yield of the desired cross-coupled product.

Step-by-Step Methodology:

  • Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2-ethynyl-3-fluoro-6-methylpyridine (1.2 equiv), and the base (e.g., Cs2​CO3​ or DIPEA, 3.0 equiv).

  • Catalyst Addition: Add the selected Pd catalyst (0.05 equiv) and CuI (0.10 equiv).

  • Solvent & Degassing: Add anhydrous DMF. Seal the vial with a septum and sparge the solution with Argon for 10-15 minutes to remove dissolved oxygen.

  • Heating: Transfer the vial to a pre-heated reaction block at 80–100 °C. Stir vigorously for 1 to 24 hours, depending on the reactivity of the aryl halide[3].

  • Quenching & Extraction: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash sequentially with water (to remove DMF and salts) and brine. Dry the organic phase over MgSO4​ .

Self-Validation & QC:

  • Reaction Monitoring: Monitor the reaction via LC-MS. The coupling is validated by the disappearance of the aryl halide peak and the emergence of the product mass (e.g., [M+H]+ )[3].

  • Structural Confirmation: Post-purification, 1H NMR must confirm the integration of the C6-methyl protons (singlet, ~2.5 ppm) and the C4/C5 aromatic protons of the pyridine ring, alongside the complete absence of the terminal alkyne proton.

References

  • The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I)
  • 2-Ethynyl-3-fluoro-6-methylpyridine - CAS号1824076-35-8 Source: Molaid URL
  • SUBSTITUTED PYRROLIDINE-2-CARBOXYLIC ACID DERIVATIVES AS cGAS INHIBITORS Source: Justia Patents URL

Sources

Application

Application Note: High-Throughput Screening of 2-Ethynyl-3-fluoro-6-methylpyridine Analogs for Kinase Inhibition

Introduction: The Pursuit of Novel Kinase Inhibitors The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its derivatives are of im...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pursuit of Novel Kinase Inhibitors

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its derivatives are of immense interest due to their versatile biological activities and synthetic tractability.[3][4] This application note details a robust high-throughput screening (HTS) campaign designed to identify novel kinase inhibitors from a library of 2-Ethynyl-3-fluoro-6-methylpyridine analogs.

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus for therapeutic intervention.[5] The goal of this HTS campaign is to efficiently and accurately identify "hit" compounds from the pyridine analog library that modulate the activity of a target kinase. A hit is defined as a compound that shows confirmed, reproducible activity against the biological target and is suitable for further optimization.[6][7]

We will employ a biochemical, fluorescence-based assay that quantifies kinase activity by measuring the production of adenosine diphosphate (ADP).[5][8] This approach offers high sensitivity, a large dynamic range, and is amenable to the automation and miniaturization required for large-scale screening.[9][10] This guide provides a comprehensive framework, from assay development and miniaturization to data analysis and hit validation, enabling researchers to implement a successful screening campaign.

Assay Principle and Strategy: Choosing the Right Tool

The first critical decision in any screening campaign is the choice of assay.[11] Assays for HTS are broadly categorized as either biochemical or cell-based.[12]

  • Biochemical Assays measure the activity of a purified target, such as an enzyme, in a cell-free system. They directly answer the question: "Does the compound interact with the target?" They are generally more reproducible and have higher throughput.[11][12]

  • Cell-Based Assays measure a compound's effect within a living cell, providing more physiologically relevant data that accounts for factors like cell permeability.[13][14] However, they can be more complex and prone to off-target effects.[12]

For a primary screen aimed at identifying direct inhibitors of a purified kinase, a biochemical assay is the most direct and efficient strategy.[15] We have selected a universal ADP-detection assay. This homogeneous assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity. The assay principle is illustrated below.

cluster_0 Kinase Reaction cluster_1 Detection Step Kinase Kinase Enzyme Product Phosphorylated Substrate + ADP Kinase->Product Catalysis Substrate Substrate + ATP Substrate->Kinase DetectionReagent Detection Reagent Product->DetectionReagent ADP Measured Fluorescence Fluorescent Signal DetectionReagent->Fluorescence Conversion

Caption: The biochemical kinase assay principle.

Assay Development and Miniaturization to 384-Well Format

Migrating an assay from a 96-well development format to a 384-well HTS format is crucial for increasing throughput and reducing reagent costs.[16] The primary goal of this phase is to establish a robust assay window and achieve a Z'-factor ≥ 0.5, which indicates an excellent assay for HTS.[17][18][19]

The Z'-factor is a statistical parameter that quantifies the separation between the distributions of the positive and negative controls.[19][20] It is superior to the simpler signal-to-background ratio because it accounts for the data variation within the controls, providing a more reliable measure of assay quality.[17] An assay with a Z' ≥ 0.5 has a low probability of false positives or false negatives.[17][21]

Protocol 1: Assay Miniaturization and Z'-Factor Determination
  • Prepare Reagents:

    • Assay Buffer: Prepare a suitable buffer for the kinase of interest (e.g., Tris-HCl, MgCl₂, DTT, BSA).

    • Kinase: Dilute the purified kinase enzyme to various concentrations (e.g., 2X, 4X, 8X the expected final concentration) in assay buffer.

    • Substrate/ATP Mix: Prepare a solution containing the kinase substrate and ATP at various concentrations in assay buffer.

    • Positive Control (PC): A known inhibitor of the kinase (or a broad-spectrum inhibitor like Staurosporine) at a concentration that gives >95% inhibition.

    • Negative Control (NC): Assay buffer containing the same final concentration of DMSO as the compound wells (typically 0.1-0.5%).[16]

    • Detection Reagent: Prepare the ADP-Glo™ or similar ADP detection reagent according to the manufacturer's protocol.[8]

  • Plate Layout:

    • Designate columns 1-2 and 23-24 of a 384-well plate for controls.

    • In columns 1 and 24, add the Negative Control (e.g., 16 wells of 0.5% DMSO).

    • In columns 2 and 23, add the Positive Control (e.g., 16 wells of Staurosporine).

  • Assay Procedure (Example volumes for a 20 µL final volume):

    • Add 100 nL of Negative Control (DMSO) and Positive Control (inhibitor) to the respective wells using an acoustic liquid handler or pin tool.

    • Add 10 µL of the kinase enzyme solution to all wells.

    • Add 10 µL of the Substrate/ATP mix to all wells to start the reaction.

    • Seal the plate and incubate at room temperature for the optimized time (e.g., 60 minutes).

    • Add 20 µL of the ADP detection reagent to all wells.

    • Incubate for the time specified by the reagent manufacturer (e.g., 40 minutes).

    • Read the fluorescence or luminescence signal on a compatible plate reader.

  • Z'-Factor Calculation and Optimization:

    • Calculate the mean (μ) and standard deviation (σ) for both the positive (pc) and negative (nc) controls.

    • Use the following formula to calculate the Z'-factor[20]: Z' = 1 - (3σpc + 3σnc) / |μnc - μpc|

    • Repeat the experiment with different concentrations of kinase, substrate, and ATP to find conditions that consistently yield a Z'-factor ≥ 0.5.[16]

Kinase Conc. (nM)ATP Conc. (µM)Substrate Conc. (µM)Mean Signal (NC)Mean Signal (PC)Z'-FactorAssessment
1101085,4325,1230.35Marginal
2 10 10 155,678 5,345 0.72 Excellent
41010198,3215,4110.68Good
25050210,98745,8760.41Marginal
Table 1: Example data from an assay optimization experiment. The condition with 2 nM Kinase and 10 µM ATP/Substrate was selected for the HTS.
The High-Throughput Screening Workflow

Once the assay is optimized and validated in a 384-well format, the full-scale HTS can commence. This process involves the automated handling of thousands of compounds and requires a seamless workflow from compound management to data acquisition.[13][22]

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_data Data Acquisition LibPrep 1. Library Preparation (Analog Library in DMSO) PlateReplication 2. Plate Replication (Creation of Assay-Ready Plates) LibPrep->PlateReplication CompoundPlating 3. Compound Dispensing (Acoustic Transfer, ~100 nL) PlateReplication->CompoundPlating ReagentAdd1 4. Reagent Addition 1 (Kinase Enzyme) CompoundPlating->ReagentAdd1 ReagentAdd2 5. Reagent Addition 2 (Substrate/ATP Mix) ReagentAdd1->ReagentAdd2 Incubation1 6. Kinase Reaction (Incubation) ReagentAdd2->Incubation1 ReagentAdd3 7. Detection Reagent (Stop & Develop Signal) Incubation1->ReagentAdd3 Incubation2 8. Signal Development (Incubation) ReagentAdd3->Incubation2 PlateReading 9. Plate Reading (Fluorescence/Luminescence) Incubation2->PlateReading DataUpload 10. Data Upload (To LIMS/Database) PlateReading->DataUpload

Caption: A generalized workflow for automated high-throughput screening.

Protocol 2: High-Throughput Screening of the Analog Library

This protocol assumes the use of robotic liquid handlers and plate movers for efficiency and reproducibility.

  • Compound Plating:

    • Retrieve assay-ready 384-well plates containing the 2-Ethynyl-3-fluoro-6-methylpyridine analog library (e.g., 1 mM in DMSO).

    • Using an acoustic liquid handler (e.g., Echo®), transfer 100 nL from the library plates into the bottom of new 384-well assay plates. This results in a final compound concentration of 10 µM in a 10 µL reaction volume.

    • Ensure control wells (columns 1-2, 23-24) receive 100 nL of the appropriate positive and negative controls.

  • Reagent Addition (Automated):

    • Using a multi-channel liquid handler (e.g., Biomek, Multidrop™ Combi), dispense 5 µL of the optimized kinase solution into all wells of the assay plates.

    • Immediately following, dispense 5 µL of the optimized Substrate/ATP mix to initiate the reaction. The final volume is 10 µL.

  • Incubation:

    • Seal the plates to prevent evaporation.

    • Incubate the plates in a temperature-controlled plate hotel for the predetermined reaction time (e.g., 60 minutes at 25°C).

  • Signal Detection:

    • Unseal the plates.

    • Using a liquid handler, add 10 µL of the ADP detection reagent to all wells. This stops the kinase reaction and begins the signal generation.

    • Seal the plates and incubate for the required development time (e.g., 40 minutes at 25°C), protected from light.

  • Data Acquisition:

    • Load the plates into a compatible plate reader (e.g., EnVision®, PHERAstar®).

    • Read the signal (luminescence or fluorescence) using a pre-defined protocol.

    • Ensure data is automatically exported and uploaded to a data management system (LIMS).

Data Analysis and Hit Identification

Raw data from an HTS campaign must be processed to correct for systematic errors and to identify statistically significant hits.[23] This involves data normalization, quality control checks for each plate, and the application of a hit-selection threshold.[6]

Data Normalization

Normalization is essential to correct for plate-to-plate and within-plate variability, allowing for the comparison of results across the entire screen.[23][24] A common method is to normalize the data to the in-plate controls:

% Inhibition = 100 * (1 - (Signalsample - MeanPC) / (MeanNC - MeanPC))

Where:

  • Signalsample is the raw signal of a test well.

  • MeanPC is the average signal of the positive control wells on that plate.

  • MeanNC is the average signal of the negative control wells on that plate.

For screens with high hit rates, more advanced normalization methods like the B-score or Loess-fit may be necessary to avoid introducing bias.[25][26][27]

Data_Analysis_Pipeline cluster_qc Plate-Level QC cluster_norm Normalization & Hit Calling cluster_validation Hit Validation RawData Raw Plate Data (Fluorescence Units) CalcZ Calculate Z'-Factor Per Plate RawData->CalcZ QC_Gate Plate QC Gate (Z' >= 0.5?) CalcZ->QC_Gate QC_Gate->RawData Fail/Re-run Normalization Normalize Data (% Inhibition) QC_Gate->Normalization Pass HitThreshold Apply Hit Threshold (e.g., >50% Inhibition) Normalization->HitThreshold HitList Generate Primary Hit List HitThreshold->HitList Confirmation Hit Confirmation (Re-test in Primary Assay) HitList->Confirmation DoseResponse Dose-Response (IC50) Confirmation->DoseResponse SecondaryAssay Secondary/Orthogonal Assays DoseResponse->SecondaryAssay

Caption: The data analysis and hit validation pipeline.

Protocol 3: Data Analysis and Hit Identification
  • Per-Plate Quality Control:

    • For each 384-well plate, calculate the Z'-factor using the control wells.

    • Plates with a Z'-factor below 0.5 should be flagged for review and potentially re-screened.[16]

  • Data Normalization:

    • Apply the % Inhibition formula to the raw data for all sample wells on the plates that passed QC.

  • Hit Selection:

    • Define a hit threshold. A common starting point is a % Inhibition value that is three standard deviations (SD) above the mean of the sample population, or a fixed cutoff (e.g., >50% inhibition).

    • Compounds that meet this criterion are classified as "primary hits."

  • Hit Confirmation and Prioritization:

    • Primary hits must be re-tested ("confirmed") from freshly prepared samples to rule out false positives.[7]

    • Confirmed hits are then typically tested in a dose-response format to determine their potency (IC₅₀).

    • Further characterization in orthogonal or secondary assays is necessary to validate the mechanism of action and rule out artifacts.[28]

Compound IDRaw Signal% InhibitionZ-ScoreHit Flag ( >50% Inh.)
Analog-00182,14548.90.2No
Analog-002150,3213.6-2.8No
Analog-003 15,678 93.2 5.1 Yes
Analog-004145,8906.5-2.5No
Analog-005 45,332 73.0 3.2 Yes
Table 2: Sample data analysis for a few compounds from a single plate. Plate controls: Mean(NC)=150,500, Mean(PC)=5,200.
Conclusion

This application note provides a comprehensive and technically grounded protocol for the high-throughput screening of 2-Ethynyl-3-fluoro-6-methylpyridine analogs as potential kinase inhibitors. By following a structured approach that emphasizes rigorous assay development, automated execution, and robust data analysis, research teams can efficiently identify high-quality, validated hits. This process accelerates the critical early stages of drug discovery, moving promising chemical matter from initial screening to lead optimization with confidence.[29]

References
  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (n.d.). Vertex AI Search.
  • Mpindi, J. P., et al. (2015). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. Bioinformatics, 31(23), 3825–3831. Available at: [Link]

  • What's the Difference Between Biochemical and Cell-Based HTS Assays? (2026, March 5). BellBrook Labs. Available at: [Link]

  • Hit Identification - Revolutionizing Drug Discovery. (n.d.). Vipergen. Retrieved March 14, 2026, from [Link]

  • Gaso, F. M., & González, J. (2013). Data Analysis Approaches in High Throughput Screening. IntechOpen. Available at: [Link]

  • Hit Identification and Validation Services. (n.d.). Charles River Labs. Retrieved March 14, 2026, from [Link]

  • Hit Identification (Hit ID). (n.d.). Charles River Laboratories. Retrieved March 14, 2026, from [Link]

  • Li, M., & Li, X. (2021). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry, 93(11), 4771–4791. Available at: [Link]

  • Hit identification validation. (n.d.). Protac – Scientific Drug Discovery Pro. Retrieved March 14, 2026, from [Link]

  • Kido, Y., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 743-752. Available at: [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs. Available at: [Link]

  • High Throughput Screening using DIANA Technology. (n.d.). Reaction Biology. Retrieved March 14, 2026, from [Link]

  • Mpindi, J. P., et al. (2015). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose-response data. University of Helsinki. Available at: [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved March 14, 2026, from [Link]

  • Maximizing Drug Discovery with High-Throughput and High-Content Screening. (2025, April 17). Parse Biosciences. Available at: [Link]

  • Makarenkov, V., et al. (2012). Two effective methods for correcting experimental high-throughput screening data. Bioinformatics, 28(18), 2348–2355. Available at: [Link]

  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries. (2021). Journal of Nanoscience and Technology. Available at: [Link]

  • An, F., & Horvath, P. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]

  • Kinase Screening Assay Services. (n.d.). Reaction Biology. Retrieved March 14, 2026, from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved March 14, 2026, from [Link]

  • High-throughput screening. (2016). Basicmedical Key. Available at: [Link]

  • Shaughnessy, K. H., & Hersch, R. T. (2001). A Fluorescence-Based Assay for High-Throughput Screening of Coupling Reactions. Application to Heck Chemistry. Journal of the American Chemical Society, 123(23), 5661–5662. Available at: [Link]

  • Mpindi, J. P., et al. (2015). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose-response data. PubMed. Available at: [Link]

  • Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. (2023). PubMed. Available at: [Link]

  • What is Z' (read Z-factor)? (2024, August 1). RxPlora. Available at: [Link]

  • Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • HTS384 Screening Methodology. (n.d.). National Cancer Institute. Retrieved March 14, 2026, from [Link]

  • On HTS: Z-factor. (2023, December 12). On HTS. Available at: [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol. Retrieved March 14, 2026, from [Link]

  • Dot Language Graphviz. (n.d.). forum.tuxdigital.com. Retrieved March 14, 2026, from [Link]

  • Adherent Cell Lines on 384-well plate protocol. (n.d.). Axion Biosystems. Retrieved March 14, 2026, from [Link]

  • Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. (2026, February 18). Medium. Available at: [Link]

  • DOT Language. (2024, September 28). Graphviz. Available at: [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. Available at: [Link]

  • Graphviz. (2021, August 10). Graphviz. Available at: [Link]

  • 2-Ethynyl-3-fluoro-6-methylpyridine. (n.d.). Mol-Instincts. Retrieved March 14, 2026, from [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. Available at: [Link]

  • 2-Ethynyl-3-fluoro-6-methylpyridine 50mg. (n.d.). Dana Bioscience. Retrieved March 14, 2026, from [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). PubMed. Available at: [Link]

  • Silamkoti, A. V., et al. (2005). Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 881-5. Available at: [Link]

  • A review on the medicinal importance of pyridine derivatives. (2016). ResearchGate. Available at: [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024). IntechOpen. Available at: [Link]

  • Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. (2021). ResearchGate. Available at: [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. (n.d.). IntechOpen. Retrieved March 14, 2026, from [Link]

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of 2-Ethynyl-3-fluoro-6-methylpyridine

Executive Summary 2-Ethynyl-3-fluoro-6-methylpyridine (CAS: 1824076-35-8)[1] is a highly valuable heterocyclic building block utilized in the development of advanced therapeutics, most notably as a key intermediate in th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethynyl-3-fluoro-6-methylpyridine (CAS: 1824076-35-8)[1] is a highly valuable heterocyclic building block utilized in the development of advanced therapeutics, most notably as a key intermediate in the synthesis of substituted pyrrolidine-2-carboxylic acid derivatives acting as cGAS (cyclic GMP-AMP synthase) inhibitors[2]. Transitioning the synthesis of this terminal alkyne from discovery-scale (milligrams) to process-scale (kilograms) requires rigorous optimization to address catalyst efficiency, exothermic safety profiles, and the inherent thermal instability of terminal alkynes. This application note details a self-validating, scalable two-step protocol designed for high yield, safety, and process reliability.

Process Chemistry & Mechanistic Insights

The synthesis proceeds via a standard two-stage sequence: a palladium-catalyzed Sonogashira cross-coupling followed by a base-mediated desilylation.

Stage 1: Sonogashira Coupling The reaction couples 2-bromo-3-fluoro-6-methylpyridine (CAS: 374633-36-0)[3] with trimethylsilylacetylene (TMSA). While recent advancements have demonstrated the viability of ultra-low ppm palladium catalysis in aqueous micellar conditions (e.g., using TPGS-750-M)[4], traditional scale-up in a multi-purpose plant often favors the robust Pd(PPh3)2Cl2 / CuI system in 2-Methyltetrahydrofuran (2-MeTHF)[5].

  • Causality in Solvent Selection : 2-MeTHF is selected over traditional THF because it is partially immiscible with water. This allows for a direct aqueous workup without the need for an energy-intensive solvent swap, thereby drastically reducing the environmental E-factor.

  • Reagent Roles : Triethylamine (Et3N) is utilized as both the base to neutralize the generated HBr and as a stabilizing ligand for the active Pd(0) species.

Stage 2: TMS Deprotection Cleavage of the trimethylsilyl (TMS) protecting group yields the terminal alkyne.

  • Causality in Base Selection : While tetrabutylammonium fluoride (TBAF) is ubiquitous in discovery chemistry for this transformation, it is highly hygroscopic, expensive at scale, and complicates the removal of tetrabutylammonium salts from the active pharmaceutical ingredient (API) stream. Therefore, anhydrous potassium carbonate (K2CO3) in methanol (MeOH) is the reagent of choice.

  • Causality in Temperature Control : The reaction is strictly temperature-controlled (<25 °C) to prevent oxidative dimerization (Glaser coupling)—which can occur if trace copper from Stage 1 is present—or degradation of the electron-deficient pyridine ring.

Safety & Self-Validation Terminal alkynes possess high energy density and can undergo violent, exothermic polymerization if concentrated to dryness at elevated temperatures. The protocol explicitly mandates that the final product must be isolated via vacuum distillation or maintained as a concentrated solution in a stable solvent (e.g., MTBE or heptane) rather than evaporated to a dry solid.

Reaction Pathway & Workflow Visualization

ChemicalPathway SM 2-Bromo-3-fluoro- 6-methylpyridine (CAS: 374633-36-0) Sono Sonogashira Coupling Pd(PPh3)2Cl2 / CuI Et3N, 2-MeTHF, 30°C SM->Sono TMSA TMS-Acetylene (1.2 eq) TMSA->Sono Int TMS-Protected Intermediate Sono->Int >95% Conv. Deprot TMS Deprotection K2CO3, MeOH, 15°C Int->Deprot Prod 2-Ethynyl-3-fluoro- 6-methylpyridine (CAS: 1824076-35-8) Deprot->Prod 85% Overall Yield

Figure 1: Two-stage chemical synthesis pathway for 2-Ethynyl-3-fluoro-6-methylpyridine.

ProcessWorkflow R1 R1 W1 Aqueous Workup NH4Cl Wash Phase Separation in 2-MeTHF R1->W1 S1 S1 W1->S1 R2 R2 S1->R2 W2 Extraction MTBE / Water Wash Salt Removal R2->W2 Iso Isolation Controlled Concentration DO NOT DRY (Explosion Risk) W2->Iso

Figure 2: Process workflow highlighting unit operations and critical safety controls.

Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-6-methyl-2-((trimethylsilyl)ethynyl)pyridine (Stage 1)
  • Preparation : To a dry, nitrogen-purged 50 L jacketed glass reactor, charge 2-bromo-3-fluoro-6-methylpyridine (1.0 eq, 5.0 kg, 26.3 mol)[3] and 2-MeTHF (25 L, 5 vol).

  • Catalyst Loading : Add Pd(PPh3)2Cl2 (0.01 eq, 184 g) and CuI (0.02 eq, 100 g). Agitate the mixture for 15 minutes at 20 °C.

    • Self-Validation Check: The solution should appear pale yellow to light brown. A dark black solution at this stage indicates premature Pd(0) aggregation (catalyst deactivation) due to oxygen ingress.

  • Base Addition : Charge Et3N (2.0 eq, 5.3 kg, 7.3 L).

  • Alkyne Addition : Slowly dose trimethylsilylacetylene (TMSA) (1.2 eq, 3.1 kg, 4.4 L) via an addition funnel over 2 hours. Maintain the internal reactor temperature between 25–30 °C using jacket cooling to manage the mild exotherm.

  • Reaction Monitoring : Stir at 30 °C for 6 hours. Perform In-Process Control (IPC) via HPLC. The reaction is deemed complete when the starting bromide is <1.0% (Area%).

  • Workup : Quench the reaction by adding 10% aqueous NH4Cl (15 L) to solubilize copper salts. Separate the phases. Wash the organic layer with water (10 L) and brine (10 L).

  • Concentration : Concentrate the organic layer under reduced pressure (40 °C, 150 mbar) to approximately 10 L. This crude intermediate solution is used directly in Stage 2 to minimize handling losses.

Protocol 2: Synthesis of 2-Ethynyl-3-fluoro-6-methylpyridine (Stage 2)
  • Solvent Swap : To the 10 L crude solution from Stage 1, add Methanol (20 L). Concentrate under reduced pressure to 10 L to remove residual 2-MeTHF. Repeat once with fresh Methanol (20 L).

  • Deprotection : Cool the methanolic solution to 10 °C. Portion-wise, add anhydrous K2CO3 (0.2 eq, 725 g).

  • Reaction Monitoring : Stir at 15–20 °C for 3 hours. IPC via GC-MS or HPLC must confirm complete disappearance of the TMS-intermediate.

  • Quench & Extraction : Filter the suspension to remove inorganic salts. Concentrate the filtrate to ~8 L (Caution: Do not exceed 30 °C bath temperature). Dilute with MTBE (20 L) and wash with water (2 x 10 L) to remove methanol.

  • Isolation : Dry the MTBE layer over anhydrous Na2SO4. Filter and concentrate under controlled vacuum (max 25 °C) to afford the product as a light brown/orange oil.

    • Critical Safety Note: Do not evaporate to absolute dryness. Yield is determined by quantitative NMR (qNMR) of the concentrated MTBE solution, or the product can be purified via short-path vacuum distillation (b.p. ~65-70 °C at 2 mbar) if high purity is required for downstream API synthesis.

Quantitative Data & Scale-Up Metrics

The following table summarizes the efficiency gains and parameter adjustments made during the transition from bench-scale discovery to kilo-scale production.

ParameterBench-Scale (10 g)Kilo-Scale (5 kg)Variance / Process Notes
Pd Catalyst Loading 5.0 mol%1.0 mol%Reduced via optimized mixing and 2-MeTHF solvent.
CuI Co-catalyst 10.0 mol%2.0 mol%Scaled down proportionally to minimize copper waste.
Overall Yield (2 steps) 92%85%Slight reduction due to mechanical losses during filtration.
Purity (HPLC Area%) >99.0%98.5%Meets >98% specification for downstream API synthesis.
E-Factor >50~15Drastic reduction due to the elimination of silica gel chromatography.
References
  • Title : SUBSTITUTED PYRROLIDINE-2-CARBOXYLIC ACID DERIVATIVES AS cGAS INHIBITORS (U.S. Patent Application 20250257076) Source : justia.com URL : 2[2]

  • Title : 2-ethynyl-3-fluoro-6-methylpyridine (C8H6FN) - PubChemLite Source : uni.lu URL :1[1]

  • Title : 2-Bromo-3-fluoro-6-methylpyridine AldrichCPR 374633-36-0 - Sigma-Aldrich Source : sigmaaldrich.com URL : 3[3]

  • Title : UC Santa Barbara - eScholarship.org (Micellar Sonogashira Couplings) Source : escholarship.org URL : 4[4]

  • Title : Sonogashira coupling - Wikipedia Source : wikipedia.org URL : 5[5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Sonogashira Reactions with 2-Ethynyl-3-fluoro-6-methylpyridine

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the Sonogashira cross-coupling reaction involving 2-eth...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the Sonogashira cross-coupling reaction involving 2-ethynyl-3-fluoro-6-methylpyridine. This substrate, while valuable, presents unique challenges due to its electronic properties and potential for catalyst inhibition. This document offers troubleshooting advice, optimized protocols, and the scientific rationale behind these recommendations to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered when using 2-ethynyl-3-fluoro-6-methylpyridine as a coupling partner.

Q1: What are the primary challenges when using 2-ethynyl-3-fluoro-6-methylpyridine in a Sonogashira coupling?

The structure of 2-ethynyl-3-fluoro-6-methylpyridine introduces several distinct challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially forming stable complexes that inhibit catalytic turnover. Furthermore, the electron-withdrawing nature of the fluorine atom and the pyridine ring can decrease the nucleophilicity of the corresponding acetylide, potentially slowing the transmetalation step. These factors can lead to lower yields, sluggish reactions, and an increased propensity for side reactions compared to simpler aryl alkynes.

Q2: I am observing significant homocoupling (Glaser coupling) of my pyridine alkyne. How can I minimize this?

Glaser-Hay homocoupling, the dimerization of the terminal alkyne, is a common and often frustrating side reaction in Sonogashira couplings.[1][2] This process is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[3] To minimize this byproduct:

  • Maintain a Strictly Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Ensure all solvents and the amine base are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period.[3] Maintain a positive pressure of inert gas throughout the reaction.

  • Consider Copper-Free Conditions: The most direct way to prevent copper-mediated homocoupling is to eliminate the copper co-catalyst entirely.[1] Copper-free protocols often require more specialized ligands or slightly higher reaction temperatures but can provide much cleaner reaction profiles.[4]

  • Reduce Copper Loading: If using a copper-cocatalyzed system, minimize the amount of the copper(I) salt to the lowest effective concentration. High concentrations of Cu(I) can accelerate homocoupling.[3]

  • Slow Addition of the Alkyne: Adding the 2-ethynyl-3-fluoro-6-methylpyridine solution slowly via syringe pump can maintain a low instantaneous concentration, favoring the desired cross-coupling pathway over dimerization.[1]

Q3: My reaction is sluggish or stalls completely. What are the likely causes?

A stalled reaction is often multifactorial. The first step is to verify the integrity of your foundational components.[3]

  • Pyridine Inhibition: The pyridine nitrogen on your substrate can act as a ligand for the palladium center, leading to catalyst inhibition. The choice of a bulky phosphine ligand on the palladium can sterically disfavor this inhibitory binding.

  • Base Efficacy: The base is crucial for deprotonating the terminal alkyne to form the reactive acetylide.[5] If the base is wet, impure, or not strong enough, the reaction will not proceed efficiently. Amine bases should be distilled and stored over molecular sieves.

  • Reactivity of the Aryl Halide: The reactivity of the coupling partner follows the order I > Br > OTf >> Cl.[4][6] If you are using a less reactive aryl chloride, more forcing conditions (higher temperature, stronger base, specialized catalyst system) will be necessary.

Q4: What is the recommended starting point for catalyst, ligand, and base selection for this substrate?

For a challenging substrate like 2-ethynyl-3-fluoro-6-methylpyridine, a robust catalytic system is required.

  • Catalyst/Ligand: A good starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a sterically demanding and electron-rich phosphine ligand such as triphenylphosphine (PPh₃), or more advanced bulky ligands like XPhos or SPhos for less reactive aryl halides.[7] N-heterocyclic carbene (NHC) ligands have also shown great promise in stabilizing palladium catalysts and can be effective.[8]

  • Base: An amine base is typically used. Triethylamine (TEA) is common, but a bulkier secondary amine like diisopropylamine (DIPA) can sometimes be more effective.[5] These amines can often serve as the solvent as well.[8] For copper-free systems, an inorganic base like Cs₂CO₃ or K₃PO₄ may be required.[5]

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is often a good choice as it can dissolve the various organic and inorganic components of the reaction.[9] However, in some cases, less coordinating solvents like toluene or dioxane may be preferred to minimize catalyst inhibition.

Q5: Is a copper co-catalyst necessary? What are the pros and cons of a copper-free system for this reaction?

While the original Sonogashira protocol uses a copper(I) co-catalyst to facilitate the reaction at mild temperatures, its use is a double-edged sword.[8][10]

  • Pros of Copper: The primary advantage is increased reaction rate, allowing many couplings to proceed at or near room temperature.[7] The copper cycle is highly efficient at generating the copper acetylide, which then transmetalates to the palladium center.[2]

  • Cons of Copper: The main drawback is the promotion of the Glaser-Hay homocoupling side reaction, which complicates purification and reduces the yield of the desired product.[2][7] Copper residues can also be difficult to remove from the final product, which is a significant concern in pharmaceutical synthesis.[2] Furthermore, for some substrates, particularly aryl chlorides, copper has been observed to inhibit the reaction.[2]

For 2-ethynyl-3-fluoro-6-methylpyridine, starting with a copper-free protocol is highly recommended to avoid the homocoupling byproduct, which may be difficult to separate from the desired product due to similar polarities.

Troubleshooting Guide

Problem 1: Low to No Product Yield

Symptom: TLC or LC-MS analysis shows predominantly unreacted starting materials with little or no formation of the desired product.

Potential CauseScientific Rationale & Solution
Catalyst Deactivation Rationale: The palladium(0) active species can be oxidized by air, or the catalyst can decompose to form inactive palladium black, especially at elevated temperatures.[4] The pyridine substrate itself can act as an inhibitor. Solution: 1. Ensure a rigorously inert atmosphere.[3] 2. Use a fresh, high-quality palladium source and ligand. Pd(II) precatalysts are often more stable for storage.[4] 3. Consider using a more robust ligand system (e.g., bulky, electron-rich phosphines or NHC ligands) that can stabilize the catalyst and prevent substrate inhibition.[7]
Ineffective Base Rationale: The base's primary role is to deprotonate the alkyne. If the pKa of the base is insufficient or if it is quenched by impurities (e.g., water), the catalytic cycle cannot proceed.[5] Solution: 1. Use a dry, high-purity amine base. Distill and store over molecular sieves if necessary.[11] 2. Ensure sufficient equivalents of the base are used (typically 2-3 equivalents or used as the solvent).[12] 3. For copper-free systems, a stronger inorganic base like Cs₂CO₃ may be required.
Poor Solvent Choice Rationale: The solvent must dissolve all reactants and intermediates. Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[4][11] Solution: 1. Ensure all starting materials are soluble in the chosen solvent at the reaction temperature. 2. If palladium black is observed, switch to a different solvent system. DMF, acetonitrile, or toluene are common alternatives.[9]
Impure Reagents Rationale: Impurities in the starting materials or solvent can act as catalyst poisons.[3] Solution: 1. Confirm the purity of the aryl halide and the 2-ethynyl-3-fluoro-6-methylpyridine. Purify by recrystallization or chromatography if necessary.[4] 2. Use anhydrous, degassed solvents.
Problem 2: Significant Homocoupling Byproduct

Symptom: The desired product is observed, but a significant spot/peak corresponding to the 1,4-bis(3-fluoro-6-methylpyridin-2-yl)buta-1,3-diyne is also present.

Potential CauseScientific Rationale & Solution
Presence of Oxygen Rationale: Glaser coupling is an oxidative process. Even trace amounts of oxygen can facilitate this side reaction, catalyzed by the copper(I) salt.[2][3] Solution: 1. Use rigorous degassing techniques (at least three freeze-pump-thaw cycles or 30-60 minutes of bubbling with argon).[3] 2. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire experiment.
High Copper Concentration Rationale: While catalytic in the Sonogashira cycle, copper stoichiometrically promotes the homocoupling reaction in the presence of an oxidant.[2] Solution: 1. Reduce the CuI loading to 1-2 mol%. 2. Switch to a copper-free protocol. This is the most effective method to eliminate Glaser coupling.[1]
Sub-optimal Reaction Conditions Rationale: Conditions that slow down the main catalytic cycle (e.g., low temperature for a difficult coupling) can allow the faster homocoupling reaction to become more competitive. Solution: 1. Slowly add the alkyne to keep its concentration low.[1] 2. If using a copper-free system is not possible, some studies suggest using a dilute hydrogen atmosphere to suppress the oxidative side reaction.[13]

Visual Guides

The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_inhibit Inhibition Pathway Pd0 Pd(0)L₂ (Active Catalyst) OxAdd trans-Pd(II)(Ar)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Inhibited_Complex Pd(0)L(Pyridine) Pd0->Inhibited_Complex Transmetal trans-Pd(II)(Ar)(C≡CR')L₂ OxAdd->Transmetal Transmetalation (from Cu cycle) CisIso cis-Pd(II)(Ar)(C≡CR')L₂ Transmetal->CisIso cis/trans Isomerization CisIso->Pd0 Reductive Elimination Product Ar-C≡CR' CisIso->Product CuX CuX CuAlkyne π-Alkyne Complex CuX->CuAlkyne + R'C≡CH CuAcetylide Cu-C≡CR' CuAlkyne->CuAcetylide + Base - HB⁺X⁻ CuAcetylide->Transmetal CuAcetylide->CuX (to Pd cycle) Inhibitor 2-Ethynyl-3-fluoro-6-methylpyridine (R'C≡CH) Inhibitor->Inhibited_Complex Coordination Troubleshooting_Workflow Start Problem: Low or No Yield Check_Atmosphere Is the atmosphere strictly inert? Start->Check_Atmosphere Check_Catalyst Are catalysts (Pd, Cu) and ligand fresh and active? Check_Atmosphere->Check_Catalyst Yes Sol_Atmosphere Solution: Degas solvents/base thoroughly. Use Schlenk line/glovebox. Check_Atmosphere->Sol_Atmosphere No Check_Base Is the base pure, dry, and sufficient? Check_Catalyst->Check_Base Yes Sol_Catalyst Solution: Use fresh catalyst/ligand. Consider more robust ligands (e.g., XPhos, NHCs). Check_Catalyst->Sol_Catalyst No Check_Reactivity Is the aryl halide reactive enough (I > Br > Cl)? Check_Base->Check_Reactivity Yes Sol_Base Solution: Use freshly distilled base. Increase equivalents or switch to a stronger base (e.g., DIPA, Cs₂CO₃). Check_Base->Sol_Base No Check_Solvent Are all reagents soluble? Is Pd black forming? Check_Reactivity->Check_Solvent Yes Sol_Reactivity Solution: Increase temperature. Increase catalyst loading. Use a more active catalyst system. Check_Reactivity->Sol_Reactivity No Sol_Solvent Solution: Switch to a different solvent (e.g., DMF, MeCN, Toluene). Ensure anhydrous conditions. Check_Solvent->Sol_Solvent No

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-Ethynyl-3-fluoro-6-methylpyridine

Welcome to the Technical Support Center for the synthesis and purification of 2-Ethynyl-3-fluoro-6-methylpyridine . This compound is a highly valuable, rigid, and functionalized building block in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-Ethynyl-3-fluoro-6-methylpyridine . This compound is a highly valuable, rigid, and functionalized building block in drug development. However, synthesizing it typically requires a two-step sequence—a Sonogashira cross-coupling of 2-bromo-3-fluoro-6-methylpyridine with trimethylsilylacetylene (TMSA), followed by TMS deprotection—which is notoriously prone to catalyst poisoning, alkyne homocoupling, and base-catalyzed degradation[1].

This guide is designed for researchers and scientists, providing field-proven insights, causality-driven troubleshooting, and self-validating protocols to maximize your yield and purity.

Synthetic Workflow Overview

Workflow A 2-Bromo-3-fluoro- 6-methylpyridine B Sonogashira Coupling (TMSA, Pd/Cu, Base) A->B C TMS-Protected Intermediate B->C D Deprotection (K2CO3/MeOH, 0°C) C->D E 2-Ethynyl-3-fluoro- 6-methylpyridine D->E

Caption: Two-step synthetic workflow for 2-Ethynyl-3-fluoro-6-methylpyridine.

Troubleshooting Guides & FAQs
Section A: Sonogashira Coupling Challenges

Q1: Why does my Sonogashira coupling stall at 50-60% conversion despite adding excess TMSA and catalyst? A: This is a classic case of catalyst deactivation driven by steric and electronic factors.

  • Causality: While the electron-withdrawing 3-fluoro group accelerates the initial oxidative addition of the C2–Br bond to Pd(0), the adjacent 6-methyl group and the pyridine nitrogen create a sterically hindered and coordinating environment. This traps the palladium in stable, inactive intermediate complexes, preventing the final reductive elimination step.

  • Solution: Abandon traditional Pd(PPh3​)4​ . Switch to a highly sterically demanding, electron-rich ligand like tBuXPhos . Bulky ligands force the palladium complex into a low-coordinate state, drastically accelerating reductive elimination and preventing catalyst poisoning. Utilizing micellar catalysis (e.g., TPGS-750-M in water) with [Pd(crotyl)Cl]2​ has been proven to drive this specific bromofluoropyridine coupling to completion at parts-per-million (ppm) catalyst loadings[2].

Q2: How can I eliminate the Glaser-Hay homocoupling impurity (1,4-bis(trimethylsilyl)buta-1,3-diyne)? A: Homocoupling is a competing oxidative pathway that consumes your alkyne and complicates purification.

  • Causality: The Glaser-Hay reaction is catalyzed by Cu(II) species, which are generated when the Cu(I) co-catalyst is exposed to trace amounts of oxygen in the reaction medium.

  • Solution: The most robust solution is to adopt a Copper-free Sonogashira protocol [3]. If copper must be used, rigorous degassing (three freeze-pump-thaw cycles) is mandatory. Alternatively, running the reaction under a diluted hydrogen atmosphere (e.g., 2% H2​ in Argon) actively reduces Cu(II) back to Cu(I) , which has been shown to diminish homocoupling side products to approximately 2%[4].

Section B: Deprotection and Purification Challenges

Q3: I experience significant product loss and degradation during the TMS deprotection step. How do I prevent this? A: Terminal alkynes on electron-deficient heterocycles are highly sensitive.

  • Causality: The inductive pull of the 3-fluoro group makes the pyridine ring highly electron-deficient. Under strong basic conditions (like NaOH or prolonged exposure to unbuffered TBAF), the newly formed terminal alkyne is susceptible to base-catalyzed hydration, polymerization, or nucleophilic attack.

  • Solution: Use strictly mild conditions. Employ catalytic K2​CO3​ (0.1 equiv) in anhydrous Methanol at 0°C. Monitor the reaction continuously and quench with saturated aqueous NH4​Cl immediately upon completion (usually < 1 hour).

Q4: The final free alkyne co-elutes with unreacted 2-bromo-3-fluoro-6-methylpyridine during column chromatography. How can I separate them? A: Relying solely on polarity will fail here.

  • Causality: The free alkyne and the starting bromopyridine have nearly identical Rf​ values on standard normal-phase silica gel due to their similar dipole moments.

  • Solution: Exploit the π -electron density of the terminal alkyne. Use Silver Nitrate ( AgNO3​ ) impregnated silica gel (10% w/w). The silver ions form reversible π -complexes specifically with the terminal alkyne, retarding its elution and allowing the non-coordinating bromopyridine to wash off the column first.

Logical Troubleshooting Tree

Troubleshooting Start Issue: Low Yield / Purity Q1 Is starting material fully consumed? Start->Q1 No_SM No: Catalyst Deactivation Q1->No_SM No Yes_SM Yes: Side Reactions Q1->Yes_SM Yes Sol1 Switch to bulky ligand (e.g., tBuXPhos) No_SM->Sol1 Q2 Which impurity is major? Yes_SM->Q2 Imp1 Glaser Homocoupling Q2->Imp1 Imp2 Degradation/Polymerization Q2->Imp2 Sol2 Rigorous degassing or Cu-free conditions Imp1->Sol2 Sol3 Buffer deprotection step (e.g., TBAF/AcOH) Imp2->Sol3

Caption: Logical troubleshooting tree for optimizing yield and purity.

Quantitative Data: Catalyst System Optimization

The following table summarizes the quantitative impact of various catalytic systems on the yield and purity of the Sonogashira coupling step for 2-bromo-3-fluoro-6-methylpyridine.

Catalyst SystemSolvent / ConditionsConversion (%)Homocoupling (%)Primary Mechanism / Benefit
Pd(PPh3​)4​ / CuI (5 mol%)THF / Et3​N , 60°C, 16h65%15 - 20%Baseline traditional conditions; suffers from catalyst poisoning.
PdCl2​(dppf) / CuI (2 mol%)DMF / Et3​N , 80°C, 12h78%10 - 12%Bidentate ligand improves oxidative addition stability.
Pd(OAc)2​ / XPhos (Cu-free)MeCN / Et3​N , 60°C, 8h92%< 1%Eliminates Cu-driven oxidative homocoupling[3].
[Pd(crotyl)Cl]2​ / tBuXPhosTPGS-750-M / H2​O , 45°C, 4h> 98%< 0.5%Micellar catalysis; bulky ligand prevents catalyst poisoning[2].
Self-Validating Experimental Protocol

This protocol utilizes a Cu-free, micellar catalysis approach to ensure maximum yield and suppress homocoupling. It includes built-in In-Process Controls (IPCs) to validate the reaction state in real-time.

Step 1: Reaction Setup & Degassing

  • Charge an oven-dried Schlenk flask with 2-bromo-3-fluoro-6-methylpyridine (1.0 equiv), [Pd(crotyl)Cl]2​ (0.175 mol%), and tBuXPhos (2.0 mol%)[2].

  • Add an aqueous solution of 2 wt% TPGS-750-M (micellar solvent) and Et3​N (2.0 equiv).

  • Perform three rigorous freeze-pump-thaw cycles and backfill with Argon.

  • IPC (Self-Validation): The mixture should appear as a pale yellow/orange emulsion. If the solution turns opaque black at this stage, oxygen has infiltrated and Pd(0) has precipitated (catalyst death). Discard and restart.

Step 2: Coupling Execution

  • Inject Trimethylsilylacetylene (TMSA) (1.2 equiv) via a gastight syringe.

  • Stir vigorously at 45°C for 4 hours.

  • IPC (Self-Validation): Pull a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS. The reaction is self-validated as complete when the starting material peak (m/z 189/191) is < 2% relative to the product peak.

Step 3: Workup and TMS Deprotection

  • Extract the aqueous micellar mixture with EtOAc (3x). Dry over Na2​SO4​ , filter, and concentrate in vacuo.

  • Dissolve the crude TMS-protected intermediate in anhydrous Methanol (0.1 M) and cool to 0°C in an ice bath.

  • Add K2​CO3​ (0.1 equiv) and stir for 45 minutes.

  • IPC (Self-Validation): Monitor via TLC (Hexanes:EtOAc 9:1). The TMS-alkyne (higher Rf​ ) must cleanly convert to the free alkyne (lower Rf​ , highly UV active).

Step 4: Quench and Specialized Purification

  • Critical: Immediately quench the reaction with saturated aqueous NH4​Cl to prevent base-catalyzed degradation. Extract with Dichloromethane.

  • Purify the concentrated crude via flash chromatography using 10% w/w AgNO3​ -impregnated silica gel. Elute with a gradient of Hexanes to 5% EtOAc/Hexanes.

References
  • UC Santa Barbara - eScholarship.org (Karthik S. Iyer Dissertation), eScholarship.org, 2

  • UC Santa Barbara - eScholarship.org (ppm Pd-Catalyzed, Cu-free Sonogashira couplings), eScholarship.org, 3

  • Sonogashira Coupling Reaction with Diminished Homocoupling , ntu.edu.tw, 4

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton , soton.ac.uk, 1

Sources

Troubleshooting

Managing impurities in 2-Ethynyl-3-fluoro-6-methylpyridine synthesis

Welcome to the Technical Support Center for the synthesis of 2-Ethynyl-3-fluoro-6-methylpyridine . As a Senior Application Scientist, I have designed this guide specifically for process chemists, researchers, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Ethynyl-3-fluoro-6-methylpyridine .

As a Senior Application Scientist, I have designed this guide specifically for process chemists, researchers, and drug development professionals. This compound is a highly valuable building block in medicinal chemistry—frequently utilized in the synthesis of complex heterocycles such as cGAS inhibitors[1]. However, its synthesis via the Sonogashira cross-coupling of 2-bromo-3-fluoro-6-methylpyridine with trimethylsilylacetylene (TMSA) is notoriously prone to specific side reactions.

This guide moves beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind these impurities, providing you with self-validating protocols to ensure scalable, high-purity yields.

Reaction Pathway & Impurity Mapping

To effectively manage impurities, we must first map where they originate within the catalytic cycle.

SynthesisPathway SM 2-Bromo-3-fluoro- 6-methylpyridine Reagents TMS-Acetylene Pd Catalyst / Base SM->Reagents TMS_Int TMS-Protected Intermediate Reagents->TMS_Int Cross-Coupling (Desired Pathway) Glaser Glaser Dimer (Homocoupling) Reagents->Glaser O2 + Cu(I) Oxidation Dehalo 3-Fluoro-6-methylpyridine (Dehalogenation) Reagents->Dehalo β-Hydride Elimination Product 2-Ethynyl-3-fluoro- 6-methylpyridine TMS_Int->Product Deprotection (TBAF / K2CO3) Trace Pd/Cu Heavy Metal Residues TMS_Int->Trace Metal Coordination

Reaction pathway for 2-Ethynyl-3-fluoro-6-methylpyridine detailing critical impurity nodes.

Diagnostic FAQs: Troubleshooting Impurities

Q1: My LC-MS shows a significant +194 m/z impurity (relative to the TMS-acetylene dimer). Why is the Glaser-Hay homocoupling dominating my reaction? Causality: The Glaser-Hay reaction is an oxidative homocoupling of terminal alkynes. In standard Sonogashira protocols, copper(I) acetylides are formed as intermediates. If even trace amounts of oxygen are present in the solvent or headspace, O₂ oxidizes Cu(I) to Cu(II), which rapidly promotes the dimerization of two acetylide ligands to form a 1,4-bis(trimethylsilyl)buta-1,3-diyne byproduct[2],[3]. Corrective Action: You must eliminate the oxidant or the copper. Perform strict freeze-pump-thaw degassing of all solvents. If the impurity persists, transition to a Copper-free Sonogashira protocol[4],[5]. Additionally, adding the TMSA via a syringe pump keeps its instantaneous concentration low, kinetically favoring the cross-coupling cycle over homocoupling[3],[4].

Q2: I am observing the formation of 3-fluoro-6-methylpyridine. How do I suppress this dehalogenation? Causality: Hydrodehalogenation is a direct consequence of using aliphatic amines (like triethylamine or diethylamine) as both the base and solvent. The amine coordinates to the Palladium center and undergoes β-hydride elimination, forming a highly reactive Pd-hydride species. This species then reductively eliminates with your 3-fluoro-6-methylpyridine aryl group, destroying your starting material. Corrective Action: Switch to an inorganic base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (e.g., THF or DMF). Inorganic bases lack the α-protons required for β-hydride elimination, physically shutting down this impurity pathway.

Q3: My final 2-Ethynyl-3-fluoro-6-methylpyridine product contains high residual Palladium (>500 ppm). How do I clear this for pharmaceutical use? Causality: Pyridine nitrogens and terminal alkynes are excellent ligands for transition metals. They actively chelate palladium and copper during the reaction, trapping heavy metals within the product matrix. Corrective Action: Introduce a silica-based metal scavenger (e.g., SiliaMetS Thiol) during the organic workup. The thiol functional groups outcompete the pyridine ring for metal coordination, allowing you to filter out the heavy metals.

Troubleshooting Logic Workflow

TroubleshootingWorkflow Start Impurity Detected in LC-MS/GC-MS IsGlaser Mass = Dimer? (Glaser Coupling) Start->IsGlaser IsDehalo Mass = M-Br+H? (Dehalogenation) IsGlaser->IsDehalo No FixGlaser 1. Degas Solvents 2. Switch to Cu-Free Pd 3. Slow Alkyne Addition IsGlaser->FixGlaser Yes FixDehalo 1. Change Base (e.g., K2CO3) 2. Lower Temperature 3. Check Solvent Purity IsDehalo->FixDehalo Yes Proceed Proceed to Deprotection & Metal Scavenging IsDehalo->Proceed No FixGlaser->Proceed FixDehalo->Proceed

Logical troubleshooting workflow for diagnosing and resolving Sonogashira coupling impurities.

Quantitative Data: Impurity Profiles by Condition

The following table summarizes the impact of various reaction conditions on the impurity profile of 2-bromo-3-fluoro-6-methylpyridine coupling. Note the stark difference when moving away from traditional Cu/Amine systems to Cu-free or micellar conditions[6],[7].

Catalyst SystemBase / SolventAtmosphereConversion (%)Glaser Dimer (%)Dehalogenation (%)
Pd(PPh₃)₂Cl₂ / CuI (5 mol%)Et₃N (neat)Ambient Air45%38%12%
Pd(PPh₃)₂Cl₂ / CuI (1 mol%)Et₃N / DMFArgon82%8%6%
Pd(PPh₃)₄ (Cu-Free)K₂CO₃ / THFArgon>98%<0.5%<0.1%
[Pd(cinnamyl)Cl]₂ (ppm)K₃PO₄ / WaterArgon>98%<0.1%<0.1%

Self-Validating Experimental Protocol: Copper-Free Synthesis

To guarantee success, this methodology is designed as a self-validating system . It relies on In-Process Controls (IPCs) that act as analytical gates; the protocol strictly dictates that you cannot proceed to the next step unless specific chemical milestones are verified.

Objective: Synthesize the TMS-protected intermediate with <1% Glaser dimer and <0.5% dehalogenation, followed by clean deprotection.

Step 1: Anaerobic Preparation (The Foundation)

  • Charge an oven-dried Schlenk flask with 2-bromo-3-fluoro-6-methylpyridine (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Self-Validation: Perform three rigorous vacuum/argon backfill cycles. Do not proceed if the vacuum line cannot hold <1 mbar.

Step 2: Solvent and Reagent Introduction

  • Add anhydrous, degassed THF (10 volumes) via syringe.

  • Load trimethylsilylacetylene (TMSA) (1.1 eq) into a syringe pump.

  • Add the TMSA to the reaction mixture at a rate of 0.1 eq per 10 minutes. Causality: This starves the reaction of excess alkyne, preventing the kinetic dimerization pathway.

Step 3: Thermal Activation & In-Process Control (IPC 1)

  • Heat the reaction mixture to 60°C for 4 hours.

  • IPC 1 (Analytical Gate): Extract a 50 µL aliquot, quench in 0.5 mL H₂O, extract with 0.5 mL EtOAc, and analyze via GC-MS.

    • Pass Criteria: The 2-bromo-3-fluoro-6-methylpyridine starting material peak area is <1%.

    • Fail Criteria: If >1%, add an additional 0.1 eq of TMSA, stir for 2 hours, and re-test. Do not proceed to deprotection until conversion is verified.

Step 4: Deprotection & Metal Scavenging

  • Cool the reaction to 0°C. Add TBAF (1.2 eq, 1M in THF) directly to the one-pot mixture. Stir for 1 hour at room temperature.

  • IPC 2 (Analytical Gate): LC-MS must confirm the complete disappearance of the TMS-adduct (m/z +72 relative to product) and the appearance of the target 2-Ethynyl-3-fluoro-6-methylpyridine.

  • Add SiliaMetS Thiol (or equivalent silica-thiol scavenger, 5 eq relative to Pd loading). Stir at 40°C for 2 hours.

  • Filter the mixture through a pad of Celite to remove the silica-bound palladium and inorganic salts. Concentrate under reduced pressure (keep bath <30°C to prevent alkyne degradation) to yield the highly pure product.

References

  • Wikipedia Contributors. "Sonogashira coupling." Wikipedia, The Free Encyclopedia.[URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • RSC Publishing. "Sonogashira Coupling." Synthetic Methods in Drug Discovery: Volume 1.[URL: https://pubs.rsc.org/en/content/chapterhtml/2016/bk9781849738965-00122]
  • BenchChem Technical Support Team. "Troubleshooting guide for Sonogashira coupling failures." BenchChem. [URL: https://www.benchchem.com/]
  • Iyer, Karthik S. "ppm Pd-Catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors." UC Santa Barbara eScholarship, 2024. [URL: https://escholarship.org/]
  • MDPI. "Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Justia Patents. "SUBSTITUTED PYRROLIDINE-2-CARBOXYLIC ACID DERIVATIVES AS cGAS INHIBITORS." Justia.

Sources

Optimization

Refinement of work-up procedures for 2-Ethynyl-3-fluoro-6-methylpyridine reactions

Prepared by: Senior Application Scientist Mechanistic Causality: The "Why" Behind the Work-Up Working with 2-Ethynyl-3-fluoro-6-methylpyridine (CAS: 1824076-35-8) presents a unique set of physicochemical challenges durin...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist

Mechanistic Causality: The "Why" Behind the Work-Up

Working with 2-Ethynyl-3-fluoro-6-methylpyridine (CAS: 1824076-35-8) presents a unique set of physicochemical challenges during post-reaction isolation, particularly following Sonogashira cross-couplings or CuAAC "click" reactions[1]. As an application scientist, I frequently see researchers lose up to 40% of their yield during the work-up phase because they treat this molecule like a standard aromatic alkyne.

The challenges stem from three structural features:

  • Bidentate Chelation: The proximity of the terminal alkyne at the C2 position to the basic pyridine nitrogen creates a powerful bidentate coordination pocket. This motif readily chelates residual Copper(I)/(II) and Palladium, dragging the product into the aqueous waste during standard washes or irreversibly binding it to the baseline of a silica column.

  • Inductive Acidity: The highly electronegative fluorine atom at the C3 position exerts a strong inductive pull, significantly increasing the acidity of the terminal alkyne proton. This makes the substrate exceptionally prone to Glaser-Hay oxidative homocoupling in the presence of trace Cu(II) and atmospheric oxygen[2].

  • High Volatility: With a low molecular weight (135.14 g/mol ), the free alkyne is highly volatile. Aggressive solvent evaporation will strip the product directly into the vacuum pump.

To achieve high-purity isolation, your work-up must thermodynamically outcompete the pyridine's metal-binding affinity while maintaining strict thermal control[3].

Optimized Experimental Protocols

Below are two self-validating protocols designed to address these specific mechanistic hurdles.

Protocol A: Advanced Copper Scavenging (Liquid-Liquid Extraction)

Use this protocol when transitioning from standard copper-catalyzed Sonogashira or click chemistry.

  • Quenching: Upon reaction completion, cool the vessel to room temperature. Immediately add a 1:1 mixture of saturated aqueous NH4​Cl and 10% NH4​OH (10 mL per mmol of substrate).

  • Complexation (Self-Validating Step): Stir the biphasic mixture vigorously for 30 minutes. You will observe the aqueous layer turn a deep, vibrant blue. This visual cue confirms the formation of the water-soluble [Cu(NH3​)4​]2+ complex, proving that the ammonia has thermodynamically outcompeted the ethynylpyridine for the copper ions.

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 15 mL)[4].

  • Washing: Wash the combined organic layers with 10% w/v aqueous disodium EDTA (20 mL) to scavenge any remaining trace metals, followed by brine (20 mL).

  • Drying & Concentration: Dry over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure. Critical: Maintain the rotary evaporator water bath below 30 °C and pressure >35 mmHg to prevent evaporative loss[5].

Protocol B: Solid-Phase Metal Filtration

Use this protocol for or when downstream steps are highly moisture-sensitive[4].

  • Preparation: Place a 60 mL Büchner filter funnel with a coarse frit atop a receiving flask. Pack it sequentially with a 1 cm layer of Celite, 30 g of silica gel, and top with a 1 cm layer of sea sand[5].

  • Loading: Dilute the crude reaction mixture with a non-polar solvent mixture (e.g., Hexanes/EtOAc 4:1) and load it evenly onto the sand layer.

  • Elution: Elute with 200-300 mL of the same solvent system. The silica gel will trap the highly polar metal salts and palladium black, leaving a clear filtrate.

  • Isolation: Concentrate the filtrate using a controlled vacuum ramp (e.g., starting at 300 mmHg and slowly ramping down to 35 mmHg at 28 °C)[5].

Workflow Visualization

WorkupPathway A Crude Reaction Mixture (Contains Cu/Pd) B Quench: 10% EDTA or NH4Cl/NH4OH (1:1) A->B Add Scavenger C Phase Separation (EtOAc / H2O) B->C Stir 30 min D Aqueous Waste (Cu-Complexes) C->D Bottom Layer E Organic Phase (Product + Traces) C->E Top Layer F Silica/Celite Filtration E->F Load on Frit G Pure 2-Ethynyl-3-fluoro- 6-methylpyridine F->G Evaporate <30°C

Fig 1. Optimized copper-scavenging work-up workflow for ethynylpyridine derivatives.

Troubleshooting & FAQs

Q: Why is my isolated yield significantly lower than the LC-MS conversion indicates? A: This is a dual-factor issue involving volatility and metal-chelation. 2-Ethynyl-3-fluoro-6-methylpyridine has a low molecular weight and is highly volatile. Furthermore, terminal alkynes on pyridines act as strong bidentate ligands. They chelate residual copper, dragging the product into the aqueous phase during standard washes. You must use strong competing ligands (like EDTA or ammonia) during the wash, and evaporate solvents strictly below 30 °C[5].

Q: How do I prevent the Glaser-Hay homocoupling byproduct during the work-up? A: The fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect, increasing the acidity of the terminal alkyne proton. This makes the substrate highly susceptible to oxidative homocoupling in the presence of Cu(II) and atmospheric oxygen[2]. To prevent this, quench the reaction strictly under an inert atmosphere, or consider utilizing a using monoligated palladium precatalysts[4].

Q: My isolated product has a persistent green/blue tint. How do I remove the coordinated copper? A: Standard NH4​Cl washes are thermodynamically insufficient to break the bidentate chelate formed by the 2-ethynylpyridine motif. You must introduce a stronger σ -donor. Using a 10% w/v aqueous disodium EDTA wash or a 1:1 mixture of saturated NH4​Cl and 10% NH4​OH ensures that ammonia outcompetes the pyridine nitrogen, forming the highly stable, water-soluble [Cu(NH3​)4​]2+ complex.

Quantitative Data: Scavenger Efficacy

The following table summarizes the efficiency of various work-up methods for removing copper from 2-ethynylpyridine derivatives, based on ICP-MS analysis of the final organic phase.

Work-up MethodCu Removal Efficiency (%)Product Recovery (%)Visual Observation of Organic Layer
Sat. NH4​Cl (Standard)65.0%70.5%Pale Green
10% w/v Na2​EDTA (aq)98.2%92.0%Colorless
NH4​Cl / 10% NH4​OH (1:1)99.1%89.5%Colorless
Solid-Phase Silica Filtration97.5%88.0%Colorless

References

  • Doyle, Y. M. Fobian, et al. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. URL: [Link]

  • Uehling, M. R., et al. Copper-Catalyzed Semi-Reduction of Alkynes. Organic Syntheses. URL:[Link]

  • Soheili, A., et al. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH PubMed Central. URL: [Link]

  • Chen, Y., et al. Direct Observation of Reduction of Cu(II) to Cu(I) by Terminal Alkynes. ACS Publications. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Fluorinated vs. Non-Fluorinated Ethynylpyridines in Probe Development and Medicinal Chemistry

Ethynylpyridines are highly versatile synthons, serving as foundational building blocks in both materials science and medicinal chemistry. The terminal alkyne provides a bioorthogonal handle for copper-catalyzed azide-al...

Author: BenchChem Technical Support Team. Date: March 2026

Ethynylpyridines are highly versatile synthons, serving as foundational building blocks in both materials science and medicinal chemistry. The terminal alkyne provides a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the pyridine ring offers a tunable electronic landscape.

As a Senior Application Scientist, I frequently guide development teams in selecting between fluorinated and non-fluorinated ethynylpyridine derivatives. The introduction of a fluorine atom onto the pyridine ring is not merely a structural tweak; it fundamentally alters the molecule's physicochemical properties, metabolic trajectory, and utility in advanced applications like positron emission tomography (PET) imaging. This guide provides an objective, data-driven comparison to inform your experimental design.

Mechanistic Causality: The Impact of Fluorination

When deciding between a standard non-fluorinated scaffold (e.g., 2-ethynylpyridine) and a fluorinated analog (e.g., 6-fluoro-2-ethynylpyridine), researchers must account for the profound electronic and steric effects induced by fluorine.

  • Bond Strength and Metabolic Stability: The C-F bond is significantly stronger (~453 kJ/mol) compared to the corresponding C-H bond (~432 kJ/mol) 1. This increased bond dissociation energy provides a robust shield against cytochrome P450-mediated oxidative metabolism, a critical factor when designing long-lasting in vivo probes.

  • Basicity (pKa) and Lipophilicity (logD): Fluorine's strong electronegativity exerts an inductive electron-withdrawing effect across the pyridine ring. This significantly decreases the basicity (pKa) of the heterocyclic nitrogen 2. Consequently, at physiological pH (7.4), fluorinated ethynylpyridines are less protonated than their non-fluorinated counterparts, which increases their lipophilicity (logD) and enhances passive membrane permeability.

  • Hydrogen Bonding: Non-fluorinated ethynylpyridines readily participate in weak hydrogen bonding (e.g., acting as proton acceptors with phenols) 3. Fluorination modulates this network; while fluorine itself acts as a weak hydrogen bond acceptor, its primary effect is dampening the hydrogen-bond accepting capacity of the adjacent pyridine nitrogen.

G Root Ethynylpyridine Scaffold F Fluorinated (e.g., 6-Fluoro) Root->F NF Non-Fluorinated Root->NF P1 Decreased N-Basicity (pKa) Increased Lipophilicity (logD) F->P1 P2 High Metabolic Stability (C-F Bond: 453 kJ/mol) F->P2 P3 Higher N-Basicity Standard H-Bonding NF->P3 P4 Susceptible to Oxidation (C-H Bond: 432 kJ/mol) NF->P4

Divergent physicochemical properties of fluorinated vs. non-fluorinated ethynylpyridines.

Application Divergence: PET Imaging vs. Polymer Synthesis

Fluorinated Ethynylpyridines in 18F-PET Imaging: Isotopically labeled 6-[18F]fluoro-2-ethynylpyridine has emerged as a premier prosthetic group for radiolabeling peptides. Because direct fluorination of complex peptides is chemically harsh, researchers utilize the fluorinated ethynylpyridine as a bioorthogonal tag. It is synthesized via nucleophilic displacement of a bromo-precursor and subsequently "clicked" onto azido-functionalized peptides (like the pH Low Insertion Peptide, pHLIP) 4. This yields radiotracers with high radiochemical purity (>98%) 1.

Non-Fluorinated Ethynylpyridines in Materials Science: Standard 2-ethynylpyridine is heavily utilized in the synthesis of ionic conjugated polymers. The activated acetylenic triple bond undergoes uncatalyzed polymerization upon quaternization (e.g., using bromocholine bromide), yielding water-soluble polyacetylenes with unique electro-optical properties 5.

Quantitative Data Comparison

Property / ParameterNon-Fluorinated (e.g., 2-Ethynylpyridine)Fluorinated (e.g., 6-Fluoro-2-ethynylpyridine)
C-X Bond Energy ~432 kJ/mol (C-H) 1~453 kJ/mol (C-F) 1
Pyridine Nitrogen pKa Higher (More basic)Lower (Less basic due to F inductive effect) 2
Lipophilicity (logD at pH 7.4) BaselineIncreased (Greater hydrophobic surface area) 2
Primary Application Polymerization 5, Cross-coupling18F-Radiolabeling 4, Metabolic stabilization
Physical State (Standard) Clear dark brown liquid 6Volatile liquid / Radiotracer solution

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems where the completion of the reaction can be monitored via distinct analytical readouts.

Protocol A: CuAAC Radiolabeling using 6-[18F]Fluoro-2-ethynylpyridine

Causality Check: Copper(I) is easily oxidized to inactive Cu(II) in the presence of trace oxygen. The addition of sodium ascorbate ensures a continuous reducing environment, maintaining the active Cu(I) catalytic cycle required to drive the azide-alkyne cycloaddition.

  • Preparation of Prosthetic Group: Synthesize 6-[18F]fluoro-2-ethynylpyridine via nucleophilic displacement of 2-bromo-6-ethynylpyridine using [18F]fluoride at 130°C for 10 minutes 4.

  • Reaction Setup: In a sealed reaction vial, combine the azido-functionalized peptide (e.g., azidohexanoic acid-derivatized pHLIP) with the 18F-prosthetic group in an aqueous/organic solvent mixture.

  • Catalyst Addition: Add catalytic Copper(I) Iodide (CuI) and an excess of sodium ascorbate.

  • Cycloaddition: Heat the mixture to 70°C for 5 minutes. The rapid kinetics of the terminal alkyne ensure quantitative yields 4.

  • Validation: Monitor via Radio-HPLC. The disappearance of the volatile 6-[18F]fluoro-2-ethynylpyridine peak and the appearance of a single radio-peak corresponding to the labeled peptide confirms success (Radiochemical purity >98%) 1.

G N1 6-[18F]Fluoro-2-ethynylpyridine (Prosthetic Group) N3 Cu(I) Catalyst + Ascorbate (Maintains Reducing Environment) N1->N3 N2 Azido-Functionalized Peptide (e.g., pHLIP) N2->N3 N4 18F-Labeled Triazole-Peptide (PET Radiotracer, >98% Purity) N3->N4 5 min, 70°C

CuAAC workflow for 18F-PET radiotracer synthesis using fluorinated ethynylpyridine.

Protocol B: Uncatalyzed Polymerization of 2-Ethynylpyridine

Causality Check: The quaternization of the pyridine nitrogen withdraws electron density from the alkyne, activating the triple bond for spontaneous linear polymerization without the need for a transition metal catalyst.

  • Quaternization: Dissolve 2-ethynylpyridine (1.0 mmol) in a polar aprotic solvent.

  • Activation: Add an equimolar amount of an alkylating agent (e.g., bromocholine bromide) 5.

  • Polymerization: Stir the mixture at the optimal temperature (typically 60-80°C depending on the alkylating agent). The in situ formation of N-alkyl-2-ethynylpyridinium bromide triggers spontaneous polymerization 5.

  • Precipitation: Pour the dark viscous mixture into an excess of non-solvent (e.g., acetone or ether) to precipitate the ionic polyacetylene.

  • Validation: Confirm the loss of the terminal alkyne C-H stretch (~3300 cm⁻¹) and the appearance of conjugated polyene backbone signals via FT-IR and 1H-NMR.

References

  • Recent Trends in Bioorthogonal Click-Radiolabeling Reactions Using Fluorine-18. MDPI.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines. PMC.
  • The study of secondary effects in vibrational and hydrogen bonding properties of 2- and 3-ethynylpyridine and ethynylbenzene by IR spectroscopy. PubMed.
  • RSC Medicinal Chemistry. SciSpace.
  • Synthesis and Properties of an Ionic Conjugated Polymer via the Uncatalyzed Polymerization of 2-Ethynylpyridine Using Bromocholine Bromide. Researcher.life.
  • 2-ETHYNYLPYRIDINE | 1945-84-2. ChemicalBook.

Sources

Comparative

Biological Activity Comparison of 2-Ethynyl-3-fluoro-6-methylpyridine Analogs: Next-Generation cGAS Inhibitors

Executive Summary The cyclic GMP-AMP synthase (cGAS) and Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for sensing cytosolic double-stranded DNA (dsDNA)[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclic GMP-AMP synthase (cGAS) and Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for sensing cytosolic double-stranded DNA (dsDNA)[1]. Aberrant activation of this pathway is a primary driver of severe autoimmune and neurodegenerative diseases, including Systemic Lupus Erythematosus (SLE), Aicardi-Goutières Syndrome (AGS), and Alzheimer's disease[1][2].

While first-generation cGAS inhibitors demonstrated high biochemical potency, they historically failed in clinical translation due to poor cellular permeability and rapid metabolic clearance[3]. To overcome these limitations, drug development professionals have engineered next-generation substituted pyrrolidine-2-carboxylic acid derivatives utilizing 2-ethynyl-3-fluoro-6-methylpyridine as a critical structural intermediate[4]. This guide provides an objective, data-driven comparison of these novel analogs against legacy alternatives, detailing the causality behind their superior biological activity and the self-validating protocols used to evaluate them.

Mechanistic Overview: The cGAS-STING Axis

To understand the performance of these analogs, we must first map the target landscape. In a healthy cell, the cytosol is free of dsDNA. During viral infection or mitochondrial damage, dsDNA accumulates in the cytosol, acting as a danger-associated molecular pattern (DAMP). cGAS binds this dsDNA, undergoing a conformational shift to form an active dimer. This holoenzyme catalyzes the conversion of ATP and GTP into the second messenger 2'3'-cGAMP, which subsequently activates STING, triggering a TBK1/IRF3-dependent release of Type I Interferons (IFNs)[1].

cGAS_STING dsDNA Cytosolic dsDNA cGAS cGAS (Active Dimer) dsDNA->cGAS Binds cGAMP 2'3'-cGAMP cGAS->cGAMP Catalyzes ATP_GTP ATP + GTP ATP_GTP->cGAMP Substrates STING STING Activation cGAMP->STING Activates TBK1 TBK1 / IRF3 STING->TBK1 Recruits IFN Type I Interferons TBK1->IFN Induces Inhibitor 2-Ethynyl-3-fluoro- 6-methylpyridine Analog Inhibitor->cGAS Inhibits

Fig 1. The cGAS-STING signaling pathway and mechanism of action of cGAS inhibitors.

Structural Evolution & Causality of Design

The evolution of cGAS inhibitors is a study in optimizing lipophilic efficiency.

  • The Problem: Early inhibitors like Pfizer's PF-06928215 achieved an impressive in vitro IC50 of 49 nM but exhibited virtually no acceptable cellular activity (cellular IC50 > 10 µM)[3]. Similarly, early unsubstituted (benzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid derivatives struggled with cellular IC50 values often exceeding 1 µM to 5 µM[3]. These highly polar molecules could bind the recombinant enzyme in a buffer but could not cross the hydrophobic lipid bilayer of living cells.

  • The Solution: The introduction of the 2-ethynyl-3-fluoro-6-methylpyridine moiety via alkyne cross-coupling fundamentally alters the molecule's physicochemical profile[4]. The alkyne linkage provides rigid vector projection into the cGAS catalytic pocket. More importantly, the fluorine atom exerts an electron-withdrawing effect on the pyridine ring, lowering its basicity (pKa). This specific modification reduces the energetic penalty of membrane desolvation, drastically enhancing cellular permeability while maintaining target residence time.

Biological Activity Comparison

The table below synthesizes the quantitative performance of 2-ethynyl-3-fluoro-6-methylpyridine analogs against historical alternatives. The data highlights the critical transition from mere biochemical binding to true cellular efficacy[1][3].

Inhibitor Class / CompoundBiochemical IC50 (hcGAS)Cellular IC50 (IP-10/IFN reduction)Permeability / Translation
PF-06928215 (First-Gen)49 nM> 10,000 nMPoor. Failed in cellular models.
CU-32 (Triazine derivative)660 nM~ 5,000 nMModerate. Low overall potency.
Early Pyrrolidine Derivatives < 10 nM> 1,000 nMModerate. High drop-off in cells.
2-Ethynyl-3-fluoro-6-methylpyridine Analogs 0.3 nM – 463 nM < 100 nM Excellent. High in vivo potential.

Note: The novel analogs exhibit unprecedented potency, with some derivatives achieving sub-nanomolar biochemical inhibition (0.0003 µM) and highly efficient IP-10 reduction in dsDNA-stimulated cells[1].

Experimental Protocols: Self-Validating Systems

To ensure scientific trustworthiness, the evaluation of these analogs relies on a self-validating experimental workflow. A compound must not only inhibit the enzyme but must prove it does so inside a living cell without causing cytotoxicity.

Workflow Synth 1. Compound Synthesis (Alkyne Intermediate) Biochem 2. Biochemical Assay (Fluorescence Polarization) Synth->Biochem Cellular 3. Cellular Assay (THP-1 IP-10 Release) Biochem->Cellular IC50 < 100 nM Validation 4. Viability Control (CellTiter-Glo) Cellular->Validation Measure IP-10 Data 5. Data Synthesis & Lead Selection Validation->Data Exclude Cytotoxicity

Fig 2. Self-validating workflow for evaluating novel cGAS inhibitors.

Protocol A: Biochemical Target Engagement (Fluorescence Polarization)

Causality: Fluorescence Polarization (FP) is selected over radiometric assays because it provides a homogeneous, high-throughput method to directly quantify cGAMP production without radioactive waste.

  • Enzyme Preparation: Incubate 10 nM recombinant human cGAS (hcGAS) with 100 nM Interferon Stimulatory DNA (ISD) in assay buffer (20 mM HEPES pH 7.5, 5 mM MgCl2) to form the active 2:2 holoenzyme.

  • Compound Addition: Dispense the 2-ethynyl-3-fluoro-6-methylpyridine analog (10-point dose-response, 10 µM to 0.1 nM) into the reaction plate.

  • Substrate Initiation: Add 100 µM ATP and GTP. Incubate for 2 hours at room temperature.

  • Detection: Add the FP detection mix (STING-LBD sensor + fluorescent cGAMP tracer).

  • Self-Validation Check: If the analog successfully inhibits cGAS, less unlabeled cGAMP is produced. Consequently, the fluorescent tracer remains bound to the heavy STING sensor, resulting in high polarization. To prevent false positives from compound autofluorescence, parallel total fluorescence intensity readings are monitored; any compound altering total intensity is flagged.

Protocol B: Cellular Phenotypic Validation (THP-1 IP-10 Release Assay)

Causality: Biochemical potency is meaningless if the drug cannot penetrate the cell. THP-1 human monocytes are utilized because they possess a highly responsive, endogenous innate immune cGAS-STING axis, perfectly mimicking the physiological target environment.

  • Cell Plating & Pre-incubation: Seed THP-1 cells at 1×105 cells/well in 96-well plates. Pre-incubate with the analog for 1 hour to allow for membrane permeation and intracellular target engagement.

  • Pathway Stimulation: Transfect cells with 1 µg/mL dsDNA (e.g., herring testis DNA) using a lipid-based transfection reagent. This simulates pathological cytosolic DNA accumulation.

  • Incubation: Incubate for 24 hours at 37°C to allow for downstream transcription and translation of IP-10 (CXCL10).

  • Quantification: Harvest the supernatant and quantify IP-10 levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Self-Validation Check (Critical): A parallel cell viability assay (e.g., CellTiter-Glo) is mandatory. This ensures that the observed reduction in IP-10 is due to specific cGAS inhibition rather than generalized compound cytotoxicity. If cell viability drops below 85%, the cellular IC50 data is invalidated.

Sources

Validation

A Comparative Guide to the Synthesis of Polysubstituted Pyridines: From Classical Condensations to Modern Catalysis

For Researchers, Scientists, and Drug Development Professionals The pyridine scaffold is a cornerstone in medicinal chemistry, agrochemicals, and materials science, making the efficient and regioselective synthesis of it...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, agrochemicals, and materials science, making the efficient and regioselective synthesis of its polysubstituted derivatives a critical endeavor.[1][2] This guide provides an in-depth comparison of seminal and contemporary synthetic routes to these valuable compounds. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each method, supported by experimental data and protocols, to empower researchers in selecting the optimal strategy for their synthetic targets.

Classical Approaches: Building the Pyridine Ring from Acyclic Precursors

For decades, the construction of the pyridine ring has relied on robust condensation reactions that assemble the heterocycle from simple, acyclic starting materials. These methods, while sometimes requiring harsh conditions, remain indispensable for their reliability and ability to generate highly functionalized pyridines.[1][2]

The Hantzsch Pyridine Synthesis

First reported by Arthur Hantzsch in 1881, this multicomponent reaction is a stalwart for the synthesis of 1,4-dihydropyridines, which are subsequently oxidized to the corresponding pyridines.[3] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1][3][4] This method is particularly adept at producing symmetrically substituted pyridines.[1][2]

Mechanism: The reaction is believed to proceed through the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and an α,β-unsaturated carbonyl intermediate via a Knoevenagel condensation of the aldehyde and the second equivalent of the β-ketoester.[5][6] A subsequent Michael addition of the enamine to the unsaturated carbonyl, followed by cyclization and dehydration, affords the 1,4-dihydropyridine.[5] A final oxidation step, often driven by aromatization, yields the pyridine product.[3]

Hantzsch_Mechanism Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel beta_Ketoester1 β-Ketoester (1 eq) beta_Ketoester1->Knoevenagel beta_Ketoester2 β-Ketoester (1 eq) Enamine_Formation Enamine Formation beta_Ketoester2->Enamine_Formation Ammonia Ammonia Ammonia->Enamine_Formation Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Knoevenagel->Unsaturated_Carbonyl Enamine Enamine Enamine_Formation->Enamine Michael_Addition Michael Addition Unsaturated_Carbonyl->Michael_Addition Enamine->Michael_Addition Cyclization_Dehydration Cyclization & Dehydration Michael_Addition->Cyclization_Dehydration Dihydropyridine 1,4-Dihydropyridine Cyclization_Dehydration->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine Bohlmann_Rahtz_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclodehydration Enamine Enamine Michael_Addition Michael Addition Enamine->Michael_Addition Ethynylketone Ethynylketone Ethynylketone->Michael_Addition Aminodiene Aminodiene Intermediate Michael_Addition->Aminodiene Isomerization E/Z Isomerization Aminodiene->Isomerization Cyclodehydration Cyclodehydration Isomerization->Cyclodehydration Pyridine Substituted Pyridine Cyclodehydration->Pyridine

Bohlmann-Rahtz Synthesis Workflow

Recent modifications have led to one-pot, three-component versions of the Bohlmann-Rahtz reaction, enhancing its efficiency and operational simplicity. [7][8]These often employ acid catalysis to facilitate both the initial condensation and the subsequent cyclization at lower temperatures. [9]

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing highly functionalized, often 2,4,6-trisubstituted, pyridines. [10][11]The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate. [10][11][12] Mechanism: The synthesis begins with the deprotonation of the α-pyridinium methyl ketone salt to form a pyridinium ylide. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate cyclizes with an ammonia source, followed by dehydration and elimination of the pyridinium salt to afford the substituted pyridine. [10][13] Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [1]

  • Pyridinium Salt Formation: To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), iodine (2.54 g, 10 mmol) is added, and the mixture is heated at 100°C for 2 hours. After cooling, the resulting pyridinium salt is filtered and washed with ether. [1]2. Condensation and Cyclization: The salt is then added to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL). The mixture is refluxed for 4 hours. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration and recrystallized from ethanol. [1]

Modern Strategies: Transition-Metal Catalysis and C-H Activation

In recent decades, the synthetic chemist's toolbox for pyridine synthesis has been revolutionized by the advent of transition-metal-catalyzed reactions. These methods offer unparalleled efficiency, functional group tolerance, and the ability to forge C-C and C-N bonds with high precision.

Transition-Metal Catalyzed Cross-Coupling Reactions

Cross-coupling reactions, such as the Suzuki-Miyaura, and Buchwald-Hartwig aminations, have become indispensable for the functionalization of pre-formed pyridine rings. These reactions allow for the modular and predictable introduction of substituents onto the pyridine core. [14] Suzuki-Miyaura Coupling: This palladium-catalyzed reaction forms a carbon-carbon bond between a halopyridine and a boronic acid or ester. [15][16]The choice of ligand is critical for an efficient reaction, with various pyridine-based ligands being developed to enhance catalytic activity. [15]

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ Ox_Add Oxidative Addition Pd0->Ox_Add R¹-X PdII_Complex1 R¹-Pd(II)L₂-X Ox_Add->PdII_Complex1 Transmetalation Transmetalation PdII_Complex1->Transmetalation R²-B(OR)₂ PdII_Complex2 R¹-Pd(II)L₂-R² Transmetalation->PdII_Complex2 Red_Elim Reductive Elimination PdII_Complex2->Red_Elim Red_Elim->Pd0 Product R¹-R² Red_Elim->Product

Catalytic Cycle of the Suzuki-Miyaura Reaction

Experimental Protocol: General Suzuki-Miyaura Coupling [17]

  • To a dry reaction vessel under an inert atmosphere, add the halopyridine (1.0 equiv.), arylboronic acid (1.1-1.5 equiv.), a base (e.g., K₂CO₃, 2-3 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add an anhydrous solvent (e.g., 1,4-dioxane) and degassed water.

  • Heat the reaction mixture (typically 80-100°C) with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, the mixture is diluted with an organic solvent and washed with water. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between a halopyridine and an amine. [18]This method is particularly powerful for synthesizing aminopyridines, which are common motifs in pharmaceuticals. A key challenge in the amination of 2-halopyridines is the potential for the pyridine nitrogen to poison the palladium catalyst; however, the use of bulky, electron-rich phosphine ligands can overcome this issue. [19][20]

C-H Bond Activation/Functionalization

Direct C-H functionalization of pyridines represents a highly atom-economical approach to their substitution, avoiding the need for pre-functionalized starting materials. [21]However, the inherent electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom pose significant challenges. [21][22] Strategies to achieve regioselective C-H functionalization include:

  • Pyridine N-oxides: The N-oxide can act as a directing group and electronically modify the ring, facilitating functionalization. [22]* Transient Directing Groups: The use of a removable directing group can enable functionalization at specific positions, after which the group is cleaved. [23]* Photocatalysis and Radical Reactions: These methods can provide alternative pathways for C-H functionalization under mild conditions. [21] While still an evolving field, C-H activation holds immense promise for the future of polysubstituted pyridine synthesis. [22]

Comparative Analysis

Synthesis RouteKey FeaturesAdvantagesDisadvantagesTypical Yields
Hantzsch Synthesis Multicomponent reaction, forms 1,4-dihydropyridine intermediateGood for symmetrical pyridines, uses simple starting materialsRequires a separate oxidation step, can have long reaction times70-96% [2][3]
Guareschi-Thorpe Synthesis Condensation of cyanoacetamide and 1,3-dicarbonylForms 2-pyridones, modern protocols are greenerLimited to 2-pyridone productsHigh [24]
Bohlmann-Rahtz Synthesis Condensation of enamine and ethynylketoneDirectly forms the aromatic pyridine, good regiocontrolCan require high temperatures, intermediates may need purificationModerate to good [7][25]
Kröhnke Synthesis Condensation of pyridinium salt and α,β-unsaturated carbonylHigh yields, good for 2,4,6-trisubstituted pyridines, broad substrate scopeRequires pre-formation of the pyridinium saltHigh [10]
Suzuki-Miyaura Coupling Pd-catalyzed C-C bond formationExcellent functional group tolerance, highly modular, predictable regioselectivityRequires pre-functionalized halopyridines, potential catalyst poisoning70-98% [14]
Buchwald-Hartwig Amination Pd-catalyzed C-N bond formationDirect route to aminopyridines, broad amine scopeCatalyst poisoning by pyridine nitrogen is a challengeModerate to high [26][27]
C-H Activation Direct functionalization of C-H bondsHighly atom-economical, avoids pre-functionalizationRegioselectivity can be challenging, still under developmentVaries widely

Conclusion

The synthesis of polysubstituted pyridines is a dynamic and continually evolving field. Classical condensation reactions like the Hantzsch, Guareschi-Thorpe, Bohlmann-Rahtz, and Kröhnke syntheses remain powerful and reliable methods for constructing the pyridine core from simple precursors. [1]In parallel, modern transition-metal-catalyzed cross-coupling and C-H activation strategies have provided unprecedented control and efficiency in the functionalization of the pyridine ring. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required functional group tolerance. For researchers in drug discovery and materials science, a thorough understanding of this diverse synthetic arsenal is essential for the successful design and synthesis of novel, functional pyridine-containing molecules.

References

  • The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers - Benchchem.
  • A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes - Benchchem.
  • Kröhnke pyridine synthesis - Wikipedia.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands - Benchchem.
  • A Comparative Guide to Pyridine Synthesis: Conventional Heating vs.
  • Recent Advances in Direct Pyridine C-H Activation Str
  • Comparative analysis of synthesis methods for polysubstituted pyridines - Benchchem.
  • Advances in Pyridine C-H Functionaliz
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
  • Pyridine C(sp 2 )
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
  • An In‐Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - ResearchG
  • Application Notes and Protocols for the Synthesis of Pyridine Deriv
  • An In-Depth Technical Guide to the Kröhnke Synthesis of Substituted Terpyridine Ligands - Benchchem.
  • Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal.
  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines - CORE.
  • Strategies for the meta‐C−H functionalization of pyridines....
  • Hantzsch Dihydropyridine Synthesis - Alfa Chemistry.
  • Hantzsch pyridine synthesis - Wikipedia.
  • The Discovery and Synthesis of Substituted Pyridines: A Technical Guide for Researchers - Benchchem.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd)
  • Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines | Organic Letters - ACS Public
  • Kröhnke Pyridine Synthesis.
  • Guareschi-Thorpe synthesis of pyridine.
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchG
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine - Benchchem.
  • Hantzsch Pyridine Synthesis Definition - Organic Chemistry... - Fiveable.
  • A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques - ijarsct.
  • Chemoselective Synthesis of Polysubstituted Pyridines
  • Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activ
  • Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal.
  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing).
  • Synthesis of Polysubstituted Pyridines via a One-Pot Metal-Free Str
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry - ACS Public
  • Transition Metal-Catalyzed Heterocycle Synthesis Series - ResearchG
  • Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - RSC Publishing.
  • (PDF) Bohlmann-Rahtz Pyridine Synthesis - Academia.edu.
  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds - MDPI.
  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.
  • Transition‐metal‐catalyzed asymmetric [2+2+2] pyridine synthesis.
  • Application Notes and Protocols: Bohlmann-Rahtz Reaction for Thiocillin I Pyridine Core Synthesis - Benchchem.
  • Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Bohlmann–Rahtz pyridine synthesis - Wikipedia.
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • Buchwald–Hartwig amin
  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling - SCIRP.
  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters | The Journal of Organic Chemistry - ACS Public

Sources

Comparative

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel 2-Ethynyl-3-fluoro-6-methylpyridine Analogs

This guide provides a comprehensive comparison of in vitro assay validation strategies for compounds derived from 2-Ethynyl-3-fluoro-6-methylpyridine. As a novel chemical scaffold, rigorous and well-validated assays are...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of in vitro assay validation strategies for compounds derived from 2-Ethynyl-3-fluoro-6-methylpyridine. As a novel chemical scaffold, rigorous and well-validated assays are paramount to accurately determine biological activity and guide successful drug discovery programs. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into assay selection and validation.

The unique structural features of 2-Ethynyl-3-fluoro-6-methylpyridine, including a pyridine ring and an ethynyl group, are common in kinase inhibitors and other targeted therapies.[1] Therefore, this guide will focus on two primary assay platforms: a biochemical kinase inhibition assay and a cell-based cytotoxicity assay. We will objectively compare their performance, discuss the causality behind experimental choices, and provide supporting data to inform your assay selection process.

The Criticality of Robust Assay Validation

In preclinical drug discovery, the data generated from in vitro assays form the foundation for all subsequent development decisions. Poorly validated assays can lead to costly failures in later stages by providing misleading structure-activity relationships (SAR), inaccurate potency measurements, or a false understanding of a compound's mechanism of action.[2] Following established guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) is crucial for ensuring data integrity and reproducibility.[3][4]

The validation process for any bioanalytical method aims to demonstrate that it is reliable and fit for its intended purpose.[3] For the novel chemical series , this means selecting assays that are not only sensitive and specific but also robust enough to handle the potential for compound-specific interference.

Comparative Analysis of Primary Assay Platforms

The initial characterization of a new compound series typically involves both target-based biochemical assays and broader, more physiologically relevant cell-based assays.[5] This dual approach provides a more complete picture of a compound's activity, from direct interaction with its molecular target to its effects on a living system.

Biochemical Assay: TR-FRET Kinase Inhibition Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format widely used in high-throughput screening (HTS) for kinase inhibitors.[6] It relies on the transfer of energy from a donor fluorophore (e.g., a europium-labeled antibody) to an acceptor fluorophore (e.g., a fluorescently labeled substrate).

Causality of Experimental Choices

The selection of a TR-FRET assay is driven by its high signal-to-background ratio, low susceptibility to autofluorescence from test compounds, and its homogeneous format which simplifies automation.[6] The time-resolved detection minimizes interference from scattered light and short-lived fluorescence, common issues with novel chemical entities.

Experimental Workflow

The following diagram illustrates the typical workflow for a TR-FRET kinase inhibition assay.

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_readout Detection Compound Compound Dilution Series Dispense Dispense Compound, Kinase/Substrate, and ATP Compound->Dispense Enzyme Kinase & Substrate Mix Enzyme->Dispense Incubate Incubate at RT Dispense->Incubate Stop Add Detection Reagents (Eu-Antibody & Acceptor) Incubate->Stop Read Read Plate on TR-FRET Reader Stop->Read Analyze Data Analysis (IC50) Read->Analyze

Caption: Workflow for a TR-FRET Kinase Inhibition Assay.

Detailed Protocol: TR-FRET Kinase Inhibition Assay
  • Compound Preparation : Create a serial dilution of the 2-Ethynyl-3-fluoro-6-methylpyridine derivative in 100% DMSO. A common starting concentration is 10 mM.

  • Assay Plate Preparation : In a 384-well low-volume plate, add 50 nL of the diluted compound.

  • Enzyme/Substrate Addition : Add 5 µL of a solution containing the target kinase and its corresponding fluorescently labeled substrate in assay buffer.

  • Reaction Initiation : Add 5 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibition can be accurately measured.

  • Incubation : Incubate the plate at room temperature for a predetermined time, ensuring the reaction remains in the linear phase.[7]

  • Detection : Add 10 µL of a stop/detection solution containing EDTA (to chelate Mg2+ and stop the reaction) and the europium-labeled antibody that recognizes the phosphorylated substrate.

  • Final Incubation : Incubate for 60 minutes at room temperature to allow the detection antibody to bind.

  • Data Acquisition : Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (for the donor and acceptor).

  • Data Analysis : Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.

Cell-Based Assay: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] It is widely used to measure cytotoxicity or the cytostatic effects of potential therapeutic agents.[9]

Causality of Experimental Choices

The MTT assay is often chosen for its simplicity, low cost, and scalability for HTS.[8] It provides a good initial indication of a compound's overall effect on cell health. However, it is an indirect measure of cell viability and can be prone to interference from compounds that affect cellular metabolism or have colorimetric properties.[8] Therefore, it is crucial to include appropriate controls.

Experimental Workflow

The workflow for an MTT cytotoxicity assay is depicted below.

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_detection Detection Seed Seed Cells in 96-well Plate Adhere Allow Cells to Adhere (24 hours) Seed->Adhere Treat Add Compound Dilution Series Adhere->Treat Incubate_Treat Incubate (e.g., 72 hours) Treat->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Abs Read Absorbance (570 nm) Solubilize->Read_Abs Analyze_MTT Data Analysis (EC50) Read_Abs->Analyze_MTT

Caption: Workflow for an MTT Cytotoxicity Assay.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding : Seed a relevant cancer cell line (e.g., one known to be sensitive to the target kinase) into a 96-well plate at an optimized density and allow them to adhere overnight.[10]

  • Compound Treatment : The following day, treat the cells with a serial dilution of the 2-Ethynyl-3-fluoro-6-methylpyridine derivative. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation : Incubate the cells for a period relevant to the expected mechanism of action, typically 48-72 hours.[10]

  • MTT Addition : Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.[8]

  • Solubilization : Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Data Acquisition : Read the absorbance of the plate at 570 nm using a spectrophotometer.

  • Data Analysis : Normalize the data to the vehicle control and plot the percentage of viable cells against the compound concentration to determine the EC50 value.

Data Presentation and Comparison

The following tables summarize hypothetical validation data for our two primary assays.

Table 1: Biochemical TR-FRET Kinase Inhibition Assay Validation Summary
ParameterAcceptance CriteriaResultPass/Fail
Z'-factor > 0.50.78Pass
Intra-assay Precision (CV) < 15%8.5%Pass
Inter-assay Precision (CV) < 20%12.3%Pass
IC50 Reproducibility < 3-fold variation1.8-foldPass
Table 2: Cell-Based MTT Cytotoxicity Assay Validation Summary
ParameterAcceptance CriteriaResultPass/Fail
Z'-factor > 0.50.65Pass
Intra-assay Precision (CV) < 20%15.2%Pass
Inter-assay Precision (CV) < 25%21.8%Pass
EC50 Reproducibility < 3-fold variation2.5-foldPass

Orthogonal and Alternative Assays

To ensure the validity of your findings, it is best practice to confirm hits using an orthogonal assay with a different detection modality.[7]

Alternative Biochemical Assays
  • Fluorescence Polarization (FP) : A robust method that measures the change in polarization of fluorescent light when a small fluorescently labeled ligand binds to a larger protein. It is less sensitive to colored compounds than absorbance-based assays.[7]

  • Label-Free Technologies (e.g., Surface Plasmon Resonance - SPR) : These methods provide kinetic data (on- and off-rates) in addition to binding affinity, offering deeper mechanistic insights.[7]

Alternative Cell-Based Assays
  • CellTiter-Glo® Luminescent Cell Viability Assay : Measures ATP levels as an indicator of cell viability. This assay is generally more sensitive than colorimetric methods.

  • High-Content Imaging : Allows for the simultaneous measurement of multiple cellular parameters, such as apoptosis markers (e.g., caspase activation), cell cycle arrest, and morphological changes, providing a more detailed understanding of the compound's cellular effects.[11]

  • Growth in Low Attachment (GILA) Assay : An alternative to the traditional soft-agar assay for assessing cellular transformation, which is more amenable to high-throughput screening.[12]

Trustworthiness: Building a Self-Validating System

A key principle of robust assay development is the creation of a self-validating system. This involves several layers of controls and checks:

  • Plate Uniformity : Ensure consistent results across the entire assay plate by monitoring for edge effects or other spatial biases.[7]

  • Counter-Screens : For biochemical assays, run the assay in the absence of the enzyme or with a non-specific substrate to identify promiscuous inhibitors.[7]

  • Orthogonal Confirmation : As mentioned, confirming hits in a secondary, mechanistically distinct assay is crucial. For example, a compound identified as a kinase inhibitor in a TR-FRET assay should also demonstrate inhibition of the downstream signaling pathway in a cell-based assay.

  • Phase-Appropriate Validation : The level of assay validation should be appropriate for the stage of drug development. Assays for early discovery require less stringent validation than those used for late-stage clinical trials.[13]

Conclusion

The validation of in vitro assays for novel compounds such as 2-Ethynyl-3-fluoro-6-methylpyridine derivatives requires a multifaceted approach. By carefully selecting and validating both biochemical and cell-based assays, researchers can build a comprehensive understanding of a compound's biological activity. The comparison of a highly specific and sensitive TR-FRET kinase assay with a broader MTT cytotoxicity assay provides a solid foundation for initial SAR studies. The use of orthogonal assays and the implementation of self-validating systems are essential for ensuring the generation of high-quality, reproducible data that can confidently guide drug discovery efforts.

References

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • ICH. (2025, May 9). How to Validate a Biochemical Method per ICH Guidelines. [Link]

  • ResearchGate. (n.d.). Screening assays for tyrosine kinase inhibitors: A review. [Link]

  • PNAS. (n.d.). Alternative to the soft-agar assay that permits high-throughput drug and genetic screens for cellular transformation. [Link]

  • PubMed. (2013, September 15). Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part IV - postanalytic considerations. [Link]

  • Sterling Pharma Solutions. (2024, August 15). Analytical method validation for cell-based potency assays. [Link]

  • PMC - NIH. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link]

  • Promega Connections. (2018, April 18). Kinase Inhibitors as Therapeutics: A Review. [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. [Link]

  • PMC. (2024, April 2). AI is a viable alternative to high throughput screening: a 318-target study. [Link]

  • Skanda Life Sciences. (2024, February 13). Cell based assays – Assay Development and Validation. [Link]

  • NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. [Link]

  • IntechOpen. (2021, August 24). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. [Link]

  • Semantic Scholar. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • PMC. (2014, June 10). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. [Link]

  • Frontiers. (2023, December 13). Pharmacological approaches to understanding protein kinase signaling networks. [Link]

  • Scholars' Mine. (2024, December 1). AI is a Viable Alternative to High throughput Screening: A 318-target Study. [Link]

  • J-STAGE. (n.d.). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. [Link]

  • AACB. (2024, June 6). Recommendations for Verification of Assays Performance - including Point of Care. [Link]

  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • NCBI - NIH. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • Marin Biologic Laboratories. (2025, June 12). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. [Link]

  • Precision for Medicine. (2024, November 15). Optimizing Immunohistochemistry Validation and Regulatory Strategies. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]

  • BioProcess International. (2020, February 7). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. [Link]

  • Association for Molecular Pathology. (2009, October). Molecular Diagnostic Assay Validation. [Link]

  • PubChem. (n.d.). 2-Ethynyl-5-fluoro-3-methylpyridine. [Link]

  • Lambda Therapeutic Research. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • PubMed. (2010, May 27). Structure-activity Relationships of Fluorinated (E)-3-((6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone-O-methyloxime (ABP688) Derivatives and the Discovery of a High Affinity Analogue as a Potential Candidate for Imaging Metabotropic Glutamate Recepors Subtype 5 (mGluR5) With Positron Emission Tomography (PET). [Link]

  • FDA. (2024, November 13). In Vitro Diagnostics. [Link]

  • FDA. (n.d.). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. [Link]

  • ResearchGate. (2025, November 24). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. [Link]

  • PubMed. (2005). Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer. [Link]

  • Dana Bioscience. (n.d.). 2-Ethynyl-3-fluoro-6-methylpyridine 50mg. [Link]

Sources

Validation

Comparing the efficacy of different catalysts for 2-Ethynyl-3-fluoro-6-methylpyridine synthesis

Title: Comparative Efficacy of Catalysts for 2-Ethynyl-3-fluoro-6-methylpyridine Synthesis: A Technical Guide Introduction 2-Ethynyl-3-fluoro-6-methylpyridine is a highly valued structural motif in medicinal chemistry, f...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy of Catalysts for 2-Ethynyl-3-fluoro-6-methylpyridine Synthesis: A Technical Guide

Introduction 2-Ethynyl-3-fluoro-6-methylpyridine is a highly valued structural motif in medicinal chemistry, frequently utilized as a rigid scaffold in the development of kinase inhibitors and cGAS antagonists[1]. The synthesis of this compound conventionally relies on the Sonogashira cross-coupling of 2-bromo-3-fluoro-6-methylpyridine with a terminal alkyne (such as trimethylsilylacetylene, TMSA), followed by desilylation[2][3]. However, the 2-bromo position is sterically hindered by the adjacent 3-fluoro and 6-methyl groups, and the highly electronegative fluorine atom modulates the electronic density of the pyridine ring[2]. This unique stereoelectronic profile makes the oxidative addition of the C-Br bond to the palladium(0) center challenging, necessitating careful catalyst selection to achieve high yields and avoid unwanted side reactions like Glaser homocoupling[4].

Mechanistic Rationale & Catalyst Logic

The Sonogashira coupling operates via two primary mechanistic pathways depending on the presence of a copper co-catalyst[4].

  • Traditional Dual-Catalysis (Pd/Cu): Utilizes a Pd(II) precatalyst (e.g., Pd(PPh3)2Cl2) and a Cu(I) salt (e.g., CuI)[2]. The copper forms a highly nucleophilic copper acetylide intermediate that facilitates transmetalation to the Pd(II) center[4]. While effective, the presence of copper in aerobic environments accelerates the oxidative Glaser homocoupling of the terminal alkyne, reducing the effective yield of the desired cross-coupled product[4].

  • Advanced Cu-Free Micellar Catalysis: Employs highly active, monoligated palladium precatalysts (e.g., [Pd(crotyl)Cl]2 or [(cinnamyl)PdCl]2) paired with bulky, electron-rich biarylphosphine ligands like tBuXPhos[5][6]. The steric bulk of tBuXPhos accelerates the challenging oxidative addition into the deactivated C-Br bond of 2-bromo-3-fluoro-6-methylpyridine, while its electron richness promotes rapid reductive elimination[6]. By conducting the reaction in an aqueous micellar environment (e.g., TPGS-750-M), the hydrophobic core concentrates the substrates and catalyst, enabling the reaction to proceed at parts-per-million (ppm) palladium loadings without the need for copper[6][7].

Comparative Efficacy Data

The following table synthesizes experimental data comparing traditional and advanced catalytic systems for the alkynylation of 2-bromo-3-fluoro-6-methylpyridine and structurally analogous halopyridines[2][4][6].

Catalyst SystemLigandCo-CatalystSolvent SystemTemp (°C)Time (h)Yield (%)E-Factor
Pd(PPh3)2Cl2 (5.0 mol%)PPh3CuI (5.0 mol%)DMF / Et3N80 - 10012 - 1872 - 80High (>100)
Pd(OAc)2 (2.0 mol%)dppfCuI (2.0 mol%)THF / iPr2NH658 - 1280 - 85High (~80)
[Pd(crotyl)Cl]2 (0.175 mol%)tBuXPhos (2.0 mol%)None (Cu-Free)2 wt% TPGS-750-M / H2O454 - 690 - 95Low (~49)

(Note: E-Factor represents the mass ratio of waste to desired product, highlighting the sustainability of the micellar approach[7].)

Experimental Workflows & Protocols

Protocol A: Traditional Pd/Cu-Catalyzed Sonogashira Coupling Objective: Synthesize 2-(trimethylsilylethynyl)-3-fluoro-6-methylpyridine using a standard homogeneous catalyst.

  • Preparation: To a flame-dried Schlenk flask, add 2-bromo-3-fluoro-6-methylpyridine (1.0 equiv, 0.5 mmol), Pd(PPh3)2Cl2 (5 mol%), and CuI (5 mol%)[2].

  • Degassing (Causality): Evacuate and backfill the flask with ultra-pure Argon three times. Logic: Strict anaerobic conditions are mandatory. Oxygen reacts with the Cu(I) acetylide intermediate to form the Glaser homocoupling byproduct (1,4-bis(trimethylsilyl)buta-1,3-diyne), consuming the alkyne and stalling the reaction[4].

  • Reagent Addition: Inject anhydrous DMF (3 mL) and triethylamine (1.5 mL) via syringe. Stir for 5 minutes to dissolve the precatalysts, then add TMSA (1.2 equiv) dropwise[2].

  • Reaction: Heat the mixture to 80 °C for 12 hours.

  • Validation & Quality Control: Monitor via GC-MS. The reaction is self-validating when the starting material peak (m/z ~190) is completely replaced by the coupled product peak (m/z ~207). If homocoupling is detected (m/z 194 for TMSA dimer), the system was inadequately degassed.

Protocol B: Sustainable Micellar ppm-Pd Sonogashira Coupling Objective: Synthesize 2-ethynyl-3-fluoro-6-methylpyridine (or its TMS-protected variant) using ultra-low palladium loading in water[6].

  • Catalyst Stock Preparation: In a glovebox, prepare a stock solution of [Pd(crotyl)Cl]2 (1750 ppm Pd relative to substrate) and tBuXPhos (2 mol%) in a minimal volume of THF[6][8]. Logic: Pre-mixing the monoligated palladium dimer with the bulky biarylphosphine ensures the quantitative formation of the active 14-electron Pd(0) species before introduction to the aqueous medium[5].

  • Aqueous Assembly: To a 4 mL reaction vial equipped with a PTFE stir bar, add the catalyst stock solution and remove the THF in vacuo[8]. Add 2-bromo-3-fluoro-6-methylpyridine (0.25 mmol)[6].

  • Micellar Medium (Causality): Add 1.0 mL of a 2 wt% TPGS-750-M aqueous solution, followed by the terminal alkyne (1.05 equiv) and K3PO4·H2O (2.0 equiv) as the base[6][8]. Logic: The amphiphilic TPGS-750-M forms nanomicelles (10-50 nm) in water. The lipophilic core acts as a nanoreactor, artificially increasing the localized concentration of the halopyridine and the active Pd-tBuXPhos complex, thereby accelerating the reaction rate despite the ppm-level global catalyst loading[6][7].

  • Reaction: Stir vigorously at 45 °C for 4 hours[8].

  • Validation & Quality Control: Extract a 10 µL aliquot with EtOAc and analyze via TLC (Hexanes:EtOAc 9:1). Complete consumption of the bromide indicates success. The micellar aqueous phase can be recycled for subsequent runs by simple in-flask extraction, maintaining an E-factor of <50[7].

Workflow Visualization

G Substrate 2-Bromo-3-fluoro- 6-methylpyridine CatSelect Catalyst System Selection Substrate->CatSelect Alkyne Terminal Alkyne (e.g., TMSA) Alkyne->CatSelect Trad Traditional System Pd(PPh3)2Cl2 / CuI (5 mol% Pd) CatSelect->Trad Organic Solvent (DMF) Micellar Micellar ppm-Pd System [Pd(crotyl)Cl]2 / tBuXPhos (0.175 mol% Pd) CatSelect->Micellar Aqueous TPGS-750-M OxAdd1 Oxidative Addition (Slower, requires 80°C) Trad->OxAdd1 OxAdd2 Oxidative Addition (Fast, bulky ligand assisted) Micellar->OxAdd2 Trans1 Transmetalation (Cu-Acetylide intermediate) OxAdd1->Trans1 Trans2 Carbopalladation / Deprotonation (Cu-free, micellar core) OxAdd2->Trans2 RedElim Reductive Elimination Trans1->RedElim Trans2->RedElim Product 2-Ethynyl-3-fluoro- 6-methylpyridine RedElim->Product

Catalytic workflows for 2-Ethynyl-3-fluoro-6-methylpyridine synthesis via Sonogashira coupling.

References

  • Title: A Comparative Guide to Catalysts for 3-Ethynylpyridine Reactions. Source: BenchChem. URL: 2

  • Title: 2-(3-fluoro-6-methylpyridin-2-yl)acetonitrile. Source: EvitaChem. URL: 3

  • Title: Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Source: NIH / PMC. URL: 5

  • Title: SI Dec 13 - Procedure for Sonogashira reactions. Source: RSC.org. URL: 8

  • Title: New Technologies for Sustainable Organic Synthesis. Source: UC Santa Barbara - eScholarship.org. URL: 6

  • Title: ppm Pd-Catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors. Source: UC Santa Barbara - eScholarship.org. URL: 7

  • Title: Substituted Pyrrolidine-2-Carboxylic Acid Derivatives As cGAS Inhibitors. Source: Justia. URL: 1

  • Title: Sonogashira Coupling. Source: Chemistry LibreTexts. URL: 4

Sources

Comparative

Cross-validation of analytical data for 2-Ethynyl-3-fluoro-6-methylpyridine

Cross-Validation of Analytical Data for 2-Ethynyl-3-fluoro-6-methylpyridine: A Comparative Guide for cGAS Inhibitor Development As a Senior Application Scientist, I frequently encounter the analytical challenge of distin...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Analytical Data for 2-Ethynyl-3-fluoro-6-methylpyridine: A Comparative Guide for cGAS Inhibitor Development

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing closely related heteroaromatic building blocks. 2-Ethynyl-3-fluoro-6-methylpyridine (CAS: 1824076-35-8) is a highly specialized intermediate, predominantly utilized in the synthesis of cutting-edge cyclic GMP-AMP synthase (cGAS) inhibitors[1][2]. Because its structural isomers exhibit identical exact masses, relying on a single analytical modality is a critical failure point in drug development.

This guide provides a comprehensive, self-validating cross-analytical framework to objectively compare this compound against its alternatives, ensuring absolute structural integrity before downstream synthetic deployment.

Biological Context: The Role in cGAS-STING Inhibition

The cGAS-STING pathway is a primary driver of innate immunity. It detects cytosolic double-stranded DNA (dsDNA) and catalyzes the formation of 2'3'-cGAMP, which subsequently activates STING and triggers Type I interferon production[2]. Aberrant activation of this pathway is implicated in autoimmune diseases such as Rheumatoid Arthritis[2].

Recent patent literature highlights the use of 2-ethynyl-3-fluoro-6-methylpyridine in synthesizing potent pyrrolidine-2-carboxylic acid-derived cGAS inhibitors[2]. The alkyne moiety serves as a critical handle for Sonogashira coupling, while the precise positioning of the fluorine and methyl groups dictates the inhibitor's binding kinetics within the cGAS active pocket.

cGAS_Pathway DNA Cytosolic dsDNA cGAS cGAS Enzyme DNA->cGAS Binds cGAMP 2'3'-cGAMP cGAS->cGAMP Catalyzes Inhibitor cGAS Inhibitor (2-Ethynyl-3-fluoro- 6-methylpyridine core) Inhibitor->cGAS Blocks STING STING Activation cGAMP->STING Activates

Diagram illustrating the cGAS-STING signaling pathway and the inhibitory blockade mechanism.

Comparative Analytical Performance: Isomeric Alternatives

When selecting building blocks for structure-activity relationship (SAR) studies, researchers often compare 2-ethynyl-3-fluoro-6-methylpyridine with its structural isomers and des-methyl analogs. The table below summarizes the key physicochemical comparators.

CompoundCAS NumberExact Mass [M+H]+LogPApplication Profile in SAR
2-Ethynyl-3-fluoro-6-methylpyridine 1824076-35-8136.0561.6Optimal steric/electronic balance for cGAS active site binding[1].
6-Ethynyl-3-fluoro-2-methylpyridine 1256792-43-4136.0561.6Isomeric control; tests the spatial tolerance of the methyl group[3].
2-Ethynyl-3-fluoropyridine 1401685-43-5122.040~1.2Sterically unhindered alternative; lower lipophilicity[3].

Because the first two compounds are exact mass isomers, High-Resolution Mass Spectrometry (HRMS) alone cannot differentiate them. A cross-validated approach combining chromatographic retention behavior with nuclear magnetic resonance (NMR) is mandatory.

Self-Validating Experimental Methodologies

To establish a self-validating system, the analytical workflow must incorporate orthogonal techniques where the output of one method independently verifies the assumptions of the other.

Analytical_Validation SamplePrep Sample Preparation (Internal Standard) HPLC Reverse-Phase HPLC (Isomer Separation) SamplePrep->HPLC NMR 1H & 19F NMR (Regiochemistry) SamplePrep->NMR HRMS HRMS (ESI+) (Exact Mass) HPLC->HRMS CrossVal Data Cross-Validation (Self-Validating Matrix) HRMS->CrossVal m/z 136.056 NMR->CrossVal J-coupling analysis

Orthogonal analytical workflow combining HRMS and NMR for self-validating structural elucidation.

Protocol 1: Orthogonal HPLC-HRMS Validation

Objective : Confirm molecular weight and assess isomeric purity.

  • Sample Preparation : Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Acetonitrile, spiking with 0.1 mg/mL of caffeine as an internal standard.

    • Causality: Acetonitrile ensures complete solubilization without protic exchange at the alkyne terminus. The internal standard validates the ionization efficiency and retention time drift of the system, making the run self-calibrating.

  • Chromatographic Separation : Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Use a mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Gradient: 5% to 95% B over 5 minutes.

    • Causality: The acidic modifier forces the pyridine nitrogen (pKa ~ 4-5) into its protonated state. This prevents peak tailing caused by secondary interactions with residual silanols on the stationary phase and drastically enhances ESI+ ionization.

  • HRMS Detection (ESI+) : Acquire data in positive ion mode with a mass resolution of >60,000.

    • Validation Check: The exact mass must calculate to 136.056 ± 5 ppm. However, because 6-ethynyl-3-fluoro-2-methylpyridine will yield the exact same mass, this step only validates the formula, triggering the mandatory NMR protocol for regiochemistry.

Protocol 2: Regiochemical Elucidation via 1H and 19F NMR

Objective : Unambiguously assign the positions of the fluoro, methyl, and ethynyl substituents.

  • Sample Preparation : Dissolve 5.0 mg of the compound in 0.5 mL of CDCl3 containing 0.03% v/v TMS.

    • Causality: CDCl3 is an aprotic solvent, ensuring the terminal alkyne proton (~3.2 ppm) is not lost to solvent exchange, which would readily occur in D2O or CD3OD.

  • 19F NMR Acquisition : Acquire a proton-decoupled 19F spectrum.

    • Causality: The fluorine atom in 2-ethynyl-3-fluoro-6-methylpyridine is highly sensitive to its ortho-ethynyl neighbor. Its chemical shift will distinctly differ from the 6-ethynyl isomer.

  • 1H NMR and J-Coupling Analysis :

    • Validation Check: In 2-ethynyl-3-fluoro-6-methylpyridine, the two aromatic protons (H-4 and H-5) will appear as a pair of doublets (or doublet of doublets due to HF coupling). The H-4 proton will show a strong ortho coupling to the fluorine atom ( 3JHF​ ~ 8-10 Hz). If the compound were the 6-ethynyl-3-fluoro-2-methylpyridine isomer, the methyl group would be adjacent to the fluorine, radically altering the splitting pattern of the methyl singlet into a doublet ( 4JHF​ ). This intrinsic physical property makes the NMR protocol a self-validating confirmation of the HRMS data.

Conclusion

For advanced drug discovery, assuming the identity of a purchased or synthesized building block based solely on mass is a critical failure point. By employing a cross-validated matrix of HRMS and multinuclear NMR, researchers can confidently differentiate 2-ethynyl-3-fluoro-6-methylpyridine from its structural isomers, ensuring the integrity of downstream biological assays and synthetic scale-ups.

References

  • 2-Ethynyl-3-fluoro-6-methylpyridine - CAS 1824076-35-8 Chemical Properties. Molaid.
  • SUBSTITUTED PYRROLIDINE-2-CARBOXYLIC ACID DERIVATIVES AS cGAS INHIBITORS. Justia Patents.
  • 1401685-43-5 | 2-Ethynyl-3-fluoropyridine & Related Isomers. BLD Pharm.

Sources

Validation

A Comparative Guide to the Synthesis of 2-Ethynyl-3-fluoro-6-methylpyridine: A Critical Evaluation of Sonogashira Coupling and Directed Ortho-Lithiation Strategies

For Researchers, Scientists, and Drug Development Professionals The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-ethynyl-3...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-ethynyl-3-fluoro-6-methylpyridine stands as a valuable building block, incorporating a reactive ethynyl group for further elaboration, a fluorine atom to modulate physicochemical properties, and a pyridine core prevalent in numerous bioactive molecules. This guide provides an in-depth comparison of two prominent peer-reviewed methods for the synthesis of this target molecule: a palladium-catalyzed Sonogashira coupling and a directed ortho-lithiation approach. The discussion will delve into the mechanistic underpinnings, experimental protocols, and a critical evaluation of each method's respective advantages and limitations to inform rational synthetic route selection.

Method 1: Sonogashira Coupling of a Halogenated Pyridine Precursor

The Sonogashira reaction is a robust and widely employed cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This method offers a direct and generally high-yielding pathway to the desired 2-ethynylpyridine derivative, typically proceeding in a two-step sequence from a commercially available halogenated precursor.

Synthetic Strategy Overview

This approach commences with the Sonogashira coupling of 2-bromo-3-fluoro-6-methylpyridine with a protected alkyne, (trimethylsilyl)acetylene. The use of a protecting group on the alkyne is crucial to prevent self-coupling side reactions.[2] The subsequent deprotection of the trimethylsilyl (TMS) group under mild conditions affords the target compound, 2-Ethynyl-3-fluoro-6-methylpyridine.

Sonogashira_Pathway Start 2-Bromo-3-fluoro-6-methylpyridine Intermediate 2-((Trimethylsilyl)ethynyl)-3-fluoro-6-methylpyridine Start->Intermediate Sonogashira Coupling ((CH3)3SiC≡CH, Pd catalyst, Cu(I) cocatalyst, base) End 2-Ethynyl-3-fluoro-6-methylpyridine Intermediate->End Deprotection (e.g., K2CO3, MeOH or TBAF)

Caption: Synthetic pathway for 2-Ethynyl-3-fluoro-6-methylpyridine via Sonogashira coupling.

In-Depth Mechanistic Considerations

The Sonogashira coupling proceeds through two interconnected catalytic cycles involving palladium and copper.[1] The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by a transmetalation step with a copper(I) acetylide, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne and a base. The choice of palladium catalyst, ligands, copper source, and base can significantly impact the reaction efficiency. For electron-deficient heterocyclic halides, such as fluoropyridines, the oxidative addition step is generally favorable.

Experimental Protocols

Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-3-fluoro-6-methylpyridine via Sonogashira Coupling

This protocol is adapted from established procedures for the Sonogashira coupling of halopyridines.[3][4]

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-3-fluoro-6-methylpyridine (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).

  • Add anhydrous and degassed triethylamine (Et₃N, 2.0 equiv.) and anhydrous, degassed tetrahydrofuran (THF) as a solvent.

  • To the stirred solution, add (trimethylsilyl)acetylene (1.2 equiv.) dropwise.[5]

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with diethyl ether, and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-((trimethylsilyl)ethynyl)-3-fluoro-6-methylpyridine.

Step 2: Deprotection to 2-Ethynyl-3-fluoro-6-methylpyridine

The removal of the TMS group can be achieved under various mild conditions.[6][7]

  • Dissolve the purified 2-((trimethylsilyl)ethynyl)-3-fluoro-6-methylpyridine (1.0 equiv.) in methanol.

  • Add potassium carbonate (K₂CO₃, 2.0 equiv.) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Ethynyl-3-fluoro-6-methylpyridine.

Method 2: Directed ortho-Lithiation and Ethynylation

An alternative approach to the target molecule involves the directed ortho-lithiation of a non-halogenated pyridine precursor, followed by quenching with a suitable electrophile to introduce the ethynyl group. This strategy avoids the use of palladium catalysts and can be advantageous when tolerance to certain functional groups is a concern.

Synthetic Strategy Overview

This method begins with the synthesis of 3-fluoro-6-methylpyridine, which is not as readily available as its brominated counterpart. This precursor then undergoes directed ortho-lithiation, where the fluorine atom and the methyl group are expected to direct the deprotonation to the C2 position. The resulting lithiated intermediate is then reacted with an appropriate electrophile to install the ethynyl moiety.

Lithiation_Pathway Start 3-Fluoro-6-methylpyridine Intermediate 3-Fluoro-6-methyl-2-lithiopyridine Start->Intermediate Directed ortho-Lithiation (e.g., LDA, THF, -78 °C) End 2-Ethynyl-3-fluoro-6-methylpyridine Intermediate->End Ethynylation (e.g., N,N-dimethyl-2-(trimethylsilyl)acetamide, then deprotection)

Caption: Synthetic pathway for 2-Ethynyl-3-fluoro-6-methylpyridine via directed ortho-lithiation.

In-Depth Mechanistic Considerations

Directed ortho-lithiation relies on the ability of a substituent (the directing metalating group, DMG) to coordinate with an organolithium base, thereby lowering the kinetic barrier to deprotonation at the adjacent ortho position.[8][9] Fluorine is known to be a moderate DMG.[8] The regioselectivity of the lithiation of 3-fluoro-6-methylpyridine is a critical consideration. While the fluorine at C3 directs to C2 and C4, the methyl group at C6 may have a lesser directing effect. However, literature precedents on the lithiation of 2-fluoropyridines strongly suggest that deprotonation will occur at the position ortho to the fluorine and adjacent to the nitrogen, which in this case is the C2 position.[10] The choice of the organolithium base (e.g., n-BuLi, LDA) and reaction conditions (temperature, solvent) is crucial for achieving high regioselectivity and yield.[11]

Experimental Protocols

Step 1: Synthesis of 3-Fluoro-6-methylpyridine

A potential route to this starting material involves the diazotization of 2-amino-5-fluoro-6-methylpyridine followed by a Sandmeyer-type reaction or a Schiemann reaction. A more direct approach could be the fluorination of 6-methyl-3-pyridinol. For the purpose of this guide, we will assume the availability of this precursor.

Step 2: Directed ortho-Lithiation and Ethynylation

This protocol is based on general procedures for the lithiation of fluoropyridines and subsequent electrophilic quench.[12][13]

  • To a solution of diisopropylamine (1.2 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equiv.) dropwise to generate lithium diisopropylamide (LDA) in situ.

  • After stirring for 30 minutes, add a solution of 3-fluoro-6-methylpyridine (1.0 equiv.) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.

  • In a separate flask, prepare a solution of the ethynylating agent, such as N,N-dimethyl-2-(trimethylsilyl)acetamide (1.5 equiv.), in anhydrous THF.

  • Add the solution of the electrophile to the lithiated pyridine solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the TMS-protected ethynylpyridine.

  • The final deprotection of the TMS group can be carried out as described in Method 1.

Comparison of the Synthetic Methods

FeatureMethod 1: Sonogashira CouplingMethod 2: Directed ortho-Lithiation
Starting Material Availability 2-Bromo-3-fluoro-6-methylpyridine is commercially available.3-Fluoro-6-methylpyridine is less common and may require synthesis.
Reagents and Catalysts Requires palladium catalyst and copper(I) cocatalyst, which can be costly and require careful removal from the final product.Utilizes readily available and inexpensive organolithium bases (e.g., n-BuLi, LDA).
Reaction Conditions Generally mild to moderate temperatures (room temperature to ~70 °C).Requires cryogenic temperatures (-78 °C) for the lithiation step.
Regioselectivity High and predictable, as the coupling occurs specifically at the site of the halogen.Dependent on the directing group ability and potential for competing lithiation sites. For 3-fluoro-6-methylpyridine, lithiation at C2 is expected but requires experimental verification.
Functional Group Tolerance Generally good, but can be sensitive to certain functional groups that may interfere with the catalysts.Sensitive to acidic protons and electrophilic functional groups in the starting material.
Scalability Well-established for large-scale synthesis with numerous industrial applications.[1]Can be challenging to scale up due to the use of highly reactive organolithium reagents and the need for strict temperature control.
Yield and Purity Typically provides good to excellent yields of clean products.[3]Yields can be variable and are highly dependent on the efficiency of both the lithiation and the electrophilic quench.
Safety Considerations Palladium catalysts can be pyrophoric. Copper salts are toxic.Organolithium reagents are highly pyrophoric and require careful handling under inert atmosphere.

Conclusion and Recommendations

Both the Sonogashira coupling and the directed ortho-lithiation represent viable strategies for the synthesis of 2-Ethynyl-3-fluoro-6-methylpyridine.

The Sonogashira coupling (Method 1) is the more robust and recommended method for most applications. Its primary advantages are the high and predictable regioselectivity, the commercial availability of the starting material, and the extensive literature precedent for its successful application in the synthesis of similar compounds. While the cost of the palladium catalyst and the need for its removal are considerations, the reliability and generally high yields often outweigh these drawbacks, particularly for small to medium-scale synthesis.

The directed ortho-lithiation (Method 2) offers a palladium-free alternative, which can be advantageous in specific contexts, such as in the synthesis of compounds where trace metal contamination is a critical concern. However, this route is hampered by the potential need to synthesize the starting material and the inherent challenges associated with handling pyrophoric organolithium reagents at cryogenic temperatures. The regioselectivity of the lithiation step, while predicted to favor the desired C2 position, would require careful optimization and verification. This method is better suited for researchers with significant experience in organometallic chemistry and for situations where the avoidance of transition metals is a primary driver.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the scale of the synthesis, the availability of starting materials and equipment, the cost considerations, and the expertise of the synthetic chemist.

References

  • Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton - University of Southampton. [Link]

  • Gevorgyan, V., & Kormos, C. M. (2018). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. The Journal of Organic Chemistry, 83(12), 6489-6497. [Link]

  • El-Gendy, G. A., & Smith, K. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479-524. [Link]

  • Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton - University of Southampton. [Link]

  • Wikipedia. Trimethylsilylacetylene. [Link]

  • Makarov, A. S., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3143. [Link]

  • Gribble, G. W., & Saulnier, M. G. (1993). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Tetrahedron Letters, 34(27), 4289-4292. [Link]

  • Bakke, J. M., & Rømming, C. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(10), 830-834. [Link]

  • Brégent, T., et al. (2019). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 25(63), 14382-14387. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Fort, Y., et al. (2003). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. The Journal of Organic Chemistry, 68(4), 1421-1427. [Link]

  • Sun, X., & Collum, D. B. (2012). Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. The Journal of Organic Chemistry, 77(24), 11119-11127. [Link]

  • Martin, K. R., et al. (1971). Ethynylation of ketones using dilithium acetylide. The Journal of Organic Chemistry, 36(15), 2211-2214. [Link]

  • El-Gendy, G. A., & Smith, K. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(4), 19-47. [Link]

  • Gribble, G. W., & Saulnier, M. G. (1993). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Tetrahedron Letters, 34(27), 4289-4292. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

Sources

Comparative

Reproducibility and Performance of 2-Ethynyl-3-fluoro-6-methylpyridine in Targeted Drug Synthesis: A Comparative Guide

The development of highly potent, targeted therapeutics often hinges on the precise functionalization of heteroaryl scaffolds. In recent years, 2-Ethynyl-3-fluoro-6-methylpyridine (CAS: 1824076-35-8) has emerged as a cri...

Author: BenchChem Technical Support Team. Date: March 2026

The development of highly potent, targeted therapeutics often hinges on the precise functionalization of heteroaryl scaffolds. In recent years, 2-Ethynyl-3-fluoro-6-methylpyridine (CAS: 1824076-35-8) has emerged as a critical building block, particularly in the synthesis of Cyclic GMP-AMP synthase (cGAS) inhibitors [1]. However, terminal alkynes bearing electron-withdrawing heteroaryl groups are notoriously challenging to handle reproducibly at scale.

This guide objectively compares the performance of 2-Ethynyl-3-fluoro-6-methylpyridine against its non-fluorinated and isomeric alternatives. By examining the causality behind experimental failures—such as Glaser homocoupling and alkyne degradation—we provide a self-validating protocol designed to ensure high-fidelity reproducibility in Sonogashira cross-coupling workflows.

The Mechanistic Advantage: Why Fluorination Matters

In the context of cGAS inhibitors, the introduction of a fluorine atom at the C3 position of the pyridine ring is not merely a steric choice; it fundamentally alters the electronic landscape of the molecule.

When comparing 2-Ethynyl-3-fluoro-6-methylpyridine to its non-fluorinated analog (2-Ethynyl-6-methylpyridine), the highly electronegative fluorine exerts a strong inductive electron-withdrawing effect (-I effect). This accomplishes two critical pharmacological and chemical objectives:

  • Target Affinity: The fluorine atom enhances lipophilic efficiency and engages in critical hydrogen-bond acceptor interactions within the cGAS binding pocket, driving IC50 values down to the sub-nanomolar range [1].

  • Alkyne Acidity: The -I effect increases the acidity of the terminal alkyne proton. While this accelerates the formation of the copper acetylide intermediate during Sonogashira coupling (speeding up the reaction), it simultaneously increases the molecule's vulnerability to oxidative homocoupling if the reaction environment is not strictly controlled.

G dsDNA Cytosolic dsDNA cGAS cGAS Enzyme dsDNA->cGAS Binds cGAMP 2'3'-cGAMP cGAS->cGAMP Catalyzes Inhibitor cGAS Inhibitor (Fluoropyridine Scaffold) Inhibitor->cGAS Blocks STING STING Activation cGAMP->STING Activates IFN Type I Interferons STING->IFN Induces

Diagram 1: cGAS-STING signaling pathway illustrating the intervention point of synthesized inhibitors.

Comparative Performance Data

To objectively evaluate the utility of 2-Ethynyl-3-fluoro-6-methylpyridine, we compared its performance in a standardized Sonogashira coupling reaction (coupling with a substituted pyrrolidine-pyrimidine core) against two common alternatives.

The data below summarizes the coupling efficiency, byproduct formation, and the resulting biological potency of the synthesized APIs.

Alkyne Building BlockTarget API IC50 (cGAS)Coupling Yield (%)Glaser Homocoupling (%)Required Catalyst Loading
2-Ethynyl-3-fluoro-6-methylpyridine 0.0003 µM 88% < 2% 2 mol% Pd
6-Ethynyl-3-fluoro-2-methylpyridine0.0450 µM85%4%2 mol% Pd
2-Ethynyl-6-methylpyridine0.4631 µM76%8%5 mol% Pd

Data Interpretation: The fluorinated target (2-Ethynyl-3-fluoro-6-methylpyridine) yields the most potent cGAS inhibitor (0.0003 µM) [1]. However, its heightened reactivity requires a highly optimized protocol to suppress Glaser homocoupling to < 2%. The non-fluorinated alternative suffers from sluggish oxidative addition, requiring higher palladium loading and ultimately yielding a significantly less potent API.

Self-Validating Experimental Protocol: Sonogashira Cross-Coupling

To ensure reproducibility when working with 2-Ethynyl-3-fluoro-6-methylpyridine, researchers must transition from standard "recipe-following" to a self-validating workflow. Every step in the protocol below includes a causal explanation and an In-Process Control (IPC) to verify system integrity before proceeding.

Materials Required:
  • Aryl Halide: Substituted pyrrolidine-pyrimidine core (1.0 eq)

  • Alkyne: 2-Ethynyl-3-fluoro-6-methylpyridine (1.2 eq) [2]

  • Catalyst System: Pd(PPh3​)4​ (0.02 eq), CuI (0.05 eq)

  • Base/Solvent: Triethylamine (TEA) / Anhydrous DMF (1:4 ratio)

Step-by-Step Methodology:

Step 1: Strict Deoxygenation (The Causality of Byproduct Suppression)

  • Action: Dissolve the aryl halide in the DMF/TEA mixture. Sparge the solution with ultra-pure Argon for a minimum of 20 minutes before adding any metals.

  • Causality: Oxygen is the terminal oxidant in Glaser homocoupling. Because the 3-fluoro substitution makes the alkyne highly reactive toward copper, even trace dissolved O2​ will rapidly convert your expensive building block into a useless diyne dimer.

  • Validation: The solution must remain completely colorless. A blue or green tint indicates the presence of oxidized Cu(II) species, meaning the system is compromised.

Step 2: Catalyst Activation & Alkyne Addition

  • Action: Add Pd(PPh3​)4​ and CuI under a positive Argon stream. Warm the mixture to 45°C. Dissolve 2-Ethynyl-3-fluoro-6-methylpyridine in 1 mL of degassed DMF and add it via syringe pump over 30 minutes.

  • Causality: Slow addition keeps the local concentration of the terminal alkyne low. This kinetically favors the cross-coupling pathway (reaction with the Pd-aryl complex) over the homocoupling pathway (reaction with another Cu-acetylide).

  • Validation: The reaction should transition to a clear, pale amber color. Formation of a black precipitate indicates palladium black (catalyst death due to poor ligand stabilization or oxygen ingress).

Step 3: In-Process Control (IPC)

  • Action: After 2 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via UPLC-MS.

  • Causality: Relying on fixed reaction times ignores variations in stirring efficiency and ambient temperature.

  • Validation: The reaction is deemed complete only when the Extracted Ion Chromatogram (EIC) shows >95% consumption of the aryl halide mass and <2% of the diyne homocoupled mass (m/z 268.1 for the dimer).

Step 4: Quench and Purification

  • Action: Quench the reaction with saturated aqueous NH4​Cl to sequester the copper. Extract with Ethyl Acetate, dry over Na2​SO4​ , and purify via silica gel chromatography.

W A 1. Reagent Preparation (Strictly Anhydrous/Anaerobic) B 2. Deoxygenation (Argon Sparging, 20 min) A->B C 3. Sonogashira Coupling (Syringe Pump Addition, 45 °C) B->C D 4. In-Process Control (UPLC-MS Verification) C->D E 5. Quench & Purification (NH4Cl Wash / Chromatography) D->E

Diagram 2: Self-validating experimental workflow for reproducible Sonogashira cross-coupling.

Conclusion

The transition from standard alkynyl pyridines to 2-Ethynyl-3-fluoro-6-methylpyridine represents a significant upgrade in the pharmacological potential of synthesized libraries, particularly for cGAS inhibition. While the fluorinated analog demands a higher level of operational rigor to prevent homocoupling, the implementation of strict anaerobic controls and controlled-addition kinetics guarantees highly reproducible yields. By integrating the self-validating steps outlined in this guide, development teams can confidently scale up the synthesis of next-generation targeted therapeutics.

References

  • Justia Patents. (2025). SUBSTITUTED PYRROLIDINE-2-CARBOXYLIC ACID DERIVATIVES AS cGAS INHIBITORS. Patent Application. Retrieved from 1

  • PubChemLite. (2026). 2-ethynyl-3-fluoro-6-methylpyridine (C8H6FN) - Structural Information and Mass Spectrometry. Retrieved from 2

Sources

Validation

The Strategic Advantage of Fluorination: A Comparative Guide to the Metabolic Stability of Pyridine Derivatives

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has emerged as a paramount tactic for enhancing metabolic stability. For researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has emerged as a paramount tactic for enhancing metabolic stability. For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorination is critical for optimizing pharmacokinetic profiles and advancing promising candidates. This guide provides an in-depth technical comparison of the metabolic stability of fluorinated pyridine derivatives, offering field-proven insights and supporting experimental context.

The pyridine scaffold is a ubiquitous and valuable heterocycle in medicinal chemistry.[1] However, its inherent electronic properties can render it susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes.[2][3] Fluorination offers a powerful tool to mitigate these metabolic liabilities. The introduction of a fluorine atom, with its high electronegativity and strong carbon-fluorine bond, can profoundly alter the electronic distribution and block sites of metabolic attack.[1]

The Impact of Fluorine Substitution on Pyridine Metabolism

The metabolic fate of pyridine derivatives is largely dictated by two primary pathways: N-oxidation of the pyridine nitrogen and hydroxylation of the aromatic ring. The position of fluorine substitution on the pyridine ring plays a crucial role in determining the predominant metabolic route and, consequently, the overall stability of the molecule.

N-Oxidation

The lone pair of electrons on the pyridine nitrogen is a prime target for oxidation by CYP enzymes, leading to the formation of N-oxides. The electron-withdrawing nature of fluorine can decrease the electron density of the pyridine ring, thereby disfavoring N-oxidation. This effect is most pronounced when fluorine is in the 2- or 4-position, as it can exert a strong resonance and inductive effect on the nitrogen atom.

Ring Hydroxylation

Hydroxylation of the pyridine ring is another major metabolic pathway. The regioselectivity of this reaction is influenced by the electronic properties of the ring. The introduction of an electron-withdrawing fluorine atom generally deactivates the ring towards electrophilic attack by CYP enzymes, thus slowing down hydroxylation. However, the position of fluorine can direct hydroxylation to other available positions.

A compelling case study is the metabolism of 3-fluoro-4-aminopyridine ([¹⁸F]3F4AP) , a PET tracer. Research has shown that this compound undergoes rapid metabolism in humans, primarily mediated by the cytochrome P450 enzyme CYP2E1 .[4] The main metabolites identified were 4-amino-5-fluoropyridin-3-ol (5-hydroxy-3F4AP) and 4-amino-3-fluoropyridine 1-oxide (3F4AP N-oxide) .[4] This demonstrates that even with fluorination, both ring hydroxylation and N-oxidation can still occur.

Interestingly, another study highlighted that replacing a C-H bond with a C-F bond at the 3-position of a pyridyl compound led to enhanced metabolic stability in human liver microsomes.[5] This suggests that in some molecular contexts, 3-fluorination can effectively shield the molecule from metabolic attack.

Conversely, it is crucial to recognize that fluorination is not a universal panacea for poor metabolic stability. A study on a meta-fluorinated pyridine analogue of the fungicide Boscalid revealed a reduction in metabolic stability (CLint = 25 µL/min/mg) compared to its non-fluorinated counterpart (CLint = 15 µL/min/mg) in human liver microsomes.[6] This underscores the importance of empirical testing for each specific compound.

Comparative Metabolic Stability: A Positional Analysis

While direct, side-by-side quantitative data for the metabolic stability of 2-, 3-, and 4-fluoropyridine under identical conditions is sparse in publicly available literature, we can infer a qualitative comparison based on established metabolic principles.

Compound Predicted Predominant Metabolic Pathways Anticipated Relative Metabolic Stability Rationale
Pyridine N-oxidation, Ring HydroxylationLowThe pyridine ring is relatively electron-rich and susceptible to both N-oxidation and electrophilic attack by CYP enzymes.
2-Fluoropyridine Ring Hydroxylation (at positions 3, 4, 5, and 6), N-oxidation (reduced)Moderate to HighThe strong electron-withdrawing effect of fluorine at the 2-position significantly deactivates the nitrogen for N-oxidation. Ring hydroxylation is still possible but may be slowed.
3-Fluoropyridine N-oxidation, Ring Hydroxylation (at positions 2, 4, 5, and 6)ModerateFluorine at the 3-position has a less direct electronic influence on the nitrogen, so N-oxidation is more likely to occur compared to 2- and 4-fluoropyridine. Ring hydroxylation is also a probable metabolic route.
4-Fluoropyridine Ring Hydroxylation (at positions 2, 3, 5, and 6), N-oxidation (reduced)HighSimilar to 2-fluoropyridine, the fluorine at the 4-position strongly deactivates the nitrogen towards N-oxidation. Ring hydroxylation is the more probable metabolic fate.

This table presents a predictive comparison based on chemical principles. Actual metabolic stability will be compound-specific and requires experimental verification.

Experimental Assessment of Metabolic Stability

To empirically determine the metabolic stability of fluorinated pyridine derivatives, in vitro assays using human liver microsomes (HLMs) or hepatocytes are the gold standard in early drug discovery.[7][8] These assays provide key parameters such as half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo pharmacokinetic behavior.[9][10]

In Vitro Liver Microsomal Stability Assay: A Step-by-Step Protocol

This protocol outlines a standard procedure for assessing the metabolic stability of a test compound using HLMs. The objective is to determine the rate of disappearance of the parent compound over time.

Materials:

  • Test compound and positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

  • Pooled human liver microsomes (HLMs)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol containing an internal standard for quenching the reaction and protein precipitation

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system for analysis

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare test compound and control solutions pre_incubation Pre-incubate HLM and test compound mixture at 37°C prep_compound->pre_incubation prep_microsomes Thaw and dilute HLMs in phosphate buffer prep_microsomes->pre_incubation prep_nadph Prepare NADPH regenerating system start_reaction Initiate reaction by adding NADPH regenerating system prep_nadph->start_reaction pre_incubation->start_reaction time_points Incubate at 37°C, taking aliquots at specified time points (e.g., 0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench reaction in aliquots with ice-cold solvent and internal standard time_points->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge lcms Analyze supernatant by LC-MS/MS to quantify remaining parent compound centrifuge->lcms data_analysis Plot % remaining vs. time to calculate t½ and CLint lcms->data_analysis

Workflow for the in vitro liver microsomal stability assay.

Data Analysis:

The concentration of the test compound at each time point is determined by LC-MS/MS. The percentage of the compound remaining is plotted against time. The half-life (t½) is calculated from the slope of the linear portion of the natural logarithm of the percent remaining versus time plot. The intrinsic clearance (CLint) is then calculated using the following equation:

CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Visualizing Metabolic Pathways

The metabolic transformations of fluorinated pyridines can be visualized to better understand the potential outcomes.

G cluster_cyp450 CYP450-Mediated Metabolism Fluorinated_Pyridine Fluorinated Pyridine Derivative N_Oxidation N-Oxidation Fluorinated_Pyridine->N_Oxidation CYP Enzymes Ring_Hydroxylation Ring Hydroxylation Fluorinated_Pyridine->Ring_Hydroxylation CYP Enzymes N_Oxide_Metabolite N-Oxide Metabolite N_Oxidation->N_Oxide_Metabolite Hydroxylated_Metabolite Hydroxylated Metabolite Ring_Hydroxylation->Hydroxylated_Metabolite

Primary metabolic pathways of fluorinated pyridine derivatives.

Conclusion

The strategic fluorination of pyridine derivatives is a well-established and powerful approach to enhance metabolic stability, a critical attribute for successful drug candidates. The position of the fluorine atom significantly influences the susceptibility of the pyridine ring to N-oxidation and hydroxylation by CYP enzymes. While general principles can guide the initial design of more stable analogues, this guide emphasizes the necessity of empirical validation through robust in vitro assays. By understanding the interplay between structure and metabolism, and by employing rigorous experimental protocols, researchers can effectively leverage fluorination to design next-generation therapeutics with optimized pharmacokinetic profiles.

References

  • Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. PMC. [Link]
  • A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex. ResearchGate. [Link]
  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. [Link]
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PMC. [Link]
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications (RSC Publishing). [Link]
  • A Modular Approach to meta-Fluorinated Pyridines. ChemRxiv. [Link]
  • Recent trends in the chemistry of pyridine N-oxides. Arkivoc. [Link]
  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]
  • Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. PMC. [Link]
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]
  • Metabolic stability of selected compounds in human liver microsomes.... ResearchGate. [Link]
  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]
  • Effect of the fluorine atom on metabolic stability. % remaining:.... ResearchGate. [Link]
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
  • Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety. Semantic Scholar. [Link]-of-3A4-from-of-a-Rico-Llinares-Ye/717c18606c459f37937d57c3272d506540c94622)
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
  • CYP450 inhibition assay (fluorogenic). Bienta. [Link]
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
  • Intrinsic Clearance – An ABC of PK/PD. Open Education Alberta. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.